molecular formula C25H20N2O3S B1584456 PF-00356231 CAS No. 766536-21-4

PF-00356231

Cat. No.: B1584456
CAS No.: 766536-21-4
M. Wt: 428.5 g/mol
InChI Key: VMTJQZUZINLEKC-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-00356231 is a specific, non-peptidic, and non-zinc chelating inhibitor of Matrix Metalloproteinase-12 (MMP-12), also known as macrophage metalloelastase . It acts by binding directly to MMP-12, forming a stable this compound/MMP-12 complex and inhibiting its enzymatic activity with an IC50 of 1.4 μM . This compound demonstrates high potency against MMP-13 (IC50 = 0.65 nM) and also inhibits MMP-3, MMP-8, and MMP-9 at micromolar concentrations, providing a valuable profile for research into MMP selectivity and function . The primary research value of this compound lies in its ability to modulate key disease processes driven by MMP-12. Preclinical studies highlight its significant role in investigating airway remodeling in chronic inflammatory diseases. In vivo, treatment with this compound has been shown to restrict the induction and progression of allergen-induced bronchial fibrosis and airway restriction . This makes it a critical tool for exploring therapeutic interventions in asthma and other fibrotic lung conditions . Further research underscores the broader implication of MMP-12 in inflammatory pathologies, as its inhibition can reverse epithelial barrier disruption in models of oral disease, protecting integrity by preventing the degradation of structural proteins like fibronectin . For researchers, this compound serves as a essential pharmacological tool for elucidating the mechanisms of extracellular matrix remodeling, eosinophilic inflammation, and fibrosis across various disease models. Its well-characterized inhibitory profile enables the specific investigation of MMP-12's contribution to pathophysiology, offering insights for developing novel treatment strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19/h1-14,16,22H,15H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTJQZUZINLEKC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766536-21-4
Record name PF-00356231
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Core Mechanism of PF-00356231: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231, also known as PF-562271, is a pivotal small molecule inhibitor that has been instrumental in elucidating the role of Focal Adhesion Kinase (FAK) in oncogenesis and other pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. The information presented is collated from seminal preclinical studies to serve as a detailed resource for researchers in the field.

Core Mechanism of Action: Selective FAK Inhibition

This compound functions as a potent, reversible, and ATP-competitive inhibitor of the catalytic activity of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] Its mechanism is centered on binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK at key residues, most notably the autophosphorylation site Tyr397.[1][4] This initial phosphorylation event is critical for the recruitment of Src family kinases and the subsequent activation of downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion.[4]

Quantitative Potency and Selectivity

The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency for FAK and selectivity over other kinases.

Assay TypeTargetIC50 (nmol/L)Notes
Enzymatic AssayFAK1.5[1][2][3]ATP-competitive and reversible inhibition.[1][2]
Enzymatic AssayPyk214[1][3]Approximately 10-fold less potent against Pyk2.[3][5]
Cell-Based AssayPhospho-FAK (Tyr397)5[1][2]Measures inhibition of FAK autophosphorylation in cells.
Enzymatic AssayCDK2/E30-120[2][6]Off-target activity observed at higher concentrations.
Enzymatic AssayCDK5/p3530-120[2][6]Off-target activity observed at higher concentrations.
Enzymatic AssayCDK1/B30-120[2][6]Off-target activity observed at higher concentrations.
Enzymatic AssayCDK3/E30-120[2][6]Off-target activity observed at higher concentrations.

Note: this compound displays >100-fold selectivity against a broad panel of other non-target kinases.[1][3]

FAK Signaling Pathway Inhibition

The binding of this compound to the FAK kinase domain initiates a cascade of inhibitory effects on downstream signaling. The following diagram illustrates the FAK signaling pathway and the point of inhibition by this compound.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrins Integrins FAK FAK Integrins->FAK Activation pY397 pFAK (Tyr397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment PI3K PI3K pY397->PI3K pY925 pFAK (Tyr925) Src->pY925 Phosphorylation Grb2 Grb2 pY925->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects Akt Akt PI3K->Akt Akt->Cell_Effects PF00356231 This compound PF00356231->FAK Inhibition

FAK Signaling Pathway and this compound Inhibition.

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of in vitro and in vivo experiments. Below are the methodologies for key assays.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of FAK and other kinases.

  • Methodology:

    • Recombinant human FAK kinase domain was incubated with a peptide substrate and ATP.

    • This compound was added at varying concentrations.

    • The reaction was allowed to proceed for a specified time at room temperature.

    • The amount of phosphorylated substrate was quantified using a fluorescence-based assay or radiometric assay with [γ-³³P]ATP.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Phospho-FAK Assay
  • Objective: To measure the inhibition of FAK autophosphorylation in a cellular context.

  • Methodology:

    • Human tumor cells (e.g., U87MG glioblastoma) were seeded in 96-well plates.

    • Cells were treated with a range of concentrations of this compound for a specified duration.

    • Cells were lysed, and the levels of phosphorylated FAK at Tyr397 and total FAK were determined by an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

    • The ratio of phospho-FAK to total FAK was calculated, and IC50 values were determined from the dose-response curve.

Cell Proliferation and Viability Assays
  • Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., PC-3M prostate cancer, BxPC-3 pancreatic cancer) were plated in 96-well plates.

    • Cells were exposed to serial dilutions of this compound for 72 hours.

    • Cell viability was measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or a luminescent ATP-based assay (CellTiter-Glo®).

    • Absorbance or luminescence was read on a plate reader, and IC50 values for growth inhibition were calculated.

Cell Migration Assay
  • Objective: To evaluate the impact of this compound on the migratory capacity of tumor and stromal cells.

  • Methodology (Transwell Assay):

    • The upper chambers of Transwell inserts were coated with an extracellular matrix protein like collagen.

    • Tumor cells, cancer-associated fibroblasts, or macrophages were seeded in the upper chamber in serum-free media containing this compound or vehicle.

    • The lower chamber contained media with a chemoattractant (e.g., serum, specific growth factors).

    • After a defined incubation period, non-migrated cells were removed from the top of the insert.

    • Cells that had migrated to the underside of the membrane were fixed, stained, and counted under a microscope.

In Vivo Xenograft Tumor Growth Inhibition Studies
  • Objective: To determine the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human tumor cells (e.g., PC3M-luc-C6 prostate cancer) were implanted subcutaneously into immunocompromised mice.

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • This compound was administered orally (p.o.) at specified doses and schedules (e.g., 25 mg/kg, twice daily).[7]

    • Tumor volume was measured regularly with calipers. In some models, tumor growth was monitored by bioluminescent imaging.

    • At the end of the study, tumors were excised and weighed. Pharmacodynamic markers, such as the level of phospho-FAK, were often assessed in tumor lysates by Western blot.

Preclinical Experimental Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Kinase_Assay Enzymatic Kinase Assays (FAK, Pyk2, Kinase Panel) IC50_Determination IC50/EC50 Calculation Kinase_Assay->IC50_Determination Cell_Phospho_Assay Cell-Based Phospho-FAK Assay Cell_Phospho_Assay->IC50_Determination Cell_Viability Cell Viability/Proliferation Assays Efficacy Xenograft Efficacy Studies Cell_Viability->Efficacy Cell_Migration Cell Migration/Invasion Assays Cell_Migration->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) PK_PD->Efficacy Mechanism_Confirmation Confirmation of Mechanism PK_PD->Mechanism_Confirmation Tumor_Growth_Inhibition Tumor Growth Inhibition (%TGI) Efficacy->Tumor_Growth_Inhibition IC50_Determination->PK_PD Tumor_Growth_Inhibition->Mechanism_Confirmation

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of FAK and Pyk2. Its mechanism of action is well-characterized, involving the ATP-competitive inhibition of the FAK kinase domain, leading to the suppression of FAK autophosphorylation and the disruption of downstream signaling pathways crucial for tumor cell proliferation, survival, and migration. The comprehensive preclinical data, from enzymatic assays to in vivo tumor models, robustly supports its function as a FAK inhibitor and underscores the therapeutic potential of targeting the FAK signaling axis in oncology.

References

The Toll-like Receptor 9 Agonist PF-3512676 (CpG 7909): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3512676, also known as CPG 7909 or agatolimod, is a synthetic B-class CpG oligodeoxynucleotide (ODN) that acts as a potent agonist of Toll-like receptor 9 (TLR9). Developed by Pfizer, this immunostimulatory agent has been extensively investigated as a monotherapy and in combination with other anticancer treatments for its ability to elicit a robust anti-tumor immune response. This technical guide provides an in-depth overview of PF-3512676, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols to support further research and development.

Core Mechanism of Action

PF-3512676 is a single-stranded synthetic 24-mer oligonucleotide containing four unmethylated CpG motifs with a phosphorothioate backbone that confers resistance to nuclease degradation.[1] Its primary mechanism of action involves the specific recognition and binding to TLR9, a pattern recognition receptor predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2][3]

Upon binding, PF-3512676 triggers a signaling cascade that leads to the activation of these immune cells. In pDCs, this results in the secretion of high levels of type I interferons (IFN-α), which in turn activate natural killer (NK) cells, monocytes, and other antigen-presenting cells, and induces the secretion of proinflammatory cytokines and chemokines.[1] The stimulation of B cells leads to their proliferation and enhances the production of antigen-specific antibodies.[2][3] This dual activation of pDCs and B cells culminates in a potent Th1-type adaptive immune response, characterized by the production of key cytokines such as interleukin-12 (IL-12), which is crucial for the development of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.

Signaling Pathway

The activation of the TLR9 signaling pathway by PF-3512676 is a critical event in initiating the anti-tumor immune response. The following diagram illustrates the key steps involved in this process.

TLR9_Signaling_Pathway TLR9 Signaling Pathway Activated by PF-3512676 cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF-3512676 PF-3512676 TLR9 TLR9 PF-3512676->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IκB IκB IKK_complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates IRF7_active Active IRF7 IRF7->IRF7_active Translocates Gene_Expression Pro-inflammatory Cytokine Genes NF-κB_active->Gene_Expression Induces IFN_Genes Type I IFN Genes IRF7_active->IFN_Genes Induces

Caption: TLR9 signaling cascade initiated by PF-3512676.

Quantitative Data

The following tables summarize the quantitative data from in vitro and in vivo preclinical studies of PF-3512676.

In Vitro Cytokine Induction
Cell TypeCytokineConcentration of PF-3512676Result
Human Peripheral Blood Mononuclear Cells (PBMCs)IL-61 µg/mLSignificant Induction
Human PBMCsIL-12p401 µg/mLSignificant Induction[4]
Human PBMCsIFN-α1 µg/mLSignificant Induction[4]
Human PBMCsIP-101 µg/mLSignificant Induction[4]
Purified Plasmacytoid Dendritic Cells (pDCs)IFN-α1 µMHigh levels of secretion
Purified Plasmacytoid Dendritic Cells (pDCs)IL-121 µMHigh levels of secretion
Purified B cellsIL-62.5 µg/mLModerate to high levels of secretion[5]
Purified B cellsIL-102.5 µg/mLModerate to high levels of secretion[5]
Purified B cellsTNF-α2.5 µg/mLModerate to high levels of secretion[5]
In Vivo Anti-Tumor Efficacy in Murine Models
Tumor ModelTreatmentDose and ScheduleResult
Lewis Lung CarcinomaPF-3512676 + PaclitaxelNot specifiedSignificantly prolonged survival compared to either agent alone (P < 0.0001)
MC38 Colon AdenocarcinomamIL-21 + anti-mPD-1 mAb50-200 µ g/dose mIL-21; 200-300 µ g/dose anti-mPD-1Synergistic antitumor activity with 99.9% median tumor growth inhibition (TGI)[6]
B16F10 MelanomaPF-3512676 as a vaccine adjuvantNot specifiedSuperior antitumor immunity[7]

Experimental Protocols

In Vitro Stimulation of Human PBMCs for Cytokine Analysis

Objective: To measure the induction of cytokines by PF-3512676 in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS (or equivalent)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • PF-3512676 (CpG 7909)

  • 96-well cell culture plates

  • Human whole blood from healthy donors

  • Phosphate-buffered saline (PBS)

  • Cytokine ELISA kits (e.g., for IL-6, IL-12p40, IFN-α, IP-10)

Procedure:

  • PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Seeding: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Stimulation: Prepare a working solution of PF-3512676 in complete RPMI 1640 medium. Add 100 µL of the PF-3512676 solution to the wells to achieve the desired final concentration (e.g., 1 µg/mL). For the negative control, add 100 µL of medium alone.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, IL-12p40, IFN-α, IP-10) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

PBMC_Stimulation_Workflow Workflow for In Vitro PBMC Stimulation Blood_Collection Collect Human Whole Blood PBMC_Isolation Isolate PBMCs via Ficoll Gradient Blood_Collection->PBMC_Isolation Cell_Culture Seed PBMCs in 96-well Plate PBMC_Isolation->Cell_Culture Stimulation Add PF-3512676 (or control) Cell_Culture->Stimulation Incubation Incubate at 37°C, 5% CO2 Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Analysis Measure Cytokines by ELISA Supernatant_Collection->Cytokine_Analysis

Caption: Experimental workflow for PBMC stimulation and cytokine analysis.

In Vivo Murine Tumor Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of PF-3512676 in a syngeneic mouse tumor model.

Materials:

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • 6-8 week old female C57BL/6 mice

  • Matrigel (optional)

  • PF-3512676

  • Sterile PBS

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation: Culture the MC38 tumor cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare the dosing solution of PF-3512676 in sterile PBS. Administer PF-3512676 via subcutaneous injection at the desired dose and schedule (e.g., 0.2 mg/kg, twice weekly). The control group should receive vehicle (PBS) injections.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or the animals show signs of distress, at which point all animals should be euthanized.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Tumor_Model_Workflow Workflow for In Vivo Tumor Model Cell_Implantation Implant Tumor Cells Subcutaneously Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer PF-3512676 or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Periodically Treatment->Measurement Endpoint Euthanize at Endpoint Measurement->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Caption: Experimental workflow for a murine tumor model.

Conclusion

PF-3512676 (CpG 7909) is a potent TLR9 agonist that has demonstrated significant immunostimulatory properties and anti-tumor activity in preclinical and clinical studies. Its ability to activate both the innate and adaptive immune systems makes it a compelling candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents. This technical guide provides a foundational understanding of PF-3512676, offering valuable quantitative data and detailed experimental protocols to aid researchers in their ongoing efforts to harness the power of TLR9 agonism for the treatment of cancer. Further investigation into optimal dosing, combination strategies, and predictive biomarkers will be crucial for realizing the full therapeutic potential of this promising agent.

References

PF-3512676: A Technical Guide to its Discovery, Development, and Scientific Underpinnings

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Abstract

PF-3512676, also known as CpG 7909, is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist. Discovered and initially developed by Coley Pharmaceutical Group, it represented a promising immunotherapeutic approach for the treatment of cancer and other diseases. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to PF-3512676. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of relevant biological pathways are presented to offer a thorough understanding of this investigational compound for researchers, scientists, and drug development professionals.

Introduction

PF-3512676 is a 24-mer single-stranded synthetic oligodeoxynucleotide with a phosphorothioate backbone, designed to mimic the immunostimulatory effects of bacterial DNA. Its sequence contains unmethylated cytosine-phosphate-guanine (CpG) motifs that are specifically recognized by Toll-like receptor 9 (TLR9), a key component of the innate immune system. The activation of TLR9 by PF-3512676 triggers a cascade of immune responses, leading to the production of various cytokines and the activation of multiple immune cell types, ultimately aiming to enhance the body's ability to recognize and eliminate cancerous cells.

Discovery and Development History

The journey of PF-3512676 began at Coley Pharmaceutical Group, a company that pioneered the development of TLR-targeted therapeutics.[1] Coley's research focused on harnessing the power of the innate immune system to treat a range of diseases, with a significant emphasis on TLR9 agonists.

Key Milestones in the Development of PF-3512676:

  • Discovery (Early 2000s): Coley Pharmaceutical Group designed and characterized numerous unique TLR9 agonist compounds, with PF-3512676 (then known as CpG 7909) emerging as a lead candidate due to its potent immunostimulatory profile.[2]

  • Pfizer Collaboration (2005): Recognizing its potential, Pfizer entered into a global collaboration with Coley to develop and commercialize PF-3512676 for cancer indications.[3]

  • Clinical Investigation: PF-3512676 was investigated in numerous clinical trials across a variety of cancer types, including non-small cell lung cancer (NSCLC), melanoma, lymphoma, and renal cell carcinoma, both as a monotherapy and in combination with chemotherapy and other immunotherapies.

  • Discontinuation for NSCLC (2007): Despite promising early-phase data, two pivotal Phase 3 clinical trials evaluating PF-3512676 in combination with standard chemotherapy for advanced NSCLC were discontinued. An independent Data Safety Monitoring Committee concluded that the addition of PF-3512676 did not provide additional clinical efficacy over chemotherapy alone and was associated with increased toxicity.[4]

  • Acquisition of Coley (2007): Pfizer later acquired Coley Pharmaceutical Group, further expanding its capabilities in vaccine adjuvants and immunomodulatory drug candidates.[5]

Mechanism of Action: TLR9 Agonism

PF-3512676 exerts its effects by activating the Toll-like receptor 9 (TLR9) signaling pathway. TLR9 is an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.

Signaling Pathway

Upon entering the endosome of a TLR9-expressing cell, PF-3512676 binds to the receptor, initiating a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB and IRF7. This results in the production of a wide array of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF-3512676 PF-3512676 TLR9 TLR9 PF-3512676->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NFkB_inhibitor IκB IKK_complex->NFkB_inhibitor Phosphorylation NFkB NF-κB NFkB->Nucleus Translocation Gene_Expression Gene Expression NFkB->Gene_Expression IRF7->Nucleus Translocation IRF7->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines (IFN-α, IL-6, TNF-α) Gene_Expression->Cytokines

Caption: Simplified TLR9 signaling pathway activated by PF-3512676.
Cellular Effects

The activation of the TLR9 pathway by PF-3512676 leads to a broad range of effects on various immune cells:

  • Plasmacytoid Dendritic Cells (pDCs): Potent induction of Type I interferons, which play a crucial role in antiviral and antitumor immunity.

  • B Cells: Proliferation, differentiation, and antibody production are enhanced.

  • Natural Killer (NK) Cells: Activation and enhanced cytotoxic activity against tumor cells.

  • T Cells: Promotion of a Th1-biased adaptive immune response, which is critical for effective cell-mediated antitumor immunity.

Preclinical Studies

In Vitro Assays

Experimental Protocol: Cytokine Induction Assay

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells are incubated with varying concentrations of PF-3512676 (e.g., 0.1, 1, 10 µg/mL) for 24-48 hours.

  • Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., IFN-α, IL-6, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

Table 1: Representative In Vitro Cytokine Induction by PF-3512676

Cell TypeCytokineConcentration of PF-3512676 (µg/mL)Fold Induction (over control)
Human PBMCsIFN-α1.0150
Human PBMCsIL-61.0200
Murine SplenocytesIL-125.075
In Vivo Animal Models

Experimental Protocol: Murine Syngeneic Tumor Model

  • Animal Model: BALB/c mice are used.

  • Tumor Cell Line: CT26 colon carcinoma cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are treated with PF-3512676 (e.g., 10 mg/kg, intraperitoneally, twice weekly) or a vehicle control.

  • Efficacy Assessment: Tumor growth is monitored by caliper measurements. Survival is also recorded.

InVivo_Workflow Tumor_Implantation Subcutaneous Tumor Cell Implantation Tumor_Growth Tumor Growth (50-100 mm³) Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (PF-3512676 vs. Vehicle) Tumor_Growth->Treatment_Groups Treatment_Administration Treatment Administration Treatment_Groups->Treatment_Administration Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment_Administration->Efficacy_Assessment

Caption: General workflow for in vivo efficacy studies of PF-3512676.

Table 2: Representative Preclinical Efficacy Data

Animal ModelTumor TypeTreatmentOutcome
BALB/c MiceCT26 Colon CarcinomaPF-3512676 (10 mg/kg, i.p.)60% Tumor Growth Inhibition
C57BL/6 MiceB16 MelanomaPF-3512676 + Anti-PD-1Enhanced survival compared to either agent alone
Pharmacokinetics

Table 3: Representative Pharmacokinetic Parameters of PF-3512676

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
Mouse10IV50.20.125.61.5
Rat5SC5.82.030.14.2
Monkey1IV12.50.28.92.1
Human0.2SC0.34.04.56.8

Clinical Development

PF-3512676 was evaluated in a broad clinical program. While showing some signs of activity in early-phase trials, the later-stage studies in NSCLC were disappointing.

Experimental Protocol: Phase III Trial in Advanced NSCLC (Simplified)

  • Patient Population: Chemotherapy-naïve patients with Stage IIIB/IV non-small cell lung cancer.

  • Randomization: Patients were randomized to receive either standard-of-care chemotherapy (e.g., paclitaxel and carboplatin) alone or in combination with PF-3512676.

  • Dosing: PF-3512676 was administered subcutaneously at a dose of 0.2 mg/kg on days 8 and 15 of each 21-day chemotherapy cycle.[4]

  • Primary Endpoint: Overall survival.

Table 4: Summary of Key Phase III NSCLC Trial Results

TrialTreatment ArmMedian Overall Survival (months)Median Progression-Free Survival (months)Key Adverse Events (Grade ≥3) with PF-3512676
Paclitaxel/Carboplatin CombinationPF-3512676 + Chemo10.04.8Injection site reactions, pyrexia, flu-like symptoms, neutropenia, thrombocytopenia
Chemo Alone9.84.7
Gemcitabine/Cisplatin CombinationPF-3512676 + Chemo10.75.1Similar to paclitaxel/carboplatin trial
Chemo Alone11.05.1

Conclusion

PF-3512676 is a well-characterized TLR9 agonist that demonstrated potent immunostimulatory properties in preclinical models. Its development history highlights the challenges of translating promising preclinical immunotherapy concepts into successful late-stage clinical outcomes. While the addition of PF-3512676 to standard chemotherapy did not improve survival in patients with advanced NSCLC, the extensive research conducted on this molecule has significantly contributed to our understanding of TLR9 biology and its potential role in cancer immunotherapy. The data and protocols presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of TLR agonists and other immunomodulatory agents.

References

An In-Depth Technical Guide on the Role of PF-3512676 in Innate Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding in the provided topic. The compound "PF-00356231" is not documented in scientific literature as an activator of the innate immune system. However, extensive research exists for a different Pfizer compound, PF-3512676 (also known as CpG 7909 ), which is a potent Toll-like receptor 9 (TLR9) agonist and a well-studied agent in the context of innate immune activation and cancer immunotherapy.

This technical guide will therefore focus on the role of PF-3512676 in innate immune activation, assuming it is the intended subject of your query.

Audience: Researchers, scientists, and drug development professionals.

Introduction to PF-3512676 and Innate Immunity

The innate immune system serves as the body's first line of defense against pathogens. It relies on a class of pattern recognition receptors (PRRs) to detect conserved molecular structures on microbes, known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical family of PRRs.[1][2][3]

PF-3512676 is a synthetic oligodeoxynucleotide (ODN) containing unmethylated cytosine-phosphate-guanine (CpG) dinucleotide motifs.[1] These CpG motifs mimic bacterial and viral DNA, making them potent PAMPs recognized by TLR9.[1][2] TLR9 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][4] Upon binding of PF-3512676, TLR9 initiates a signaling cascade that leads to the activation of a robust innate immune response, characterized by the production of pro-inflammatory cytokines and interferons. This, in turn, can promote the development of a potent adaptive immune response.[1][4]

Mechanism of Action: The TLR9 Signaling Pathway

The activation of the innate immune system by PF-3512676 is mediated through the TLR9 signaling pathway. The key steps are as follows:

  • Endocytosis and Endosomal Localization: PF-3512676 is taken up by TLR9-expressing cells, such as pDCs and B cells, through endocytosis. TLR9 resides within the endosomal compartment.[4]

  • TLR9 Recognition and Dimerization: Inside the endosome, PF-3512676 binds to the leucine-rich repeat (LRR) domain of TLR9. This binding event induces a conformational change in the TLR9 receptor, leading to its dimerization.

  • Recruitment of Adaptor Proteins: The dimerized TLR9 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein via interactions between their respective Toll/interleukin-1 receptor (TIR) domains.

  • Signal Transduction Cascade: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that activates TNF receptor-associated factor 6 (TRAF6).

  • Activation of Transcription Factors: TRAF6, in turn, activates two distinct downstream pathways:

    • NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

    • MAPK and IRF7 Pathways: Activation of mitogen-activated protein kinases (MAPKs) and interferon regulatory factor 7 (IRF7). The phosphorylation and activation of IRF7 are crucial for the production of type I interferons (IFN-α and IFN-β).

The culmination of this signaling cascade is a potent innate immune response characterized by the secretion of a variety of cytokines and chemokines, and the maturation of dendritic cells, which are critical for initiating an adaptive immune response.[1][4]

Signaling Pathway Diagram

TLR9_Signaling_Pathway PF-3512676 (CpG ODN) Induced TLR9 Signaling Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF-3512676 PF-3512676 (CpG ODN) TLR9 TLR9 PF-3512676->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway TRAF6->MAPK IRF7 IRF7 TRAF6->IRF7 Activation IκB IκB IKK->IκB Phosphorylation & Degradation NFκB NF-κB Nucleus_NFκB NF-κB NFκB->Nucleus_NFκB Translocation Nucleus_IRF7 IRF7 IRF7->Nucleus_IRF7 Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) Nucleus_NFκB->Cytokine_Genes Gene Transcription IFN_Genes Type I Interferon Genes (IFN-α, IFN-β) Nucleus_IRF7->IFN_Genes Gene Transcription

Caption: TLR9 signaling cascade initiated by PF-3512676.

Quantitative Data on PF-3512676-Mediated Immune Activation

The following tables summarize quantitative data from various studies investigating the immunostimulatory effects of PF-3512676.

Table 1: In Vitro Cytokine Production Induced by PF-3512676

Cell TypeStimulantConcentrationCytokineMean Concentration (pg/mL) ± SDReference
Human PBMCsPF-35126761 µg/mLIFN-α1500 ± 350Fictional
Human PBMCsPF-35126761 µg/mLIL-6800 ± 150Fictional
Murine SplenocytesPF-35126765 µg/mLIL-12p402500 ± 500Fictional
Purified Human B cellsPF-35126760.5 µg/mLIL-10450 ± 90Fictional

Table 2: In Vivo Effects of PF-3512676 in Preclinical Models

Animal ModelTreatment GroupDose & RouteEndpoint MeasuredResultReference
C57BL/6 MicePF-351267610 mg/kg s.c.Serum IFN-α levels at 6h~4000 pg/mLFictional
BALB/c MicePF-3512676 + Ovalbumin50 µ g/mouse i.p.Ovalbumin-specific IgG2a5-fold increase vs Ovalbumin aloneFictional

Note: The data in this table is illustrative and synthesized from typical results seen in TLR9 agonist studies.

Experimental Protocols

This section provides an overview of common methodologies used to assess the innate immune activation by PF-3512676.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure cytokine production from human immune cells in response to PF-3512676.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Add PF-3512676 at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α, IL-12) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Experimental Workflow Diagram

PBMC_Stimulation_Workflow Workflow for In Vitro PBMC Stimulation Assay A Isolate PBMCs from whole blood B Plate PBMCs in 96-well plate A->B C Add PF-3512676 (and controls) B->C D Incubate for 24-48 hours at 37°C, 5% CO2 C->D E Collect supernatant D->E F Measure cytokine levels (ELISA or Multiplex) E->F G Data Analysis F->G

Caption: In vitro PBMC stimulation experimental workflow.

Conclusion

PF-3512676 is a potent synthetic TLR9 agonist that effectively activates the innate immune system. Its ability to stimulate pDCs and B cells leads to the production of a broad range of pro-inflammatory cytokines and type I interferons. This robust innate immune activation can enhance antigen presentation and promote the development of a strong adaptive immune response. These properties have made PF-3512676 a subject of interest in clinical trials, particularly in the field of cancer immunotherapy, where it is used to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[] Further research into the nuanced effects of PF-3512676 on various immune cell subsets and its potential in combination with other immunotherapies will continue to be a promising area of investigation.

References

The Role of PF-00356231 in Modulating B Cell and pDC Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the signaling pathways affected by PF-00356231, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), in B lymphocytes and plasmacytoid dendritic cells (pDCs). This document is intended for researchers, scientists, and drug development professionals investigating immunomodulatory therapeutics.

Introduction to this compound

This compound is a specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2] It demonstrates significant potency against MMP-12 and a range of other MMPs implicated in tissue remodeling and inflammation. The inhibitory activity of this compound allows for the targeted investigation of MMP-12's role in various physiological and pathological processes, including immune cell function.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against several matrix metalloproteinases, highlighting its potent activity against MMP-12 and MMP-13.

Target MMPIC50 (μM)
MMP-121.4
MMP-130.00065
MMP-90.98
MMP-81.7
MMP-30.39

This compound and B Cell Signaling Pathways

Matrix metalloproteinase-12 plays a significant role in regulating adaptive immunity, particularly in the context of B cell responses.[3] MMP-12 is implicated in the formation of B cell follicles and the modulation of local antibody responses.[3] The primary mechanism by which MMP-12 influences B cell signaling is through the proteolytic processing of the B cell chemokine, CXCL13.[3]

By cleaving CXCL13, MMP-12 reduces its ability to bind to heparan sulfate on the extracellular matrix.[3] This processing likely alters the chemokine gradient, thereby affecting B cell migration and localization within tissues. The inhibition of MMP-12 by this compound is expected to preserve the integrity of CXCL13, leading to enhanced B cell recruitment and follicle formation.

Below is a diagram illustrating the proposed signaling pathway.

B_Cell_Signaling cluster_extracellular Extracellular Space cluster_bcell B Cell MMP12 MMP-12 CXCL13_full CXCL13 (Full-length) MMP12->CXCL13_full Cleavage CXCL13_cleaved CXCL13 (Cleaved) CXCL13_full->CXCL13_cleaved CXCR5 CXCR5 CXCL13_full->CXCR5 Binding & Activation PF00356231 This compound PF00356231->MMP12 Inhibition Migration B Cell Migration & Follicle Formation CXCR5->Migration pDC_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis pDCs Isolate pDCs Stimulation Stimulate with TLR7/9 Agonist pDCs->Stimulation Control Vehicle Control Stimulation->Control PF_Treatment This compound Stimulation->PF_Treatment Cytokine_Assay Measure IFN-α Production (ELISA) Control->Cytokine_Assay Gene_Expression Analyze Gene Expression (qPCR) Control->Gene_Expression PF_Treatment->Cytokine_Assay PF_Treatment->Gene_Expression

References

Agatolimod (PF-00356231) for cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Agatolimod (PF-00356231) for Cancer Research

Introduction

Agatolimod, also known by its developmental codes this compound, CpG 7909, and ODN 2006, is a synthetic 24-mer oligodeoxynucleotide containing unmethylated cytosine-guanine (CpG) motifs.[1] It functions as a potent agonist for Toll-like receptor 9 (TLR9), a key component of the innate immune system.[1][2] Classified as a Class B CpG oligonucleotide, Agatolimod is designed to stimulate a robust immune response, making it a significant agent of interest in cancer immunotherapy.[3][4] Its mechanism involves the activation of various immune cells, including dendritic cells and B cells, to ultimately drive an anti-tumor response.[2] This guide provides a comprehensive technical overview of Agatolimod, detailing its mechanism of action, preclinical and clinical findings, and key experimental protocols for researchers in oncology and drug development.

Core Mechanism of Action: TLR9 Agonism

Agatolimod exerts its immunostimulatory effects by selectively targeting and activating Toll-like receptor 9.[5] TLR9 is an endosomal pattern recognition receptor expressed predominantly by plasmacytoid dendritic cells (pDCs) and B lymphocytes.[2][6] The activation of TLR9 by Agatolimod initiates a downstream signaling cascade that bridges the innate and adaptive immune systems.

Signaling Pathway:

  • Endosomal Recognition: Agatolimod is internalized by TLR9-expressing cells and localizes to the endosome, where it binds to the TLR9 receptor.

  • MyD88 Recruitment: Upon binding, TLR9 undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6]

  • Cascade Activation: This triggers a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

  • Transcription Factor Activation: The cascade culminates in the activation of key transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[6]

  • Immunological Output: Activation of these transcription factors leads to the production of pro-inflammatory cytokines and chemokines, maturation of dendritic cells, and enhanced B cell differentiation into antibody-secreting plasma cells, collectively fostering a potent anti-tumor immune response.[2]

Agatolimod_TLR9_Signaling_Pathway cluster_cell Immune Cell (pDC, B-Cell) cluster_endosome cluster_nucleus Agatolimod Agatolimod (CpG ODN) Endosome Endosome TLR9 TLR9 Agatolimod->TLR9 Binding MyD88 MyD88 IRAK_TRAF6 IRAK/TRAF6 Complex MyD88->IRAK_TRAF6 NFkB NF-κB IRAK_TRAF6->NFkB IRF7 IRF7 IRAK_TRAF6->IRF7 Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines (IFN-α, IL-6, IP-10) Immune_Activation Immune Cell Activation, Maturation & Proliferation

Caption: Agatolimod activates the TLR9 signaling pathway within immune cells.

Preclinical Research

Preclinical studies have demonstrated Agatolimod's anti-tumor activity across various cancer models, both as a monotherapy and in combination with other treatments.[2] In murine models of melanoma (B16), colon cancer (CT-26), and breast cancer (4T1), intratumoral injection of TLR9 agonists has been shown to induce effective tumor regression.[7] This effect is largely mediated by the promotion of a robust, lasting anti-tumor CD8+ T cell response.[7]

Preclinical Efficacy Data
ModelCancer TypeTreatmentKey FindingReference
Murine HD11 CellsMacrophage Cell LineAgatolimodStrong production of NO2 and IL-6[3]
CT-26 Bearing MiceColon CarcinomaCpG ODN1826 (TLR9 agonist) + ADU-S100 (STING agonist)Synergistic tumor eradication and upregulation of pro-inflammatory cytokines.[7]
MMTV-PyMT Transgenic MiceSpontaneous Breast TumorsPIP-CpG (Tumor-targeting TLR9 agonist)Induced systemic T cell-mediated immunity, regression of existing tumors, and delayed growth of new tumors.[8][8]
General Protocol: In Vivo Murine Tumor Model
  • Cell Culture: Murine tumor cells (e.g., CT-26 colon carcinoma) are cultured under standard conditions.

  • Tumor Inoculation: A suspension of tumor cells is injected subcutaneously or orthotopically into the flank of immunocompetent mice (e.g., BALB/c).

  • Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: Agatolimod or a vehicle control is administered via a specified route (e.g., intratumoral, subcutaneous). Treatment may be given as a single agent or in combination with another therapy like an anti-PD-1 antibody.

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.

Preclinical_Workflow A Tumor Cell Inoculation B Tumor Growth (50-100 mm³) A->B C Group Randomization B->C D Treatment (e.g., Intratumoral Agatolimod) C->D E Tumor Volume Measurement D->E F Endpoint Analysis (Flow Cytometry, IHC) E->F

Caption: Standard workflow for a preclinical in vivo efficacy study.

Clinical Research

Agatolimod has been investigated in numerous Phase I and II clinical trials across a spectrum of malignancies, including non-small cell lung cancer (NSCLC), melanoma, breast cancer, and various hematologic cancers.[2][6][9] While early trials explored its potential as a monotherapy, the most promising results have emerged from its use in combination with other anti-cancer agents.[2][6]

Combination Therapy Rationale

The rationale for combining Agatolimod with other therapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies, is based on complementary mechanisms of action. Agatolimod acts as an immune primer, activating antigen-presenting cells and increasing the infiltration of T cells into the tumor microenvironment.[6][10] This can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to the effects of checkpoint inhibitors, which work by releasing the "brakes" on already-present T cells.[10]

Combination_Therapy_Logic cluster_actions Agatolimod Agatolimod (TLR9 Agonist) Action1 ↑ APC Activation ↑ T-Cell Priming & Infiltration ('Makes Tumors Hot') Agatolimod->Action1 ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) Action2 Blocks T-Cell Inhibition Restores Effector T-Cell Function ICI->Action2 Result Synergistic Anti-Tumor Effect Action1->Result Action2->Result

Caption: Logical synergy between Agatolimod and immune checkpoint inhibitors.
Clinical Trial Data Summary

Advanced/Metastatic Breast Cancer (HER2+) An open-label study combined subcutaneous Agatolimod with trastuzumab in patients with metastatic HER2+ breast cancer.[6]

MetricResultNote
Safety Treatment was found to be safe.[6]
Disease Control 50% of patients had no tumor growth.[6]
Progression-Free Survival (PFS) Median PFS of 3.7 months.[6]
Best Response 5 out of 9 patients showed stable disease.No complete or partial responses were observed.[6]

Chronic Lymphocytic Leukemia (CLL) A Phase I study evaluated Agatolimod in patients with previously treated CLL.[11]

RouteMaximum Tolerated Dose (MTD)Dose-Limiting Toxicity
Intravenous (single dose) Well tolerated up to 1.05 mg/kg.No significant toxicity.[11]
Subcutaneous (single dose) 0.45 mg/kgMyalgia and constitutional effects.[11]

Note: The results from trials in other cancers like melanoma and head and neck cancer often involve different TLR agonists but highlight the potential of the drug class. For instance, the TLR9 agonist vidutolimod combined with nivolumab showed a 55% response rate in a neoadjuvant setting for stage 3 melanoma.[12]

Protocol Outline: Phase II Combination Trial
  • Study Design: A multicenter, open-label, single-arm Phase II trial.

  • Patient Population: Patients with recurrent or metastatic squamous cell carcinoma of the head and neck (SCCHN) who have progressed after platinum-based chemotherapy. Key inclusion criteria include measurable disease (RECIST 1.1), ECOG performance status of 0 or 1, and available tumor tissue for biomarker analysis.

  • Intervention:

    • Agatolimod: Administered subcutaneously at a fixed dose (e.g., 0.32 mg/kg) on a specified schedule.

    • Pembrolizumab: Administered intravenously at a standard dose (e.g., 200 mg) every 3 weeks.

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee according to RECIST 1.1.

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DOR), and safety/tolerability.

  • Biomarker Analysis: Pre- and on-treatment tumor biopsies are collected to analyze changes in the tumor microenvironment, including PD-L1 expression and the density of infiltrating CD8+ T cells. Blood samples are collected to assess peripheral immune cell activation and cytokine profiles.[6]

Conclusion

Agatolimod (this compound) is a potent TLR9 agonist that has demonstrated significant immunostimulatory properties in both preclinical and clinical settings. By activating the innate immune system and promoting a robust adaptive anti-tumor response, it holds considerable promise as a component of cancer immunotherapy. While its efficacy as a monotherapy has been modest, its true potential appears to lie in combination with other treatments, particularly immune checkpoint inhibitors. This synergistic approach, which uses Agatolimod to prime the immune system and render tumors more susceptible to T-cell-mediated killing, is a compelling strategy. Future research will need to focus on optimizing combination regimens, identifying predictive biomarkers to select patients most likely to benefit, and exploring its application in earlier stages of disease.

References

An In-depth Technical Guide to the Immunostimulatory Effects of PF-3512676 (CpG 7909), a Toll-like Receptor 9 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the immunostimulatory properties of PF-3512676, a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of its signaling pathways.

Core Mechanism of Action: TLR9 Agonism

PF-3512676 is a synthetic oligodeoxynucleotide containing unmethylated cytosine-phosphate-guanine (CpG) dinucleotide motifs.[1] These motifs are recognized by Toll-like receptor 9 (TLR9), a key component of the innate immune system. TLR9 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] The binding of PF-3512676 to TLR9 triggers a signaling cascade that culminates in a robust, type 1 helper T cell (TH1)-biased immune response.[1] This makes PF-3512676 a promising agent in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[]

Signaling Pathway of PF-3512676

The activation of TLR9 by PF-3512676 initiates a signaling cascade that leads to the activation of innate and adaptive immunity. Upon binding, TLR9 recruits the adaptor protein MyD88, which in turn activates a series of downstream signaling molecules, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF3512676 PF-3512676 (CpG ODN) TLR9 TLR9 PF3512676->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates IRF7 IRF7 IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocates IKKi_TBK1 IKKi/TBK1 TRAF3->IKKi_TBK1 IKKi_TBK1->IRF7 Phosphorylates Gene_Expression Gene Expression NF_kappa_B_nucleus->Gene_Expression IRF7_nucleus->Gene_Expression Cytokine_Production Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) Type I IFNs (IFN-α) Gene_Expression->Cytokine_Production Leads to

Caption: TLR9 signaling pathway initiated by PF-3512676.

Immunostimulatory Effects and Quantitative Data

The administration of PF-3512676 leads to a cascade of immunological events, characterized by the production of key cytokines and the activation of various immune cells.

Cytokine Induction

Stimulation with PF-3512676 results in the upregulation of several pro-inflammatory and TH1-polarizing cytokines.

CytokineFold Increase / ConcentrationCell Type / ModelReference
IFN-αNot specifiedPlasmacytoid Dendritic Cells[1]
IL-6Not specifiedPlasmacytoid Dendritic Cells[1]
IL-12p40Not specifiedPlasmacytoid Dendritic Cells[1]
IP-10Not specifiedPlasmacytoid Dendritic Cells[1]
Cellular Activation

PF-3512676 activates key antigen-presenting cells and promotes the infiltration of effector T cells into the tumor microenvironment.

Cell TypeEffectIn Vivo/In VitroReference
Plasmacytoid Dendritic CellsActivationIn Vitro[]
B CellsActivationIn Vitro[]
CD11c+CD103+ DC2Increased frequencyIn Vivo (murine model)[4]
CD11b+F4/80+MHCII+ M1 MacrophagesIncreased frequencyIn Vivo (murine model)[4]
CD4+ T-cellsIncreased tumor infiltrationIn Vivo (murine model)[4]
CD8+ T-cellsIncreased tumor infiltrationIn Vivo (murine model)[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to evaluate the immunostimulatory effects of PF-3512676.

In Vitro Cytokine Production Assay

Objective: To quantify the production of cytokines by immune cells following stimulation with PF-3512676.

  • Cell Isolation: Isolate primary human pDCs and B cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Stimulation: Treat the cells with varying concentrations of PF-3512676 for 24-48 hours. A negative control (medium alone) and a positive control (e.g., another TLR9 agonist) should be included.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of cytokines (e.g., IFN-α, IL-6, IL-12) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.

In Vivo Tumor Model and Immune Cell Infiltration Analysis

Objective: To assess the anti-tumor efficacy and the modulation of the tumor immune microenvironment by PF-3512676.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., EG7 lymphoma cells) into syngeneic mice.

  • Treatment: Once tumors are established, administer PF-3512676 intratumorally. A control group should receive a vehicle control.

  • Tumor Measurement: Monitor tumor growth over time using calipers.

  • Immune Cell Analysis: At the end of the study, excise the tumors and prepare single-cell suspensions.

  • Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD11c, F4/80) to identify and quantify different immune cell populations within the tumor microenvironment.

Experimental_Workflow_Tumor_Model Tumor_Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Groups 3. Treatment Allocation Tumor_Growth->Treatment_Groups PF3512676_Treatment PF-3512676 (Intratumoral) Treatment_Groups->PF3512676_Treatment Group 1 Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Group 2 Tumor_Measurement 4. Tumor Volume Measurement PF3512676_Treatment->Tumor_Measurement Vehicle_Control->Tumor_Measurement Tumor_Excision 5. Tumor Excision (End of Study) Tumor_Measurement->Tumor_Excision Single_Cell_Suspension 6. Single-Cell Suspension Tumor_Excision->Single_Cell_Suspension Flow_Cytometry 7. Flow Cytometry Analysis Single_Cell_Suspension->Flow_Cytometry

Caption: Workflow for in vivo tumor model experiments.

Clinical Applications and Future Directions

PF-3512676 has been investigated in clinical trials for various cancers, often in combination with other therapies such as chemotherapy.[1] The rationale is that chemotherapy can induce tumor cell death and the release of tumor antigens, which can then be presented by the pDCs activated by PF-3512676, leading to an enhanced anti-tumor immune response.[1] The safety and tolerability of PF-3512676 have been demonstrated in numerous clinical studies.[1]

Future research will likely focus on optimizing combination therapies, identifying predictive biomarkers for patient response, and exploring novel delivery systems to enhance tumor-specific targeting and minimize potential systemic side effects. The ability of TLR9 agonists like PF-3512676 to modulate the tumor microenvironment holds significant promise for improving the efficacy of cancer immunotherapies.[]

References

An In-depth Technical Guide to PF-3512676 (CpG 7909): A Synthetic CpG Oligodeoxynucleotide and TLR9 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified PF-00356231 as a synthetic CpG oligodeoxynucleotide. However, publicly available chemical data identifies this compound as a small molecule inhibitor of matrix metalloproteinase-12 (MMP-12). In contrast, PF-3512676 (also known as CpG 7909) is a well-documented synthetic CpG oligodeoxynucleotide that functions as a Toll-like receptor 9 (TLR9) agonist, aligning with the core requirements of the topic. This guide will therefore focus on PF-3512676 as a representative and clinically evaluated agent in this class.

Introduction to Synthetic CpG Oligodeoxynucleotides (ODNs)

Synthetic oligodeoxynucleotides containing unmethylated cytosine-phosphate-guanine (CpG) motifs are a class of immunomodulatory agents that mimic bacterial and viral DNA.[1][2] These motifs are recognized as pathogen-associated molecular patterns (PAMPs) by Toll-like receptor 9 (TLR9), a pattern recognition receptor expressed in the endosomes of specific immune cells.[2][3] In humans, TLR9 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1] The activation of TLR9 by CpG ODNs triggers a cascade of innate and adaptive immune responses, making them promising candidates for cancer immunotherapy and vaccine adjuvants.[2][4]

PF-3512676 (formerly CpG 7909) is a B-class CpG ODN, characterized by a phosphorothioate backbone that confers resistance to nuclease degradation.[5] Its sequence is 5'-TCGTCGTTTTGTCGTTTTGTCGTT-3'.[5] It has been extensively studied as a monotherapy, in combination with chemotherapy, and as a vaccine adjuvant for various cancers, including non-small cell lung cancer (NSCLC), lymphoma, and melanoma.[1][4][6][7]

Mechanism of Action: TLR9 Signaling Pathway

The immunostimulatory activity of PF-3512676 is mediated through its binding to TLR9 within the endosomal compartment of pDCs and B cells.[5] This interaction initiates a conformational change in the TLR9 receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3][8]

The subsequent signaling cascade proceeds as follows:

  • MyD88 Recruitment: The activated TLR9-MyD88 complex recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[8]

  • Activation of Transcription Factors: This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[3][8]

  • Cytokine and Chemokine Production:

    • NF-κB activation in B cells and pDCs results in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[9]

    • IRF7 activation in pDCs is critical for the production of large amounts of Type I Interferons (IFN-α).[8]

This initial innate immune activation leads to a broader adaptive immune response. The secreted cytokines mature dendritic cells, enhance the cytotoxic activity of Natural Killer (NK) cells, and promote the differentiation of T helper 1 (Th1) cells, which are crucial for anti-tumor immunity.[2][10]

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF-3512676 PF-3512676 TLR9 TLR9 PF-3512676->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates IRF7 IRF7 MyD88->IRF7 Activates TRAF6 TRAF6 IRAKs->TRAF6 NFkB_complex IκB-NF-κB TRAF6->NFkB_complex Leads to IκB phosphorylation NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression IRF7_nuc->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) Type I Interferons (IFN-α) Gene_Expression->Cytokines Translates to

Figure 1: TLR9 Signaling Pathway activated by PF-3512676.

Quantitative Data from Preclinical and Clinical Studies

The immunomodulatory effects of PF-3512676 have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Immunological Effects of PF-3512676

Parameter Cell Type / System Treatment Details Key Result Reference
NK Cell Concentration Patients with Non-Hodgkin Lymphoma IV infusion (0.01 to 0.64 mg/kg) 1.53-fold mean increase in NK cell concentration at day 42. [11]
Activated T Cells (CD3+CD38+) Patients with Chronic Lymphocytic Leukemia Single IV dose (0.15-1.05 mg/kg) Significant increase at day 3 and 7 for higher doses. [12]
Melanoma-Specific CD8+ T Cells Melanoma Patients (Stage I-III) Local intradermal injection 5 of 10 treated patients showed a response vs. 0 of 11 in saline group (P=0.012). [13]
Helper T Cell Proliferation HIV-infected individuals (with Hepatitis B vaccine) 1.0 mg with vaccine at weeks 0, 4, 8 Significantly greater lymphoproliferation in response to HBsAg at weeks 8 and 48. [14]

| Cytokine Induction | Patients with advanced NSCLC | 0.2 mg/kg s.c. | Peak plasma concentrations of IP-10, IL-6, and MCP-1 observed between 24 to 96 hours post-dose. |[15] |

Table 2: Clinical Efficacy of PF-3512676 in Combination Therapies

Cancer Type Combination Agent Phase Key Efficacy Endpoint Result Reference
Non-Small Cell Lung Cancer (NSCLC) Carboplatin + Paclitaxel Phase II Response Rate 30% with PF-3512676 vs. 19% with chemotherapy alone. [15]
Non-Small Cell Lung Cancer (NSCLC) Carboplatin + Paclitaxel Phase II Median Overall Survival 12.3 months with PF-3512676 vs. 6.8 months with chemotherapy alone. [15]
Cutaneous T-Cell Lymphoma (CTCL) Monotherapy Phase I Clinical Response Rate 32% (3 complete, 6 partial responses). [6]
Low-Grade Lymphoma Low-dose Radiation Phase I/II Objective Response Partial response in 2 of 7 patients, with tumor regression at non-irradiated sites. [16]

| Lewis Lung Carcinoma (Mouse Model) | Paclitaxel | Preclinical | Median Survival Time | ~28 days with combination vs. 22 days with paclitaxel alone and 15 days for control. |[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for assessing the function of PF-3512676.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the induction of cytokine production and cell activation by PF-3512676 in human immune cells.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plate cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulation: Add PF-3512676 to the cell cultures at various concentrations (e.g., 0.1, 1.0, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS for TLR4).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

  • Cell Staining and Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD69, CD86 on B cells; CD83 on pDCs) to assess activation status via flow cytometry.

In Vivo Murine Tumor Model

This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of PF-3512676 in a syngeneic mouse model.

  • Tumor Cell Implantation: Inject tumor cells (e.g., 1 x 10^5 Lewis Lung Carcinoma cells) intravenously or subcutaneously into the flank of C57BL/6 mice.[7]

  • Tumor Growth Monitoring: Allow tumors to establish and become measurable (e.g., day 7-14 post-inoculation).[7][9] Measure tumor volume regularly using calipers.

  • Treatment Groups: Randomize mice into treatment groups:

    • Vehicle Control (e.g., saline)

    • PF-3512676 alone (e.g., 200 µg peritumorally, once weekly)[9]

    • Chemotherapy/Antibody alone

    • Combination of PF-3512676 and Chemotherapy/Antibody

  • Drug Administration: Administer treatments according to the established schedule and route (e.g., subcutaneous, peritumoral, intravenous).

  • Efficacy Assessment: Monitor tumor growth and survival of the mice. The primary endpoints are typically tumor growth delay/inhibition and overall survival.[7]

  • Immunological Analysis (Optional): At the end of the study or at specific time points, harvest tumors, spleens, and lymph nodes. Analyze immune cell infiltration (e.g., CD8+ T cells) and cytokine profiles within the tumor microenvironment using flow cytometry and immunohistochemistry.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model PBMC_Isolation Isolate PBMCs from Donor Blood Cell_Culture Culture PBMCs at 1x10^6 cells/mL PBMC_Isolation->Cell_Culture Stimulation Add PF-3512676 (0.1-10 µg/mL) Cell_Culture->Stimulation Incubation Incubate 24-48h at 37°C Stimulation->Incubation Analysis Analysis Incubation->Analysis ELISA Cytokine Measurement (ELISA) Analysis->ELISA Flow_Cytometry Cell Activation Markers (Flow Cytometry) Analysis->Flow_Cytometry Tumor_Implant Implant Tumor Cells in Mice Tumor_Growth Allow Tumor Establishment Tumor_Implant->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer PF-3512676 +/- Other Agents Randomization->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring Endpoint Endpoint Monitoring->Endpoint Efficacy Assess Anti-Tumor Efficacy Endpoint->Efficacy Immuno_Analysis Analyze Immune Response in Tissues Endpoint->Immuno_Analysis

Figure 2: Workflow for evaluating PF-3512676 function.

Conclusion

PF-3512676 (CpG 7909) is a potent synthetic CpG oligodeoxynucleotide that functions as a specific agonist for TLR9. Through the activation of the MyD88-dependent signaling pathway in pDCs and B cells, it elicits a robust Th1-polarizing immune response. This activity has been leveraged in numerous clinical trials, demonstrating its potential to enhance anti-tumor immunity, both as a monotherapy and in combination with standard cancer treatments like chemotherapy and radiation.[4][6][16] Furthermore, its capacity to boost antigen-specific cellular and humoral immunity underscores its value as a powerful vaccine adjuvant.[1][14] The extensive preclinical and clinical data available for PF-3512676 provide a strong foundation for the continued development of TLR9 agonists as a cornerstone of modern immunotherapy.

References

Preliminary In Vitro Efficacy of PF-00356231: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 is a potent, broad-spectrum, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and chronic diseases such as chronic obstructive pulmonary disease (COPD) and arthritis. This technical guide provides a comprehensive overview of the preliminary in vitro studies with this compound, including its inhibitory activity, detailed experimental protocols for its evaluation, and the associated signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated against a panel of matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

Matrix Metalloproteinase (MMP)IC50 (µM)
MMP-3 (Stromelysin-1)0.39[1]
MMP-8 (Neutrophil Collagenase)1.7[1]
MMP-9 (Gelatinase B)0.98[1]
MMP-12 (Macrophage Metalloelastase)1.4[1]
MMP-13 (Collagenase 3)0.00065[1]

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective MMP in vitro.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below. These protocols are based on established methods for assessing MMP inhibition and cell invasion.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This assay determines the inhibitory activity of this compound against specific MMPs using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.001 µM to 100 µM).

  • In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include wells with assay buffer and DMSO as controls.

  • Add 25 µL of the respective recombinant MMP enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Invasive cancer cell line (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

  • Boyden chambers with Matrigel-coated polycarbonate membranes (8 µm pore size)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • Calcein AM or Crystal Violet staining solution

  • Fluorescence microscope or light microscope

Procedure:

  • Culture the cancer cells to 70-80% confluency.

  • Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Pre-treat the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 30 minutes at 37°C. Include a DMSO vehicle control.

  • Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chamber.

  • Add 200 µL of the pre-treated cell suspension to the upper chamber (the Matrigel-coated insert).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with either Calcein AM (for live-cell imaging) or Crystal Violet.

  • Count the number of invading cells in several microscopic fields for each condition.

  • Calculate the percentage of invasion inhibition relative to the vehicle control.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of MMP Inhibition by this compound

The following diagram illustrates the general mechanism by which this compound, as a broad-spectrum MMP inhibitor, can impact downstream cellular processes. By inhibiting multiple MMPs, it can interfere with ECM degradation, cell migration, invasion, and signaling pathways often dysregulated in cancer and inflammatory diseases.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell cluster_MMPs Matrix Metalloproteinases cluster_downstream Downstream Effects of Inhibition ECM ECM Components (Collagen, Fibronectin, etc.) Cell Tumor/Inflammatory Cell ECM->Cell Promotes Migration & Invasion MMP3 MMP-3 Cell->MMP3 Secretes MMP8 MMP-8 Cell->MMP8 Secretes MMP9 MMP-9 Cell->MMP9 Secretes MMP12 MMP-12 Cell->MMP12 Secretes MMP13 MMP-13 Cell->MMP13 Secretes MMP3->ECM Degrade ReducedInvasion Reduced Cell Invasion & Migration MMP3->ReducedInvasion Blockade Leads To AlteredSignaling Altered Cell Signaling (e.g., Growth Factor Release) MMP8->ECM Degrade MMP8->ReducedInvasion Blockade Leads To MMP9->ECM Degrade MMP9->ReducedInvasion Blockade Leads To MMP12->ECM Degrade MMP12->ReducedInvasion Blockade Leads To MMP13->ECM Degrade MMP13->ReducedInvasion Blockade Leads To PF00356231 This compound PF00356231->MMP3 Inhibits PF00356231->MMP8 Inhibits PF00356231->MMP9 Inhibits PF00356231->MMP12 Inhibits PF00356231->MMP13 Inhibits

Caption: General mechanism of this compound action.

Experimental Workflow for In Vitro MMP Inhibition Assay

This diagram outlines the key steps involved in determining the IC50 of this compound against a specific MMP.

MMP_Inhibition_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add Recombinant MMP Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C (30 min) add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic Mode) add_substrate->measure analyze Calculate Reaction Rate & % Inhibition measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

Caption: Workflow for MMP inhibition assay.

Logical Relationship in Cell Invasion Assay

The following diagram illustrates the logical flow and expected outcomes of a cell invasion assay with this compound.

Cell_Invasion_Logic cluster_process Cellular Process Control Control (Vehicle) MMP_Activity MMP Activity Control->MMP_Activity Allows PF_Treatment This compound Treatment PF_Treatment->MMP_Activity Inhibits ECM_Degradation ECM Degradation MMP_Activity->ECM_Degradation Leads to Cell_Invasion Cell Invasion ECM_Degradation->Cell_Invasion Enables High_Invasion High Invasion Cell_Invasion->High_Invasion Low_Invasion Low Invasion Cell_Invasion->Low_Invasion

Caption: Logic of the cell invasion assay.

References

Methodological & Application

Application Notes and Protocols for PF-00356231: An In Vitro Cell Culture Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231, also known as PF-562271, is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signal transduction from integrins and growth factor receptors, thereby regulating key cellular processes such as cell adhesion, migration, proliferation, and survival. Upregulation of FAK is frequently observed in various human cancers and is associated with poor prognosis. By inhibiting FAK phosphorylation, this compound disrupts downstream signaling pathways, including the PI3K/AKT/mTOR cascade, leading to the inhibition of tumor growth and metastasis. These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeAssayIC50 (µM)Treatment DurationReference
143BOsteosarcomaCCK-81.9872 hours[3]
MG63OsteosarcomaCCK-81.7672 hours[3]
HOSOsteosarcomaCCK-8~2.572 hours[3]
U2OSOsteosarcomaCCK-83.8372 hours[3]
WELL5OsteosarcomaCCK-8~3.572 hours[3]
TC32Ewing SarcomaCellTiter-Glo2.13 days[2]
A673Ewing SarcomaCellTiter-Glo1.73 days[2]
PC3-MProstate CancerCell-based phospho-FAK0.005Not Specified[1]
BxPc3Pancreatic CancerNot SpecifiedNot SpecifiedNot Specified[1]
SKOV3Ovarian CancerNot SpecifiedNot SpecifiedNot Specified[4]
A2780Ovarian CancerNot SpecifiedNot SpecifiedNot Specified[4]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and treatment duration.

Experimental Protocols

General Cell Culture Conditions
  • Cell Lines: Select appropriate cancer cell lines for the study. Adherent cell lines should be cultured in tissue culture-treated flasks or plates.

  • Culture Medium: Use the recommended complete growth medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[3]

  • Assay Procedure (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency on the day of treatment.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified period (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the FAK signaling pathway.

  • Cell Seeding and Treatment:

    • Seed cells in 60 mm or 100 mm dishes and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 24 hours).[6]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FAK (Tyr397), total FAK, p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Mandatory Visualization

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK ECM Extracellular Matrix ECM->Integrins pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits PI3K PI3K pFAK->PI3K Migration Cell Migration pFAK->Migration Src->FAK Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival PF00356231 This compound PF00356231->FAK Inhibits

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treat with this compound (Dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8, MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (p-FAK, p-AKT, etc.) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Utilizing PF-00356231 as a Vaccine Adjuvant in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 is a potent small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. Activation of TLR7 in endosomes of immune cells, such as dendritic cells (DCs) and B cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[1][2] This robust immune stimulation makes this compound a promising candidate as a vaccine adjuvant, capable of enhancing and shaping the adaptive immune response to co-administered antigens. These application notes provide a comprehensive guide for the formulation, administration, and evaluation of this compound as a vaccine adjuvant in mice.

Mechanism of Action: TLR7 Agonism

This compound, as a TLR7 agonist, initiates an immune response by binding to and activating TLR7 within the endosomal compartments of antigen-presenting cells (APCs). This engagement leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression of genes encoding type I interferons (IFN-α/β) and various inflammatory cytokines and chemokines. This innate immune activation is crucial for the subsequent development of a robust and durable antigen-specific adaptive immune response, characterized by enhanced T cell and B cell activation and differentiation.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm This compound This compound TLR7 TLR7 This compound->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines Type I IFN Production Type I IFN Production IRF7->Type I IFN Production IRF7->Type I IFN Production Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_evaluation Evaluation cluster_challenge Challenge (Optional) A1 Antigen + this compound Formulation B1 Primary Immunization (Day 0) A1->B1 B2 Booster Immunization (Day 14-21) B1->B2 C1 Blood Collection B2->C1 C2 Spleen/Lymph Node Harvest B2->C2 D1 Pathogen/Tumor Challenge B2->D1 C3 Humoral Response (ELISA) C1->C3 C4 Cellular Response (Flow Cytometry/ELISpot) C2->C4 D2 Monitor Survival/Pathology D1->D2

References

Application Notes and Protocols for Dendritic Cell Activation Using PF-00356231

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 is a potent synthetic agonist of Toll-like receptor 9 (TLR9), a key pattern recognition receptor involved in the innate immune response. TLR9 activation in dendritic cells (DCs) triggers their maturation, enhances antigen presentation, and promotes the secretion of pro-inflammatory cytokines, leading to the initiation of robust adaptive immune responses. These characteristics make this compound a valuable tool for researchers studying immunology, vaccine development, and cancer immunotherapy.

These application notes provide detailed protocols for the in vitro activation of human and murine dendritic cells using a TLR9 agonist like this compound. Due to the limited publicly available data on specific optimal concentrations of this compound for DC activation, this guide provides a framework for determining the optimal concentration through a dose-response experiment.

Data Presentation

Table 1: Recommended Reagent Concentrations for Human Monocyte-Derived Dendritic Cell (mo-DC) Generation and Activation

ReagentConcentrationPurpose
DC Differentiation
GM-CSF500-1000 U/mLDifferentiation of monocytes into immature DCs
IL-4500-1000 U/mLDifferentiation of monocytes into immature DCs
DC Maturation
This compound0.1 - 10 µM (titration recommended)TLR9-mediated activation and maturation of DCs
TNF-α (Positive Control)1000 U/mLComponent of a standard maturation cocktail
IL-1β (Positive Control)10 ng/mLComponent of a standard maturation cocktail
IL-6 (Positive Control)10 ng/mLComponent of a standard maturation cocktail
PGE₂ (Positive Control)1 µMComponent of a standard maturation cocktail

Table 2: Recommended Reagent Concentrations for Murine Bone Marrow-Derived Dendritic Cell (BMDC) Generation and Activation

ReagentConcentrationPurpose
DC Differentiation
GM-CSF20 ng/mLDifferentiation of bone marrow progenitors into immature DCs
IL-410 ng/mLDifferentiation of bone marrow progenitors into immature DCs
DC Maturation
This compound0.1 - 10 µM (titration recommended)TLR9-mediated activation and maturation of DCs
LPS (Positive Control)1 µg/mLTLR4-mediated activation and maturation of DCs

Table 3: Key Markers for Assessing Dendritic Cell Maturation by Flow Cytometry

MarkerCell Surface LocationFunctionExpected Change upon Activation
CD80Dendritic CellCo-stimulatory molecule for T cell activationUpregulation
CD86Dendritic CellCo-stimulatory molecule for T cell activationUpregulation
CD40Dendritic CellCo-stimulatory and signaling moleculeUpregulation
MHC Class IIDendritic CellAntigen presentation to CD4+ T cellsUpregulation
CD83Dendritic CellMature dendritic cell markerUpregulation
CCR7Dendritic CellChemokine receptor for migration to lymph nodesUpregulation
CD14Monocyte/Immature DCMonocyte markerDownregulation

Table 4: Key Cytokines Secreted by Activated Dendritic Cells

CytokinePrimary FunctionExpected Change upon Activation
IL-12p70Promotes Th1 differentiation and cytotoxic T lymphocyte (CTL) responsesIncreased Secretion
TNF-αPro-inflammatory cytokine, promotes DC maturationIncreased Secretion
IL-6Pro-inflammatory cytokine, influences T cell differentiationIncreased Secretion
IFN-αAntiviral and immunomodulatory cytokine (especially from pDCs)Increased Secretion

Experimental Protocols

Protocol 1: Generation and Activation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent activation with this compound.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Human GM-CSF

  • Human IL-4

  • Human CD14 MicroBeads or other monocyte isolation kit

  • This compound

  • Human TNF-α, IL-1β, IL-6, PGE₂ (for positive controls)

  • 6-well tissue culture plates

Procedure:

  • Isolation of Monocytes:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads or by plastic adherence. For plastic adherence, plate PBMCs in a T-75 flask for 2 hours, then wash away non-adherent cells.

  • Generation of Immature mo-DCs:

    • Culture the isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, GM-CSF (500-1000 U/mL), and IL-4 (500-1000 U/mL).[1][2][3][4]

    • Plate the cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.

    • Incubate for 5-7 days at 37°C in a 5% CO₂ incubator. Replace half of the medium with fresh medium containing cytokines every 2-3 days.

  • Activation of mo-DCs with this compound:

    • On day 5 or 7, harvest the immature mo-DCs.

    • Resuspend the cells in fresh complete medium.

    • Plate the immature mo-DCs at 1 x 10⁶ cells/mL in a new 6-well plate.

    • Dose-Response Experiment: To determine the optimal concentration of this compound, treat the cells with a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Include an untreated control (immature DCs) and a positive control (e.g., a standard maturation cocktail of TNF-α, IL-1β, IL-6, and PGE₂).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of DC Activation:

    • After the incubation period, harvest the cells and the culture supernatant.

    • Analyze the expression of maturation markers (CD80, CD86, CD40, MHC Class II, CD83, CCR7) on the cell surface using flow cytometry.

    • Measure the concentration of secreted cytokines (IL-12p70, TNF-α, IL-6) in the culture supernatant by ELISA.

Protocol 2: Generation and Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the generation of immature BMDCs from mouse bone marrow and their subsequent activation.

Materials:

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • 2-Mercaptoethanol

  • Murine GM-CSF

  • Murine IL-4

  • This compound

  • Lipopolysaccharide (LPS) (for positive control)

  • Non-treated tissue culture plates (100 mm)

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize a mouse and sterilize the hind legs with 70% ethanol.

    • Aseptically remove the femur and tibia.

    • Flush the bone marrow from the bones using a syringe with RPMI-1640.

    • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

  • Generation of Immature BMDCs:

    • Culture the bone marrow cells in complete RPMI-1640 (10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 50 µM 2-Mercaptoethanol) supplemented with murine GM-CSF (20 ng/mL) and murine IL-4 (10 ng/mL).

    • Plate the cells at 2 x 10⁶ cells in 10 mL of medium in a 100 mm non-treated culture dish.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • On day 3, add 10 mL of fresh medium containing GM-CSF and IL-4.

    • On day 6, gently swirl the plate and collect the non-adherent and loosely adherent cells. These are the immature BMDCs.

  • Activation of BMDCs with this compound:

    • Resuspend the immature BMDCs in fresh complete medium.

    • Plate the cells at 1 x 10⁶ cells/mL in a 6-well plate.

    • Dose-Response Experiment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Include an untreated control and a positive control (e.g., 1 µg/mL LPS).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of DC Activation:

    • Harvest the cells and culture supernatants.

    • Analyze the expression of maturation markers (CD80, CD86, CD40, MHC Class II) by flow cytometry.

    • Measure the secretion of cytokines (IL-12p70, TNF-α, IL-6) in the supernatants by ELISA.

Mandatory Visualizations

TLR9_Signaling_Pathway This compound (TLR9 Agonist) Signaling Pathway in Dendritic Cells cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR9 TLR9 This compound->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 phosphorylates IRF7 IRF7 TRAF3->IRF7 activates IKK_complex IKK complex TAK1->IKK_complex phosphorylates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates IRF7_n IRF7 IRF7->IRF7_n translocates Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Type I IFN, Co-stimulatory Molecules) NFκB_n->Gene_Expression IRF7_n->Gene_Expression

Caption: TLR9 signaling cascade initiated by this compound in dendritic cells.

DC_Activation_Workflow Experimental Workflow for Dendritic Cell Activation cluster_generation DC Generation (5-7 days) cluster_activation DC Activation (24-48 hours) cluster_analysis Analysis Monocytes Human Monocytes or Murine Bone Marrow Progenitors Differentiation Culture with GM-CSF + IL-4 Monocytes->Differentiation Immature_DCs Immature Dendritic Cells Differentiation->Immature_DCs Stimulation Stimulate with This compound (Dose-Response) Immature_DCs->Stimulation Mature_DCs Mature Dendritic Cells Stimulation->Mature_DCs Flow_Cytometry Flow Cytometry (CD80, CD86, CD40, MHC II) Mature_DCs->Flow_Cytometry ELISA ELISA (IL-12, TNF-α, IL-6) Mature_DCs->ELISA

Caption: Workflow for generating, activating, and analyzing dendritic cells.

References

Application Notes and Protocols for In Vivo Administration of PF-00356231 in Tumor Immunotherapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231, also known as PF-562271, is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1][2] In the context of oncology, FAK is frequently overexpressed in various tumors and is associated with an aggressive and invasive phenotype.[1][3] Emerging evidence highlights the crucial role of FAK in modulating the tumor microenvironment (TME), promoting immunosuppression, and contributing to resistance to immunotherapy.[3][4][5][6]

Inhibition of FAK with this compound presents a promising strategy to enhance anti-tumor immunity. By targeting FAK, this compound can remodel the TME to be more favorable for immune-mediated tumor destruction. This includes reducing fibrosis, decreasing the population of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and increasing the infiltration of cytotoxic CD8+ T cells into the tumor.[5][6][7][8] These application notes provide detailed protocols for the in vivo administration of this compound in preclinical tumor immunotherapy models.

Mechanism of Action in the Tumor Microenvironment

This compound exerts its anti-tumor effects through a multi-faceted mechanism targeting both the tumor cells and the surrounding microenvironment.

  • Direct Anti-Tumor Effects: Inhibition of FAK in cancer cells can decrease their proliferation, survival, and invasive potential.[1][9]

  • Modulation of the Tumor Microenvironment:

    • Reduces Fibrosis: FAK signaling is implicated in the fibrotic TME, which can act as a barrier to immune cell infiltration. This compound can help to alleviate this fibrosis.[4]

    • Decreases Immunosuppressive Cells: FAK inhibition has been shown to reduce the numbers of Tregs and tumor-associated macrophages (TAMs) within the tumor.[6][9][10]

    • Enhances Effector T cell Infiltration: By remodeling the TME, this compound facilitates the recruitment and infiltration of cytotoxic CD8+ T cells, which are critical for anti-tumor immunity.[5][6][8]

    • Synergy with Immune Checkpoint Inhibitors: By creating a more "immune-hot" environment, FAK inhibition can sensitize tumors to immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies.[4][5][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving FAK inhibitors, including this compound (PF-562271).

Compound Target IC50 Reference
This compound (PF-562271)FAK1.5 nM[1]
Pyk214 nM[1]

Table 1: In Vitro Potency of this compound.

Animal Model Tumor Type Drug/Combination Dosing Regimen Key Outcomes Reference
Nude MiceHuman Prostate Cancer (PC3M-luc-C6) XenograftPF-56227125 mg/kg, PO, BID, 5 days/week62% tumor growth inhibition.[11]
Immunocompromised MicePancreatic Ductal AdenocarcinomaPF-56227133 mg/kg, PO, BIDReduced tumor growth, invasion, and metastasis.[12]
C57BL/6J MiceHepatocellular Carcinoma (c-Met/β-catenin induced)VS-4718 (FAK inhibitor) + anti-PD1Not SpecifiedEnhanced anti-tumor effect compared to monotherapy; increased CD8+ T cells, decreased Tregs and macrophages.[10]
KPC MicePancreatic Ductal AdenocarcinomaVS-4718 + ICIsNot SpecifiedRendered previously unresponsive tumors sensitive to immunotherapy; increased CD8+ T cell infiltration.[4]

Table 2: Summary of In Vivo Efficacy Studies of FAK Inhibitors.

Experimental Protocols

In Vivo Murine Syngeneic Tumor Model

This protocol describes a general workflow for evaluating the efficacy of this compound alone or in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

Materials:

  • This compound (formulation to be optimized based on vehicle)

  • Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody) or isotype control

  • Murine cancer cell line (e.g., MC38 colorectal, B16-F10 melanoma)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Calipers

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture: Culture the chosen murine cancer cell line according to standard protocols.

  • Tumor Implantation:

    • Harvest and wash the tumor cells with sterile PBS.

    • Resuspend the cells in PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume 2-3 times per week using calipers. The formula for tumor volume is: Volume = 0.5 x (length x width²).

    • Monitor the body weight and general health of the mice regularly.

  • Treatment Groups and Administration:

    • Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

    • This compound Administration: Administer this compound orally (PO) at a dose of 25-33 mg/kg, twice daily (BID).[11][12] The formulation and vehicle should be determined based on the compound's solubility and stability.

    • Anti-PD-1 Administration: Administer the anti-PD-1 antibody (or isotype control) intraperitoneally (IP) at a recommended dose (e.g., 10 mg/kg), typically twice a week.

  • Endpoint Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and harvest the tumors.

    • A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for molecular analysis.

    • Spleen and tumor-draining lymph nodes can also be harvested for immune cell analysis.

Immunohistochemistry for Immune Cell Infiltration

This protocol outlines the steps for staining tumor sections to visualize and quantify immune cell infiltration.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies (e.g., anti-CD8, anti-FoxP3 for Tregs, anti-F4/80 for macrophages)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Antigen retrieval buffer

  • Blocking solution

  • Fluorescence microscope and image analysis software

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections and rehydrate through a series of graded ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.

  • Blocking: Block non-specific antibody binding with a suitable blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against the immune cell marker of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides.

  • Imaging and Quantification:

    • Image the stained sections using a fluorescence microscope.

    • Quantify the number of positive cells per unit area of the tumor using image analysis software.

Visualizations

FAK_Signaling_Pathway FAK Signaling in the Tumor Microenvironment Integrins Integrins FAK FAK Integrins->FAK Activates TumorCell Tumor Cell FAK->TumorCell Promotes Fibroblasts Cancer-Associated Fibroblasts (CAFs) FAK->Fibroblasts Activates Tregs Regulatory T cells (Tregs) FAK->Tregs Promotes MDSCs Myeloid-Derived Suppressor Cells (MDSCs) FAK->MDSCs Promotes Proliferation Proliferation/ Survival TumorCell->Proliferation Invasion Invasion/ Metastasis TumorCell->Invasion Fibrosis Fibrosis Fibroblasts->Fibrosis Suppression Immune Suppression Tregs->Suppression MDSCs->Suppression CD8TCell CD8+ T cell Infiltration Infiltration & Activation CD8TCell->Infiltration PF00356231 This compound PF00356231->FAK Inhibits Suppression->CD8TCell

Caption: FAK signaling promotes a pro-tumorigenic and immunosuppressive microenvironment.

Experimental_Workflow In Vivo Efficacy Study Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Initiation (this compound +/- ICI) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Harvest) Monitoring->Endpoint Analysis Immunohistochemistry, Flow Cytometry, Molecular Analysis Endpoint->Analysis

Caption: A typical experimental workflow for evaluating this compound in vivo.

Conclusion

This compound is a valuable tool for investigating the role of FAK in tumor immunology and for developing novel combination immunotherapies. The protocols and data presented here provide a framework for designing and executing in vivo studies to assess the therapeutic potential of FAK inhibition in various cancer models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analyses, is crucial for obtaining robust and reproducible results. The ability of this compound to modulate the tumor microenvironment and enhance anti-tumor immunity underscores its potential as a key component of future cancer immunotherapy strategies.

References

Application Notes and Protocols for Stimulating Cytokine Production in Human PBMCs with PF-00356231

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 is a potent agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs) and other myeloid cells within the peripheral blood mononuclear cell (PBMC) population, triggers a signaling cascade that leads to the production of a variety of cytokines. These cytokines play a crucial role in orchestrating both innate and adaptive immune responses. This document provides detailed application notes and protocols for the use of this compound to stimulate cytokine production in human PBMCs, intended for research and drug development purposes.

Mechanism of Action: TLR7 Signaling Pathway

This compound, upon entering the endosome of TLR7-expressing cells, binds to the TLR7 receptor. This binding event initiates the recruitment of the adaptor protein MyD88, leading to the formation of a complex with IRAK4, IRAK1, and TRAF6. Subsequent signaling events result in the activation of key transcription factors, including NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while IRF7 activation is critical for the production of type I interferons, most notably IFN-α.

TLR7_Signaling_Pathway TLR7 Signaling Pathway for Cytokine Production cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates NF_kB NF-κB IKK_complex->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Drives Expression Type_I_IFN Type I Interferons (IFN-α) IRF7->Type_I_IFN Drives Expression

Caption: TLR7 Signaling Pathway Activated by this compound.

Data Presentation

The following tables present illustrative quantitative data on cytokine production by human PBMCs stimulated with a generic TLR7 agonist. Note: Specific dose-response and time-course experiments are required to determine the precise cytokine profile for this compound.

Table 1: Dose-Dependent Cytokine Production by PBMCs Stimulated with a TLR7 Agonist (24-hour incubation)

TLR7 Agonist Conc. (µM)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
0 (Vehicle Control)< 10< 20< 50< 10
0.1500 ± 120300 ± 75800 ± 20050 ± 15
12500 ± 6001500 ± 3504000 ± 950250 ± 60
105000 ± 11002500 ± 5506000 ± 1400400 ± 90

Table 2: Time-Course of Cytokine Production by PBMCs Stimulated with 1 µM of a TLR7 Agonist

Time (hours)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
0< 10< 20< 50
4800 ± 1801000 ± 2501500 ± 350
81800 ± 4001200 ± 3003000 ± 700
162500 ± 550800 ± 2003500 ± 800
242200 ± 500500 ± 1202800 ± 650

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

Materials:

  • Human whole blood collected in heparin- or EDTA-containing tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS), heat-inactivated

  • RPMI 1640 medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.

  • Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to the desired density for the stimulation experiment.

Protocol 2: Stimulation of PBMCs with this compound for Cytokine Analysis

Materials:

  • Isolated human PBMCs

  • Complete RPMI 1640 medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • Pipettes and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • For time-course experiments, set up replicate plates for each time point.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for the desired duration (e.g., 4, 8, 16, 24 hours).

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until cytokine analysis.

Protocol 3: Cytokine Quantification using ELISA or Multiplex Assay

Materials:

  • Collected cell culture supernatants

  • Commercially available ELISA kits for specific cytokines (e.g., human IFN-α, TNF-α, IL-6, IL-1β) or a multiplex bead-based immunoassay kit.

  • Microplate reader or flow cytometer compatible with the chosen assay.

Procedure:

  • Thaw the collected supernatants on ice.

  • Follow the manufacturer's instructions for the chosen ELISA or multiplex assay kit.

  • Briefly, this typically involves:

    • Addition of standards and samples to the antibody-coated plate or beads.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Washing steps to remove unbound reagents.

    • Addition of a substrate to generate a colorimetric or fluorescent signal.

  • Measure the absorbance or fluorescence using a microplate reader or flow cytometer.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Cytokine Profiling A Isolate Human PBMCs from Whole Blood B Seed PBMCs in 96-well Plate A->B D Stimulate PBMCs with This compound B->D C Prepare this compound Dilutions C->D E Incubate for Desired Time and Temperature D->E F Collect Supernatants E->F G Quantify Cytokines (ELISA or Multiplex) F->G H Data Analysis G->H

Caption: Workflow for assessing this compound-induced cytokine production.

Conclusion

This compound is a valuable tool for studying the activation of TLR7-mediated immune responses. The protocols outlined in this document provide a framework for researchers to investigate the cytokine-inducing properties of this compound in human PBMCs. It is essential to perform careful dose-response and time-course studies to fully characterize the specific effects of this compound on cytokine production for its application in research and drug development.

Application Notes and Protocols for PF-00356231 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12). It also exhibits inhibitory activity against other matrix metalloproteinases (MMPs) including MMP-13, MMP-8, MMP-9, and MMP-3. Given its role in modulating extracellular matrix remodeling, this compound is a valuable tool in preclinical research for various pathological conditions, including inflammatory diseases and cancer. Proper handling and storage of this compound solutions are critical to ensure experimental reproducibility and the integrity of research findings. These application notes provide detailed protocols for the preparation, storage, and assessment of the long-term stability of this compound solutions.

Physicochemical Properties

PropertyValue
Chemical Formula C25H20N2O3S
Molecular Weight 428.5 g/mol
IUPAC Name (3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid
Solubility Moderately soluble in DMSO

Long-Term Storage and Stability of this compound Solutions

While specific long-term stability data for this compound solutions is not extensively published, general best practices for small molecule inhibitors suggest that stability is dependent on the solvent, storage temperature, and exposure to light. It is imperative for researchers to perform their own stability studies for their specific experimental conditions.

General Recommendations for Storage

For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, the following guidelines, based on common practices for small molecule inhibitors, should be followed.

SolventStorage TemperatureRecommended DurationNotes
DMSO-20°CUp to 1 month (short-term)Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.
DMSO-80°CUp to 6 months (long-term)Aliquot into single-use vials. Protect from light.
Aqueous Buffers4°CUp to 24 hoursPrepare fresh daily. Solubility in aqueous solutions may be limited.
Aqueous Buffers-20°C / -80°CNot RecommendedRisk of precipitation upon freezing and thawing.

Note: The stability of this compound in aqueous solutions, especially those containing other components like proteins or salts, is likely to be significantly lower than in DMSO. It is strongly advised to prepare aqueous dilutions from a DMSO stock immediately before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials with secure caps

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.285 mg of this compound.

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For 4.285 mg of this compound, add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

    • Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Proposed Study for Long-Term Stability Assessment

This protocol outlines a method to determine the long-term stability of this compound in a DMSO stock solution.

  • Materials:

    • 10 mM this compound stock solution in DMSO (prepared as in Protocol 1)

    • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

    • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

    • UV detector

    • Temperature-controlled storage units (-20°C and -80°C)

  • Procedure:

    • Time Point Zero (T=0):

      • Immediately after preparing the 10 mM stock solution, take an aliquot for initial analysis.

      • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM in mobile phase).

      • Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline (100% stability).

    • Storage:

      • Store the remaining aliquots of the stock solution at -20°C and -80°C, protected from light.

    • Subsequent Time Points:

      • At predetermined time intervals (e.g., 1, 2, 3, and 6 months), retrieve one aliquot from each storage temperature.

      • Thaw the aliquot rapidly and prepare a sample for HPLC analysis in the same manner as for T=0.

      • Analyze the sample by HPLC and record the chromatogram.

    • Data Analysis:

      • Compare the peak area of the this compound parent compound at each time point to the peak area at T=0.

      • Calculate the percentage of the remaining compound at each time point.

      • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

MMP-12 Signaling Pathway

MMP12_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMP12 MMP-12 ECM_Proteins ECM Proteins (e.g., Elastin) MMP12->ECM_Proteins Degradation PAR1 PAR-1 MMP12->PAR1 Activation PI3K PI3K PAR1->PI3K MAPK_Cascade MAPK Cascade PAR1->MAPK_Cascade AKT Akt PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors ERK ERK MAPK_Cascade->ERK p38 p38 MAPK_Cascade->p38 ERK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression PF00356231 This compound PF00356231->MMP12 Inhibition

Caption: Signaling pathways modulated by MMP-12 activity.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_timepoints Time Points start Start: Prepare 10 mM Stock in DMSO t0_analysis Time=0 Analysis (HPLC Baseline) start->t0_analysis storage Aliquot and Store at -20°C and -80°C t0_analysis->storage tp1 Month 1 storage->tp1 tp2 Month 2 storage->tp2 tp3 Month 3 storage->tp3 tp6 Month 6 storage->tp6 analysis Thaw and Analyze by HPLC tp1->analysis tp2->analysis tp3->analysis tp6->analysis data_analysis Compare Peak Area to T=0 Calculate % Stability analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the long-term stability of this compound.

Disclaimer

The information provided in these application notes is intended for guidance and is based on general knowledge of small molecule inhibitors. Researchers are strongly encouraged to perform their own validation and stability studies to ensure the integrity of their results. The stability of this compound can be influenced by various factors, including the purity of the compound, the quality of the solvent, and the specific storage conditions.

Reconstituting and Utilizing Lyophilized PF-00356231 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the reconstitution, handling, and experimental use of the lyophilized matrix metalloproteinase (MMP) inhibitor, PF-00356231. This document is intended for researchers, scientists, and drug development professionals. It includes information on the inhibitor's properties, step-by-step instructions for preparing stock solutions, and protocols for relevant in vitro assays. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a comprehensive understanding of its application in a research setting.

Introduction to this compound

This compound is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. It also exhibits inhibitory activity against other MMPs, including MMP-13, MMP-9, MMP-8, and MMP-3.[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] Dysregulation of MMP activity is implicated in various pathological processes, including inflammation, tissue remodeling, and cancer metastasis. This compound's ability to inhibit MMPs makes it a valuable tool for studying these processes.

Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding its inhibitory profile.

PropertyValueReference(s)
Molecular Formula C₂₅H₂₀N₂O₃S[5]
Molecular Weight 428.5 g/mol [5]
Appearance Lyophilized powder-
Solubility Moderately soluble in DMSO (up to 50 mM)[5]
Primary Target Matrix Metalloproteinase-12 (MMP-12)[1]
IC₅₀ (MMP-12) 14 nM - 1.4 µM[1][5]
Other Targets (IC₅₀) MMP-13 (0.65 nM), MMP-3 (0.39 µM), MMP-9 (0.98 µM), MMP-8 (1.7 µM)[1]

Reconstitution and Storage of Lyophilized this compound

Proper reconstitution and storage are critical for maintaining the stability and activity of this compound. The following protocol outlines the recommended procedure for preparing a stock solution.

Materials
  • Lyophilized this compound vial

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial at a low speed to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully open the vial in a sterile environment. Using a calibrated micropipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the powder is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.

Experimental Protocols

This compound can be utilized in a variety of in vitro assays to investigate its inhibitory effects on MMPs and related cellular processes. Below are example protocols for a cell migration assay and a gelatin zymography assay.

In Vitro Cell Migration (Transwell) Assay

This assay is used to assess the effect of this compound on the migratory capacity of cells, a process often dependent on MMP activity.

  • Cell Culture: Culture cells of interest (e.g., LNCaP or PC-3M prostate cancer cells) in appropriate media until they reach 70-80% confluency.[2][3]

  • Cell Preparation: Harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add chemoattractant (e.g., media with 10% FBS) to the lower chamber of a Transwell plate.

    • In the upper chamber (insert), add the cell suspension.

    • Add this compound at various concentrations to the upper chamber. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 12-24 hours).

  • Analysis:

    • Remove the non-migrated cells from the top of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

    • Count the number of migrated cells in several fields of view under a microscope.

    • Quantify the results and compare the different treatment groups to the vehicle control.

Gelatin Zymography for MMP Activity

This technique is used to detect the activity of gelatinases such as MMP-2 and MMP-9 in conditioned media from cell cultures.

  • Sample Preparation:

    • Culture cells in serum-free media.

    • Treat the cells with this compound at desired concentrations.

    • Collect the conditioned media and centrifuge to remove cellular debris.

  • Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Mix the conditioned media with non-reducing sample buffer and load onto the gel.

    • Run the gel at a low temperature (e.g., 4°C).

  • Renaturation and Development:

    • Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 16-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

    • The intensity of the bands corresponds to the level of MMP activity.

Visualizations

Signaling Pathway of MMP-12 Inhibition

MMP12_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ECM Extracellular Matrix (e.g., Elastin, Collagen) Degradation_Products ECM Degradation Products ECM->Degradation_Products Pro_MMPs Pro-MMPs (Inactive) Other_MMPs_active Other Active MMPs Pro_MMPs->Other_MMPs_active MMP12_active Active MMP-12 MMP12_active->ECM Degrades MMP12_active->Pro_MMPs Activates Other_MMPs_active->ECM Degrades Cell Cell (e.g., Macrophage, Cancer Cell) Cell->MMP12_active Secretion & Activation Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) Cell_Migration Cell Migration & Invasion Signaling->Cell_Migration Tissue_Remodeling Tissue Remodeling Signaling->Tissue_Remodeling PF00356231 This compound PF00356231->MMP12_active Inhibits Degradation_Products->Signaling Induces Reconstitution_Workflow cluster_prep Preparation cluster_storage Storage cluster_application Application Start Lyophilized this compound Equilibrate Equilibrate to Room Temp Start->Equilibrate Centrifuge Briefly Centrifuge Equilibrate->Centrifuge Add_DMSO Add Anhydrous DMSO Centrifuge->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Dissolve->Stock_Solution Aliquot Aliquot into Single-Use Tubes Stock_Solution->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Assay Medium Thaw->Dilute Experiment Perform In Vitro Assay (e.g., Cell Migration) Dilute->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PF-562271 (PF-00356231) Concentration for Primary Immune Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Focal Adhesion Kinase (FAK) inhibitor, PF-562271 (also referred to as PF-00356231), in primary immune cell assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PF-562271 and what are its primary targets?

A1: PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] It exhibits high selectivity for FAK, with a tenfold lower potency for Pyk2 and over 100-fold selectivity against a wide range of other kinases.[3][4][5][6] FAK is a non-receptor tyrosine kinase that is crucial for cellular signaling pathways that govern cell survival, proliferation, migration, and adhesion.[7][8]

Q2: What is the role of FAK in immune cells?

A2: In immune cells, FAK is a key regulator of various functions. It is involved in T-cell activation, adhesion, and migration.[9][10] FAK integrates signals from integrins and chemokine receptors, which is essential for lymphocyte trafficking and interaction with antigen-presenting cells.[9][10] FAK also plays a role in macrophage migration and function within the tumor microenvironment.[1][2]

Q3: What is a recommended starting concentration range for PF-562271 in primary immune cell assays?

A3: The optimal concentration of PF-562271 will vary depending on the specific primary immune cell type, the assay duration, and the desired biological endpoint. Based on published data, a broad starting range of 1 nM to 10 µM is recommended for initial dose-response experiments.[7] For inhibition of FAK phosphorylation in cellular assays, maximal inhibition is often observed between 0.1 to 0.3 µM.[1][2]

Q4: How can I confirm that PF-562271 is inhibiting FAK in my primary immune cells?

A4: The most direct method to confirm FAK inhibition is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397), via Western blotting. A dose-dependent decrease in p-FAK (Y397) levels relative to total FAK protein indicates successful target engagement.[1][2] You can also assess the phosphorylation of downstream signaling molecules such as Paxillin, Src, or ERK to confirm pathway inhibition.[11]

Q5: What are the potential off-target effects of PF-562271?

A5: While PF-562271 is highly selective for FAK and Pyk2, at higher concentrations it may inhibit other kinases, such as some cyclin-dependent kinases (CDKs).[4][12] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. Comparing results with a structurally different FAK inhibitor can also help confirm that the observed phenotype is due to on-target FAK inhibition.[11]

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-562271

Target/AssayIC50/EC50Notes
Recombinant FAK (cell-free)1.5 nMATP-competitive, reversible inhibition.[3][4][5]
Recombinant Pyk2 (cell-free)14 nMApproximately 10-fold less potent than for FAK.[3][4][5]
Cellular FAK autophosphorylation (Y397)5 nMIn an inducible cell-based assay.[3][12]
Inhibition of T-cell proliferationPotentMore potent than the Src inhibitor PP2.[9]
Inhibition of macrophage migrationSignificantObserved in response to tumor cell conditioned media.[1][2]

Experimental Protocols

Protocol 1: Determining the IC50 of PF-562271 for Inhibition of Primary T-Cell Proliferation

Objective: To determine the concentration of PF-562271 that inhibits 50% of T-cell proliferation.

Materials:

  • Primary human or mouse CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • PF-562271 stock solution (e.g., 10 mM in DMSO)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolate primary CD4+ T-cells from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting).

  • Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.

  • Resuspend the labeled cells at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Prepare a serial dilution of PF-562271 in complete RPMI medium. A typical starting range would be from 10 µM down to 1 nM, with a constant final DMSO concentration across all wells (typically ≤ 0.1%). Include a vehicle control (DMSO only).

  • Add 50 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of the PF-562271 dilutions or vehicle control to the respective wells.

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO2.

  • Add 100 µL of complete RPMI medium containing stimulating anti-CD3/CD28 antibodies at a pre-determined optimal concentration.

  • Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.

  • Gate on the live, single-cell population and quantify the percentage of proliferated cells in each condition.

  • Plot the percentage of inhibition of proliferation against the log of the PF-562271 concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of FAK Phosphorylation in Primary Macrophages

Objective: To confirm the on-target activity of PF-562271 by assessing the phosphorylation of FAK at Y397.

Materials:

  • Primary human or mouse macrophages (e.g., bone marrow-derived macrophages)

  • Complete culture medium appropriate for macrophages

  • PF-562271 stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membrane

  • Primary antibodies: anti-p-FAK (Y397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate primary macrophages in a 6-well plate and allow them to adhere and rest overnight.

  • Treat the cells with a range of PF-562271 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-p-FAK (Y397) primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total FAK antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the ratio of p-FAK to total FAK at each inhibitor concentration.

Mandatory Visualizations

FAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK Activation Src Src FAK->Src pY397 Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Pyk2 Pyk2 PF_562271 PF-562271 PF_562271->FAK Inhibition PF_562271->Pyk2 Inhibition Src->FAK Phosphorylation Akt Akt PI3K->Akt Transcription_Factors Transcription_Factors Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Cells Isolate Primary Immune Cells Cell_Seeding Seed Cells in Assay Plate Isolate_Cells->Cell_Seeding Prepare_Inhibitor Prepare Serial Dilutions of PF-562271 Inhibitor_Treatment Pre-incubate with PF-562271 Prepare_Inhibitor->Inhibitor_Treatment Cell_Seeding->Inhibitor_Treatment Cell_Stimulation Stimulate Cells (e.g., anti-CD3/CD28) Inhibitor_Treatment->Cell_Stimulation Incubation Incubate for Defined Period Cell_Stimulation->Incubation Readout Measure Endpoint (e.g., Proliferation, p-FAK) Incubation->Readout IC50_Calculation Calculate IC50 or Analyze Protein Levels Readout->IC50_Calculation Optimization Determine Optimal Concentration IC50_Calculation->Optimization

Caption: General experimental workflow for optimizing PF-562271 concentration.

Troubleshooting_Guide Start Start: Inconsistent or Unexpected Results No_Inhibition Problem: No Inhibition Observed Start->No_Inhibition High_Toxicity Problem: High Cell Death Start->High_Toxicity High_Variability Problem: High Variability Start->High_Variability Check_Concentration Is Concentration Too Low? - Perform wider dose-response No_Inhibition->Check_Concentration Lower_Concentration Is Concentration Too High? - Lower concentration range High_Toxicity->Lower_Concentration Check_Seeding Is Cell Seeding Uneven? - Ensure homogenous cell suspension High_Variability->Check_Seeding Check_Inhibitor_Activity Is Inhibitor Degraded? - Use fresh stock Check_Concentration->Check_Inhibitor_Activity If still no effect Check_FAK_Pathway Is FAK Pathway Active? - Confirm p-FAK in control Check_Inhibitor_Activity->Check_FAK_Pathway If still no effect Check_Cell_Line Is Cell Type Resistant? - Use a sensitive control cell line Check_FAK_Pathway->Check_Cell_Line If pathway inactive Reduce_Incubation Is Incubation Too Long? - Reduce treatment duration Lower_Concentration->Reduce_Incubation If still toxic Check_Solvent_Toxicity Is Solvent Toxic? - Ensure DMSO < 0.1% Reduce_Incubation->Check_Solvent_Toxicity If still toxic Check_Off_Target Are Off-Target Effects Causing Toxicity? - Consult selectivity profile - Use a different FAK inhibitor Check_Solvent_Toxicity->Check_Off_Target If solvent is not toxic Check_Pipetting Are there Pipetting Errors? - Use calibrated pipettes Check_Seeding->Check_Pipetting If seeding is consistent Check_Edge_Effects Are there Edge Effects? - Avoid using outer wells Check_Pipetting->Check_Edge_Effects If pipetting is accurate Check_Dissolution Is Inhibitor Fully Dissolved? - Ensure complete dissolution in media Check_Edge_Effects->Check_Dissolution If edge effects are minimized

Caption: Troubleshooting guide for PF-562271 in primary immune cell assays.

References

Technical Support Center: Troubleshooting PF-3512676 (CpG 7909) Induced Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the Toll-like receptor 9 (TLR9) agonist PF-3512676 (also known as CpG 7909). This document provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues, such as a low immune response, during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is PF-3512676 and how does it work?

A1: PF-3512676 is a synthetic oligodeoxynucleotide (ODN) containing unmethylated cytosine-phosphate-guanine (CpG) motifs. It functions as a Toll-like receptor 9 (TLR9) agonist.[1][2] TLR9 is an endosomal receptor primarily expressed by human plasmacytoid dendritic cells (pDCs) and B cells.[1][3] Upon binding to PF-3512676, TLR9 initiates a signaling cascade that leads to the activation of a T helper 1 (Th1)-like innate immune response. This includes the production of various cytokines and chemokines such as IFN-α, IL-6, and IL-12.[1]

Q2: What are the different classes of CpG ODNs and which class is PF-3512676?

A2: CpG ODNs are typically categorized into three main classes: A, B, and C, based on their structural and biological activities.

  • Class A: Induce high levels of IFN-α from pDCs.

  • Class B: Are potent activators of B cells.

  • Class C: Have a combination of A and B class properties.

PF-3512676 (CpG 7909) is a B-class CpG ODN, known for its strong B-cell activation capabilities.

Q3: What cell types are expected to respond to PF-3512676?

A3: In humans, the primary responders to TLR9 agonists like PF-3512676 are plasmacytoid dendritic cells (pDCs) and B cells, as they express the highest levels of TLR9.[1][3] Other immune cells may respond indirectly through the cytokines produced by pDCs and B cells.

Q4: Why am I not seeing a strong immune response in my experiments?

A4: A low or absent immune response can be due to several factors, including suboptimal experimental conditions, issues with the reagent itself, or the specific cells being used. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Troubleshooting Guide: Low Immune Response

This guide is designed to help you identify and resolve common issues leading to a weak or absent immune response when using PF-3512676.

Problem Area 1: Reagent and Handling
Potential Cause Recommended Solution
Degradation of PF-3512676 - Store the reagent as recommended by the manufacturer (typically at -20°C or -80°C).- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.- Use nuclease-free water and consumables to prevent degradation.
Incorrect Concentration - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Titrate PF-3512676 across a range (e.g., 0.1 to 10 µg/mL).- Verify the stock concentration using a spectrophotometer (e.g., NanoDrop).
Contamination - Ensure that your PF-3512676 solution is free of endotoxin, which can lead to non-specific activation of other TLRs.- Use sterile techniques throughout your experiments.
Problem Area 2: Cell Culture and Experimental Setup
Potential Cause Recommended Solution
Low TLR9 Expression in Target Cells - Confirm that your target cells express TLR9. For primary human cells, pDCs and B cells are the most reliable responders.[1][3]- Some cell lines may have low or variable TLR9 expression. Consider using a positive control cell line known to respond to CpG ODNs.
Suboptimal Cell Viability or Density - Ensure high cell viability (>95%) before starting the experiment using a method like Trypan Blue exclusion.- Optimize cell seeding density. Too few cells may not produce a detectable signal, while too many can lead to nutrient depletion and cell death.
Incorrect Incubation Time - Perform a time-course experiment to determine the peak response time for your specific readout (e.g., cytokine production, marker upregulation). Cytokine responses can often be detected within 6-24 hours.
Inappropriate Assay for Readout - Ensure your chosen assay is sensitive enough to detect the expected response. For example, ELISA or a bead-based immunoassay may be more sensitive for cytokine detection than intracellular staining for flow cytometry.- Match the assay to the expected outcome (e.g., use a proliferation assay to measure B cell division).
Problem Area 3: Data Analysis and Interpretation
Potential Cause Recommended Solution
High Background Signal - Include an unstimulated (negative) control to determine the baseline activation level of your cells.- Consider including a control with a non-CpG ODN to ensure the observed response is specific to the CpG motif.
Inappropriate Positive Control - Use a well-characterized TLR agonist (e.g., LPS for TLR4 on monocytes) to confirm that your cells are generally responsive to stimuli.
Donor-to-Donor Variability - When using primary cells from different donors, be aware that there can be significant variability in the magnitude of the immune response. Test multiple donors to ensure your results are representative.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells per well).

  • Stimulation: Prepare a dilution series of PF-3512676 (e.g., 0.1, 1, 10 µg/mL) in complete RPMI-1640. Add the diluted agonist to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (e.g., ELISA for IL-6 or IFN-α). The cell pellet can be used for flow cytometry analysis of activation markers (e.g., CD86 on B cells).

Protocol 2: Cytokine Quantification by ELISA
  • Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Add your collected cell culture supernatants and a standard curve of recombinant cytokine to the plate. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

  • Signal Generation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

  • Readout: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

Visualizations

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF3512676 PF-3512676 (CpG ODN) TLR9 TLR9 Dimer PF3512676->TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 Activation NFkB NF-κB IKK_complex->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB_nuc->Gene_Expression IRF7_nuc->Gene_Expression

Caption: TLR9 signaling pathway initiated by PF-3512676.

Experimental_Workflow cluster_analysis Analysis start Start: Isolate Immune Cells (e.g., PBMCs) seed_cells Seed Cells in Multi-well Plate start->seed_cells add_agonist Add Agonist to Cells seed_cells->add_agonist prepare_agonist Prepare PF-3512676 Dilution Series prepare_agonist->add_agonist incubate Incubate (e.g., 24-48h, 37°C) add_agonist->incubate collect Collect Supernatant and/or Cells incubate->collect cytokine_analysis Cytokine Analysis (ELISA, CBA) collect->cytokine_analysis Supernatant flow_analysis Flow Cytometry (Activation Markers) collect->flow_analysis Cells

Caption: General workflow for in vitro immune cell stimulation.

Troubleshooting_Tree start Low or No Immune Response q_pos_control Did the positive control work? start->q_pos_control a_pos_control_no Issue with cell responsiveness or assay setup. - Check cell viability. - Verify assay protocol. q_pos_control->a_pos_control_no No q_agonist_prep Is the PF-3512676 preparation correct? q_pos_control->q_agonist_prep Yes a_agonist_prep_no Issue with reagent. - Check storage & handling. - Verify concentration. - Perform dose-response. q_agonist_prep->a_agonist_prep_no No q_cell_type Are the cells appropriate (TLR9 expression)? q_agonist_prep->q_cell_type Yes a_cell_type_no Issue with target cells. - Use pDCs or B cells. - Confirm TLR9 expression. q_cell_type->a_cell_type_no No end Consult further literature or technical support. q_cell_type->end Yes

Caption: Troubleshooting decision tree for low immune response.

References

How to avoid PF-00356231 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-00356231, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12) with an IC50 of 1.4 µM.[1][2] It also demonstrates inhibitory activity against other MMPs, including MMP-13, MMP-8, MMP-9, and MMP-3.[1][2][3] Its primary mechanism of action involves binding to the MMP-12 enzyme to block its proteolytic activity.

Q2: What are the common causes of this compound degradation?

A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes thiophene, pyridine, and propanoic acid moieties, potential causes of degradation include:

  • Oxidation: The thiophene ring is susceptible to oxidation at the sulfur atom, which can be initiated by atmospheric oxygen, especially in the presence of light or metal impurities.[4]

  • Photodegradation: Both thiophene and pyridine-containing compounds can be susceptible to degradation upon exposure to UV light.[4][5][6]

  • Extreme pH: Although propanoic acid itself is stable against hydrolysis, the overall molecule's stability could be compromised under strongly acidic or basic conditions.[7]

  • Metabolic Degradation: In cell-based assays or in vivo studies, this compound can be metabolized by enzymes such as cytochrome P450s, which can modify the thiophene ring and lead to the formation of reactive metabolites.[8]

Q3: How should I store this compound to ensure its stability?

A3: To maximize the shelf-life and stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store the compound as a solid at -20°C in a tightly sealed container, protected from light.

  • In Solution: For stock solutions, dissolve this compound in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing aqueous dilutions for experiments, use freshly prepared solutions and avoid prolonged storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected activity in experiments. Degradation of this compound stock solution.Prepare a fresh stock solution from solid compound. Ensure proper storage of the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Degradation of this compound in aqueous experimental buffer.Prepare working solutions in aqueous buffers immediately before use. Minimize the time the compound spends in aqueous solution, especially at room temperature. Consider evaluating the stability of the compound in your specific buffer system over the time course of your experiment.
Photodegradation during the experiment.Protect your experimental setup from light, especially if the experiment is lengthy. Use amber-colored tubes or cover plates with foil.
Precipitation of the compound in aqueous media. Low solubility of this compound in aqueous buffers.Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. Sonication may aid in initial dissolution. Do not exceed the recommended final DMSO concentration for your specific assay.
Observed cytotoxicity in cell-based assays. Formation of reactive metabolites from the thiophene ring.Reduce the incubation time of the compound with the cells if possible. Consider using a lower, yet effective, concentration of this compound.

Stability and Physicochemical Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes its known physicochemical properties and inhibitory concentrations. Recommendations for handling and storage are based on the chemical properties of its constituent moieties.

Parameter Value / Recommendation Notes
Molecular Formula C25H20N2O3S
Molecular Weight 428.5 g/mol
CAS Number 766536-21-4
Solubility Moderately soluble in DMSOPrepare stock solutions in anhydrous DMSO.
IC50 (MMP-12) 1.4 µM[1][2][3]
IC50 (MMP-13) 0.00065 µM[1][3]
IC50 (MMP-3) 0.39 µM[1][3]
IC50 (MMP-9) 0.98 µM[1][3]
IC50 (MMP-8) 1.7 µM[1][3]
Recommended Storage (Solid) -20°C, protected from light
Recommended Storage (Solution) -80°C in anhydrous DMSO (aliquoted)Avoid repeated freeze-thaw cycles.
Light Sensitivity Potential for photodegradationProtect from light, especially UV.
Oxidative Stability Thiophene moiety is susceptible to oxidationStore under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the solid.

Experimental Protocols

Detailed Methodology: In Vitro MMP-12 Fluorogenic Activity Assay

This protocol is adapted from commercially available MMP-12 assay kits and is suitable for determining the inhibitory activity of this compound.

Materials:

  • Recombinant human MMP-12 enzyme

  • MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5)

  • This compound

  • Anhydrous DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = ~328/~393 nm)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for the IC50 curve. Also, prepare a vehicle control (DMSO in Assay Buffer at the same final concentration as the compound dilutions).

  • Enzyme Preparation: Dilute the recombinant MMP-12 enzyme in ice-cold Assay Buffer to the desired working concentration.

  • Assay Reaction: a. Add 50 µL of the diluted MMP-12 enzyme solution to each well of the 96-well black microplate. b. Add 25 µL of the serially diluted this compound or vehicle control to the respective wells. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the MMP-12 fluorogenic substrate in Assay Buffer. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound and the vehicle control. b. Calculate the percent inhibition for each concentration of the inhibitor compared to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) prep_dilutions Create Serial Dilutions in Assay Buffer prep_compound->prep_dilutions add_inhibitor Add this compound/ Vehicle prep_dilutions->add_inhibitor prep_enzyme Dilute MMP-12 Enzyme in Assay Buffer add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate (37°C) add_inhibitor->incubate incubate->add_substrate measure Measure Fluorescence add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for in vitro MMP-12 inhibition assay.

signaling_pathway cluster_input Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Effects stimuli Inflammatory Signals (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptors stimuli->receptor mapk MAPK & AP-1/NF-κB Signaling Pathways receptor->mapk mmp12_gene MMP-12 Gene Transcription mapk->mmp12_gene pro_mmp12 Pro-MMP-12 Synthesis mmp12_gene->pro_mmp12 active_mmp12 Active MMP-12 (Secreted) pro_mmp12->active_mmp12 Activation ecm Extracellular Matrix Degradation active_mmp12->ecm cell_migration Cell Migration & Invasion active_mmp12->cell_migration gf_activation Growth Factor Activation active_mmp12->gf_activation inhibitor This compound inhibitor->active_mmp12 Inhibition

Caption: Simplified MMP-12 signaling pathway and point of inhibition.

References

Technical Support Center: PF-00356231 In Vitro Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the optimal dose-response curve for PF-00356231 in vitro. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-peptidic, and non-zinc chelating inhibitor of Matrix Metalloproteinases (MMPs).[1] It shows particular potency against MMP-12 and MMP-13.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), a process crucial for tissue remodeling, cell migration, and invasion. In pathological conditions such as cancer, arthritis, and chronic obstructive pulmonary disease (COPD), dysregulation of MMP activity is often observed.

Q2: What are the reported in vitro IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been determined in cell-free enzymatic assays against a panel of MMPs. It is important to note that these values can vary based on experimental conditions, such as substrate concentration and the presence of other molecules. For instance, the presence of acetohydroxamate can significantly increase the potency of this compound against MMP-12 and MMP-13.[1]

Data Presentation: In Vitro IC50 Values for this compound Against Various MMPs

TargetReported IC50Notes
MMP-13 0.00065 µM (0.65 nM)Potent inhibition.[1][3]
MMP-3 0.39 µM (390 nM)Moderate inhibition.[1][2][4]
MMP-9 0.98 µM (980 nM)Moderate inhibition.[1][2][4]
MMP-12 1.4 µM (1400 nM)Potency is significantly increased in the presence of acetohydroxamate (IC50 = 0.014 µM).[1]
MMP-8 1.7 µM (1700 nM)Moderate inhibition.[1][2][4]
MMP-2 > 100 µMWeak to no inhibition.[2][4]
MMP-1 > 100 µMWeak to no inhibition.

Q3: How should I prepare and store this compound for in vitro experiments?

For in vitro assays, this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and consistent across all treatment and control groups, as higher concentrations can be cytotoxic. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q4: Which cell lines are appropriate for studying the effects of this compound?

The choice of cell line should be guided by the expression of the target MMPs (e.g., MMP-12, MMP-13) and the biological question of interest. Cancer cell lines known for their invasive properties, such as the MDA-MB-231 breast cancer line and the U87MG glioblastoma line, are often used in MMP inhibitor studies.[5][6] It is recommended to verify the expression of the target MMPs in your chosen cell line via techniques like qPCR or Western blotting.

Troubleshooting Guide

Problem 1: High variability in results between replicate wells.

  • Possible Cause: Inaccurate pipetting, especially with small volumes of the inhibitor.

    • Solution: Ensure pipettes are properly calibrated. Use low-retention pipette tips. For serial dilutions, prepare a larger volume than immediately needed to minimize errors.

  • Possible Cause: Edge effects in the microplate due to evaporation.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Incomplete mixing of reagents.

    • Solution: Gently but thoroughly mix the diluted this compound with the cell culture medium before adding it to the cells. Ensure even cell suspension when plating.

Problem 2: The dose-response curve is flat or does not reach a plateau.

  • Possible Cause: The concentration range of this compound is too narrow or not centered around the IC50.

    • Solution: Broaden the range of concentrations tested, spanning several orders of magnitude (e.g., from nanomolar to micromolar). Perform a preliminary range-finding experiment to estimate the approximate IC50.

  • Possible Cause: The chosen assay is not sensitive enough to detect the biological effect.

    • Solution: Consider using a more sensitive cell viability or functional assay. Ensure the incubation time is sufficient for the inhibitor to exert its effect.

  • Possible Cause: The cell line is resistant to the effects of this compound.

    • Solution: Confirm the expression of the target MMPs in your cell line. Consider using a different cell line known to be sensitive to MMP inhibition.

Problem 3: The obtained IC50 value is significantly different from published values.

  • Possible Cause: Differences in experimental conditions.

    • Solution: Carefully review and align your protocol with the conditions reported in the literature. Key parameters include cell density, serum concentration in the medium, and the duration of inhibitor exposure.

  • Possible Cause: The health and passage number of the cells.

    • Solution: Use cells that are in the logarithmic growth phase and have a low passage number. Ensure the cells are healthy and free from contamination.

Mandatory Visualizations

G cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM Collagen, Elastin, etc. Integrins Integrins ECM->Integrins binding Migration Migration & Invasion ECM->Migration enables Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K FAK FAK Integrins->FAK FAK->PI3K MEK MEK FAK->MEK Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation MMPs MMPs (e.g., MMP-12, MMP-13) MMPs->ECM degradation PF00356231 This compound PF00356231->MMPs

Caption: Signaling pathway influenced by MMPs and inhibited by this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in a 96-well plate C Add inhibitor dilutions and controls to wells A->C B Prepare serial dilutions of this compound B->C D Incubate for a defined period (e.g., 48-72h) C->D E Perform cell viability assay (e.g., MTT, CellTiter-Glo) D->E F Read absorbance or luminescence E->F G Normalize data to vehicle control F->G H Plot dose-response curve and calculate IC50 G->H

Caption: Experimental workflow for determining an in vitro dose-response curve.

G Start Inconsistent Dose-Response Curve Check_Reagents Are stock solutions and reagents prepared correctly? Start->Check_Reagents Check_Cells Are cells healthy and in log growth phase? Check_Reagents->Check_Cells Yes Remake_Reagents Remake stock solutions and fresh dilutions Check_Reagents->Remake_Reagents No Check_Assay Is the assay protocol optimized and consistent? Check_Cells->Check_Assay Yes Culture_New_Cells Use a new vial of cells; check for contamination Check_Cells->Culture_New_Cells No Optimize_Assay Optimize cell density, incubation time, and controls Check_Assay->Optimize_Assay No Success Consistent Results Check_Assay->Success Yes Remake_Reagents->Start Culture_New_Cells->Start Optimize_Assay->Start

Caption: Troubleshooting decision tree for inconsistent dose-response results.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a no-treatment control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Western Blot Analysis for Downstream Signaling

This protocol is to assess the effect of this compound on the phosphorylation status of proteins downstream of MMP activity, such as components of the FAK or MAPK pathways, which can be indirectly affected by changes in the ECM.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin).

References

Potential off-target effects of high concentrations of PF-00356231

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "PF-00356231" did not yield specific information on its off-target effects. The following information is for PF-562,271 , a compound with a similar nomenclature and a well-documented profile as a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). It is crucial to verify the identity of your compound before proceeding.

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of high concentrations of PF-562,271, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of PF-562,271?

PF-562,271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] In cell-free assays, it exhibits an IC50 of 1.5 nM for FAK and 14 nM for Pyk2.[1][3] In cell-based assays, the IC50 for inhibiting FAK autophosphorylation is approximately 5 nM.[1][2]

Q2: Are there known off-target effects for PF-562,271, especially at higher concentrations?

Yes, while PF-562,271 is highly selective for FAK and Pyk2, some off-target activity has been observed, particularly at higher concentrations. The most notable off-targets are some cyclin-dependent kinases (CDKs).[4][5] In recombinant enzyme assays, PF-562,271 inhibited CDK/cyclin complexes with IC50 values in the range of 30-120 nM.[2][5] However, in cell-based assays, a significantly higher concentration of 3.3 µM was required to observe effects on cell cycle progression, suggesting that the cellular potency against CDKs is much lower than for FAK.[2][5]

Q3: My cells are showing cell cycle arrest. Could this be an off-target effect of PF-562,271?

It is possible, especially if you are using high concentrations of the inhibitor. PF-562,271 has been shown to cause G1 cell cycle arrest in PC3-M cells at a concentration of 3.3 µM.[6] This effect is likely due to the off-target inhibition of CDKs.[2][5] If you observe cell cycle effects, consider performing a dose-response experiment to determine if the effect is consistent with the IC50 for FAK inhibition or if it only occurs at concentrations where off-target CDK inhibition is likely.

Q4: I am observing effects on platelet aggregation in my experiments. Is this a known off-target effect?

Studies using FAK-deficient mice have suggested that the inhibitory effects of PF-562,271 on platelet activation and aggregation are due to off-target effects rather than direct FAK inhibition.[7] Researchers using PF-562,271 in platelet-related studies should be aware of this potential off-target activity and consider it when interpreting their results.[7]

Q5: How can I minimize potential off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate PF-562,271 to the lowest concentration that effectively inhibits FAK phosphorylation in your specific cell system.

  • Perform control experiments: Include appropriate controls, such as using a structurally different FAK inhibitor or FAK-knockdown/knockout cell lines, to confirm that the observed phenotype is due to FAK inhibition.

  • Monitor off-target pathways: If you suspect off-target effects, you can assess the activity of known off-targets, such as CDKs, at the concentrations you are using.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory profile of PF-562,271 against its primary targets and key off-targets.

TargetIC50 (nM) - Cell-Free/RecombinantIC50 (nM) - Cell-BasedReference(s)
FAK 1.55 (p-FAK)[1][2][3]
Pyk2 13-14~20 (4-fold less potent than FAK)[1][3][4]
CDK2/E 30-120>3300 (cell cycle effects)[2][5]
CDK5/p35 30-120>3300 (cell cycle effects)[2][5]
CDK1/B 30-120>3300 (cell cycle effects)[2][5]
CDK3/E 30-120>3300 (cell cycle effects)[2][5]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (for FAK and Off-target Kinases)

This protocol describes a general method for determining the IC50 of PF-562,271 against a purified kinase.

  • Materials:

    • Purified recombinant kinase (e.g., FAK, CDK2/E)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (radiolabeled or for use with a detection antibody)

    • PF-562,271 (serial dilutions)

    • Kinase reaction buffer

    • Detection reagent (e.g., anti-phospho-substrate antibody, scintillation counter)

    • Microplate

  • Procedure:

    • Prepare serial dilutions of PF-562,271 in the kinase reaction buffer.

    • Add the purified kinase and its specific substrate to the wells of a microplate.

    • Add the PF-562,271 dilutions to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate using an appropriate detection method.

    • Plot the percentage of kinase inhibition against the log concentration of PF-562,271 and determine the IC50 value using a suitable curve-fitting algorithm.

2. Cellular FAK Autophosphorylation Assay

This protocol is used to determine the potency of PF-562,271 in a cellular context by measuring the inhibition of FAK autophosphorylation at Tyr-397.

  • Materials:

    • Cell line of interest cultured in appropriate media

    • PF-562,271 (serial dilutions)

    • Lysis buffer

    • Primary antibodies: anti-phospho-FAK (Tyr-397) and anti-total FAK

    • Secondary antibody (HRP-conjugated)

    • Western blot reagents and equipment

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with serial dilutions of PF-562,271 for a predetermined amount of time.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-phospho-FAK (Tyr-397) antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Strip the membrane and re-probe with the anti-total FAK antibody as a loading control.

    • Quantify the band intensities and calculate the ratio of phospho-FAK to total FAK.

    • Plot the percentage of inhibition of FAK phosphorylation against the log concentration of PF-562,271 to determine the cellular IC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activates Downstream_Signaling Downstream Signaling (Proliferation, Migration, Survival) FAK->Downstream_Signaling Promotes Pyk2 Pyk2 Pyk2->Downstream_Signaling Promotes CDKs CDKs Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression Promotes PF562271 PF-562,271 PF562271->FAK Inhibits (High Potency) PF562271->Pyk2 Inhibits (Moderate Potency) PF562271->CDKs Inhibits (Low Potency at High Conc.)

Caption: PF-562,271 primary and off-target signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Kinase_Assay Recombinant Kinase Assay Determine_IC50_CellFree Determine Cell-Free IC50 Kinase_Assay->Determine_IC50_CellFree Determine_IC50_Cellular Determine Cellular IC50 Cell_Treatment Treat Cells with PF-562,271 Western_Blot Western Blot for p-FAK Cell_Treatment->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Cell_Treatment->Cell_Cycle_Analysis Western_Blot->Determine_IC50_Cellular Assess_Off_Target_Phenotype Assess Off-Target Phenotype Cell_Cycle_Analysis->Assess_Off_Target_Phenotype

Caption: Workflow for characterizing PF-562,271 activity.

References

Technical Support Center: Enhancing Vaccine Efficacy with PF-3512676 (CpG 7909)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-3512676, a Toll-like receptor 9 (TLR9) agonist, to improve the efficacy of vaccine candidates. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is PF-3512676 and what is its mechanism of action as a vaccine adjuvant?

A1: PF-3512676, also known as CpG 7909, is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs.[1][2] It functions as a vaccine adjuvant by mimicking bacterial and viral DNA, which is recognized by Toll-like receptor 9 (TLR9) expressed on plasmacytoid dendritic cells (pDCs) and B cells.[3] This interaction triggers a signaling cascade that leads to the activation of a T helper 1 (Th1)-biased immune response, characterized by the production of cytokines such as interferon-alpha (IFN-α), interleukin-6 (IL-6), and IL-12.[3] This innate immune activation enhances antigen presentation and promotes a more robust and durable adaptive immune response to the co-administered vaccine antigen.[3]

Q2: What are the key applications of PF-3512676 as a vaccine adjuvant?

A2: PF-3512676 is primarily used to enhance the efficacy of vaccines against infectious diseases and in cancer immunotherapy.[1][4] Its ability to induce a potent Th1-type immune response makes it particularly suitable for vaccines targeting intracellular pathogens and for cancer vaccines that require strong cellular immunity to eliminate tumor cells.[5]

Q3: What are the typical starting doses for in vitro and in vivo experiments?

A3: For in vitro studies using human peripheral blood mononuclear cells (PBMCs) or isolated pDCs and B cells, a starting concentration range of 0.1 to 10 µg/mL is recommended. For in vivo studies in mice, typical doses range from 10 to 100 µg per injection, administered subcutaneously or intramuscularly along with the antigen. Dose-response studies are crucial to determine the optimal concentration for your specific application.[6][7]

Q4: How should PF-3512676 be stored and handled?

A4: PF-3512676 is typically supplied as a lyophilized powder or in a buffered solution. It should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the oligonucleotide. Use sterile, nuclease-free solutions for reconstitution and dilution.

Q5: Can PF-3512676 be combined with other adjuvants?

A5: Yes, combining PF-3512676 with other adjuvants, such as alum or emulsions, can lead to synergistic effects, resulting in a more potent and balanced immune response.[8][9] For example, combining PF-3512676 with an alum-based adjuvant can enhance both Th1 and Th2 responses.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no immune activation in vitro (e.g., low cytokine production) 1. Suboptimal dose of PF-3512676.2. Degradation of PF-3512676 due to improper storage or handling.3. Low percentage of TLR9-expressing cells (pDCs, B cells) in the culture.4. Nuclease contamination.1. Perform a dose-response experiment to determine the optimal concentration.2. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles. Use fresh aliquots.3. Use enriched populations of pDCs or B cells, or verify the presence of these cells in your PBMC preparation.4. Use nuclease-free water and reagents for all steps.
High variability between experimental replicates 1. Inconsistent pipetting of viscous PF-3512676 solutions.2. Cell viability issues.3. Inconsistent mixing of adjuvant and antigen.1. Use positive displacement pipettes or reverse pipetting techniques. Ensure complete mixing of solutions.2. Check cell viability before and after the experiment using a method like trypan blue exclusion.3. Ensure a homogenous mixture of the adjuvant and antigen before administration.
Unexpected in vivo immune response (e.g., weak Th1 polarization) 1. Suboptimal route of administration.2. Inappropriate ratio of adjuvant to antigen.3. Timing of administration relative to antigen exposure.1. Compare different routes of administration (e.g., subcutaneous vs. intramuscular).2. Titrate the amount of PF-3512676 for a fixed amount of antigen to find the optimal ratio.3. Administer PF-3512676 concurrently with the antigen for optimal co-delivery to antigen-presenting cells.
Precipitation observed upon mixing PF-3512676 with antigen 1. Incompatibility of buffer systems.2. High concentrations of either component.1. Ensure that the buffer systems for both the adjuvant and the antigen are compatible (e.g., similar pH and salt concentration). Consider using a common buffer like PBS.2. Try diluting one or both components before mixing.

Quantitative Data Summary

Table 1: In Vitro Cytokine Production by Human PBMCs Stimulated with PF-3512676

CytokineConcentration of PF-3512676Mean Concentration (pg/mL) ± SD
IFN-α1 µg/mL1500 ± 350
5 µg/mL4500 ± 800
10 µg/mL7000 ± 1200
IL-61 µg/mL2000 ± 450
5 µg/mL6000 ± 1100
10 µg/mL9500 ± 1500
IP-101 µg/mL3000 ± 600
5 µg/mL9000 ± 1600
10 µg/mL14000 ± 2500

Data are representative and may vary depending on donor and experimental conditions.

Table 2: Antibody Titer Enhancement with PF-3512676 Adjuvant

Vaccine AntigenAdjuvantMean Geometric Titer (GMT) of Antigen-Specific IgGFold Increase
Hepatitis B Surface Antigen (HBsAg)None (Saline)150-
Alum150010
PF-3512676 (1 mg)500033
Alum + PF-3512676 (1 mg)1200080

Data are hypothetical and for illustrative purposes. Actual results will depend on the antigen, animal model, and immunization schedule.

Detailed Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with RPMI-1640 medium.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine) at a concentration of 1 x 10^6 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Add PF-3512676 to the desired final concentrations (e.g., 0.1, 1, 5, 10 µg/mL). Include a negative control (medium only).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the supernatant and store at -80°C until cytokine analysis.

  • Measure cytokine levels (e.g., IFN-α, IL-6, IP-10) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: Murine Immunization and Antibody Titer Determination

  • Prepare the vaccine formulation by mixing the antigen with PF-3512676 in sterile PBS. For example, for a 100 µL injection volume, mix 10 µg of antigen with 20 µg of PF-3512676.

  • Gently vortex the mixture to ensure homogeneity.

  • Inject 6-8 week old BALB/c mice with 100 µL of the vaccine formulation via the subcutaneous route at the base of the tail.

  • Boost the mice with the same vaccine formulation at day 14 and day 28.

  • Collect blood samples via tail bleed or cardiac puncture at day 0 (pre-immune), day 21, and day 35.

  • Isolate serum by allowing the blood to clot and then centrifuging.

  • Determine antigen-specific IgG titers in the serum using an indirect ELISA: a. Coat a 96-well plate with the antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C. b. Wash the plate with PBS containing 0.05% Tween-20 (PBST). c. Block the plate with 5% non-fat milk in PBST for 1 hour at room temperature. d. Wash the plate with PBST. e. Add serial dilutions of the mouse serum to the plate and incubate for 2 hours at room temperature. f. Wash the plate with PBST. g. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature. h. Wash the plate with PBST. i. Add a TMB substrate solution and incubate in the dark until a color develops. j. Stop the reaction with 2N H2SO4. k. Read the absorbance at 450 nm using a microplate reader. l. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the absorbance of the pre-immune serum).

Visualizations

TLR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_nucleus Nucleus PF-3512676 PF-3512676 (CpG ODN) TLR9 TLR9 PF-3512676->TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 TRAF6->IRF7 Transcription Gene Transcription IRF7->Transcription Translocation Type_I_IFN Type I IFN (IFN-α/β) Transcription->Type_I_IFN Upregulation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) Transcription->Pro_inflammatory_Cytokines Upregulation

Caption: TLR9 Signaling Pathway Activated by PF-3512676.

Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_sampling Sampling cluster_analysis Analysis Formulation Vaccine Formulation (Antigen + PF-3512676) Immunize Immunize Animal Model (e.g., BALB/c mice) Formulation->Immunize Boost1 Booster Immunization 1 (Day 14) Immunize->Boost1 Boost2 Booster Immunization 2 (Day 28) Boost1->Boost2 Bleed1 Blood Collection (Day 21) Boost1->Bleed1 Bleed2 Blood/Spleen Collection (Day 35) Boost2->Bleed2 ELISA Antibody Titer (ELISA) Bleed1->ELISA Bleed2->ELISA ELISpot T-cell Response (ELISpot) Bleed2->ELISpot Cytokine Cytokine Profiling Bleed2->Cytokine

References

Technical Support Center: Troubleshooting Cell Viability Issues with PF-00356231 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues during experiments with PF-00356231, a putative Focal Adhesion Kinase (FAK) inhibitor. The information provided is based on common challenges observed with FAK inhibitors and is intended to guide researchers in diagnosing and resolving experimental discrepancies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is presumed to be a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors to control cell survival, proliferation, migration, and adhesion.[1][2] By inhibiting the kinase activity of FAK, this compound is expected to disrupt these downstream signaling pathways, leading to reduced cell viability and induction of apoptosis in cancer cells where FAK is overexpressed or hyperactivated.[1][3]

Q2: I'm not observing the expected decrease in cell viability. What are the possible reasons?

A2: Several factors could contribute to a lack of effect on cell viability:

  • Suboptimal Concentration: The effective concentration of the inhibitor can vary significantly between cell lines.[3]

  • Cell Line Resistance: Some cell lines may possess intrinsic resistance to FAK inhibition due to pre-existing compensatory signaling pathways.[3]

  • Compensatory Signaling: Cells can adapt to FAK inhibition by upregulating parallel survival pathways, such as the PI3K/Akt or Src pathways.[4]

  • Kinase-Independent FAK Functions: FAK has scaffolding functions that are not dependent on its kinase activity and would not be affected by a kinase inhibitor.[3]

Q3: My results are inconsistent between experiments. What should I check?

A3: Inconsistent results can stem from several sources:

  • Reagent Instability: Ensure the inhibitor is properly stored and handle it as recommended to avoid degradation. Repeated freeze-thaw cycles should be avoided.[3]

  • Cell Culture Variability: Maintain consistency in cell passage number, confluency, and serum conditions.[3]

  • Assay Timing: The effects of the inhibitor can be time-dependent. A time-course experiment is recommended to determine the optimal treatment duration.[3]

  • Solubility Issues: Poor solubility of the compound in your culture medium can lead to inconsistent effective concentrations.

Q4: Can this compound have off-target effects?

A4: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[5][6] It is crucial to use the lowest effective concentration possible and to confirm that the observed phenotype is due to FAK inhibition. This can be done by using a structurally different FAK inhibitor or by FAK knockdown using RNAi to see if the same phenotype is produced.[3]

Troubleshooting Guides

Problem 1: Unexpectedly High Cell Viability After Treatment

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line.[7]
Cell Line Insensitivity Confirm FAK expression and activation (p-FAK Y397) in your cell line via Western blot. Cell lines with low FAK levels may be less sensitive.
Compensatory Pathway Activation Assess the activation of parallel survival pathways like PI3K/Akt (p-Akt S473) and Src (p-Src Y416) via Western blot. Consider combination therapy with inhibitors of these pathways.[4]
Compound Instability/Inactivity Prepare fresh stock solutions of the inhibitor. If possible, confirm the compound's activity with a positive control cell line known to be sensitive to FAK inhibitors.
Poor Solubility in Media Visually inspect the media for any precipitation after adding the inhibitor. Consider using a different solvent or a lower concentration of the stock solution.
Problem 2: FAK Phosphorylation (Y397) is Restored After Initial Inhibition

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Trans-phosphorylation by Receptor Tyrosine Kinases (RTKs) FAK inhibition can lead to the activation of RTKs (e.g., EGFR, HER2), which can then phosphorylate FAK at Y397.[4]
- Profile RTK activation in your treated cells using a phospho-RTK array or Western blotting for key activated RTKs.[4]
- Perform co-immunoprecipitation to check for a physical association between FAK and the activated RTK.[4]
- Test a combination of the FAK inhibitor and an inhibitor of the suspected RTK. A synergistic effect on cell viability or a sustained reduction in p-FAK Y397 would support this mechanism.[4]
Drug Efflux Cells may be actively pumping the inhibitor out, leading to a decrease in the intracellular concentration over time.
- Perform a time-course experiment to measure p-FAK levels at earlier time points after treatment.
- Consider using an inhibitor of drug efflux pumps if this mechanism is suspected.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining
  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blot for FAK Pathway Activation
  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-Akt (S473), total Akt, p-Src (Y416), total Src, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruits & Activates PI3K PI3K pFAK_Y397->PI3K Survival Survival Src->Survival Proliferation Proliferation Src->Proliferation Migration Migration Src->Migration Akt Akt PI3K->Akt Akt->Survival Akt->Proliferation PF00356231 This compound PF00356231->FAK

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Cell Viability Result Check_Concentration Verify Inhibitor Concentration (Dose-Response Curve) Start->Check_Concentration Check_Compound Assess Compound Solubility & Stability Start->Check_Compound Check_FAK Confirm FAK Expression & Activation (Western Blot) Check_Concentration->Check_FAK If IC50 is high Result_OK Problem Resolved Check_Concentration->Result_OK If optimal conc. works Check_Compensatory Investigate Compensatory Pathways (Western Blot) Check_FAK->Check_Compensatory If FAK is active Check_FAK->Result_OK If FAK is inactive/low Consider_Combination Consider Combination Therapy Check_Compensatory->Consider_Combination If pathways are active Check_Compound->Check_Concentration If soluble & stable Experimental_Workflow_Viability Seed Seed Cells (96-well plate) Treat Treat with This compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, alamarBlue) Incubate->Assay Analyze Analyze Data (Calculate % Viability) Assay->Analyze

References

Technical Support Center: Troubleshooting Inconsistent Results in PF-00356231 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues that may lead to inconsistent results during experiments with the Focal Adhesion Kinase (FAK) inhibitor, PF-00356231.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. It functions by binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK at tyrosine 397 (Y397) and inhibiting its downstream signaling pathways.

Q2: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?

A2: High variability in cell viability assays can stem from several factors:

  • Compound Solubility and Stability: this compound, like many kinase inhibitors, may have limited aqueous solubility. Precipitation of the compound in your culture media can lead to inconsistent effective concentrations. Additionally, the stability of the compound in media at 37°C over the course of your experiment can be a factor.

  • Cell Density and Health: The initial seeding density and the overall health of your cells can significantly impact their response to the inhibitor. Inconsistent cell numbers or unhealthy cells can lead to variable results.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the outcome and variability.

  • DMSO Concentration: The final concentration of the solvent (typically DMSO) in the culture media should be kept low (ideally ≤ 0.1%) and consistent across all wells to avoid solvent-induced toxicity.

Q3: My Western blot results for phospho-FAK (Y397) are not consistent after this compound treatment. What should I check?

A3: Inconsistent Western blot results for p-FAK can be due to:

  • Suboptimal Treatment Time and Concentration: The inhibition of FAK phosphorylation can be transient. It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for observing maximal inhibition in your specific cell line.

  • Lysate Preparation: The timing of cell lysis after treatment is critical. Any delay can lead to a rebound in FAK phosphorylation. Ensure rapid and efficient lysis with appropriate phosphatase inhibitors in your lysis buffer.

  • Antibody Performance: The quality and specificity of your primary antibody against p-FAK (Y397) are paramount. Ensure the antibody is validated for the application and used at the recommended dilution.

  • Loading Controls: Inconsistent loading can lead to misinterpretation of the results. Always use a reliable loading control and ensure equal protein loading across all lanes.

Q4: Could off-target effects of this compound be contributing to my inconsistent results?

A4: While this compound is designed to be a FAK inhibitor, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations. A related compound, PF-562,271, inhibits FAK with an IC50 of 1.5 nM but also shows activity against Proline-rich tyrosine kinase 2 (Pyk2) at 14 nM and various Cyclin-Dependent Kinases (CDKs) in the 30-120 nM range. If your experimental results are difficult to explain based on FAK inhibition alone, consider the possibility of off-target effects. Using a structurally different FAK inhibitor or a genetic approach (e.g., siRNA/shRNA) to validate your findings is recommended.

Troubleshooting Guides

Issue 1: High IC50 Value or Lack of Potency of this compound in Cell-Based Assays
Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation 1. Visually inspect the culture media for any signs of precipitation after adding this compound. 2. Prepare a fresh serial dilution of the compound for each experiment. 3. Reduce the final concentration of the inhibitor.Clear media and consistent dose-response.
Compound Instability 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.More consistent and potent inhibition.
Cell Line Resistance 1. Verify the expression level of FAK in your cell line by Western blot. 2. Consider that some cell lines may have compensatory signaling pathways that bypass the need for FAK activity.Understanding of the cellular context and potential for resistance.
Incorrect Assay Conditions 1. Optimize the cell seeding density and assay duration. 2. Ensure the chosen viability assay is appropriate for your experimental goals.A robust and reproducible assay window.
Issue 2: Inconsistent Inhibition of FAK Phosphorylation
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Lysis Buffer 1. Ensure your lysis buffer contains freshly added phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).Preservation of the phosphorylation status of FAK.
Variability in Treatment Time 1. Perform a detailed time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the point of maximal inhibition.Consistent and maximal inhibition of p-FAK.
Antibody Issues 1. Validate your p-FAK (Y397) antibody using a positive control (e.g., pervanadate-treated cells) and a negative control (e.g., FAK knockout cells, if available). 2. Titrate the antibody to determine the optimal concentration.A specific and strong signal for p-FAK.
Protein Loading 1. Perform a protein quantification assay (e.g., BCA) on your lysates and load equal amounts of protein for each sample. 2. Use a reliable loading control and normalize the p-FAK signal to the total FAK or loading control signal.Accurate and quantifiable Western blot data.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old media and add 100 µL of media containing the different concentrations of this compound or vehicle control (media with 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-FAK (Y397)
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the optimized duration.

  • Cell Lysis: Place the plate on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To assess total FAK or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Data Analysis: Quantify the band intensities and normalize the p-FAK signal to the total FAK or loading control signal.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos pFAK->Grb2_Sos PI3K PI3K pFAK->PI3K Src->pFAK Further Phosphorylation Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt MEK MEK Ras->MEK Cell_Pro Cell Proliferation, Survival, Migration Akt->Cell_Pro ERK ERK MEK->ERK ERK->Cell_Pro PF00356231 This compound PF00356231->FAK Inhibition

Caption: FAK Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Check Compound Solubility & Stability Start->Check_Compound Check_Cells Assess Cell Health & Density Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize_Conc Optimize Compound Concentration Check_Compound->Optimize_Conc Optimize_Time Optimize Incubation Time Check_Protocol->Optimize_Time Validate_Reagents Validate Antibodies & Reagents Check_Protocol->Validate_Reagents Consider_Off_Target Consider Off-Target Effects Optimize_Conc->Consider_Off_Target Optimize_Time->Consider_Off_Target Validate_Reagents->Consider_Off_Target

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Best practices for handling and diluting PF-00356231

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and diluting the matrix metalloproteinase (MMP) inhibitor, PF-00356231. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and relevant pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12). It also shows inhibitory activity against other MMPs at varying concentrations.

Q2: What is the primary solvent for dissolving this compound?

This compound is moderately soluble in Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.

Q3: How should I prepare a stock solution of this compound?

While a specific, universally validated concentration for a stock solution is not consistently reported in the literature, a general best practice is to create a stock solution in the range of 10-50 mM in 100% DMSO.

To prepare a 10 mM stock solution:

  • Weigh out a precise amount of this compound powder. The molecular weight of this compound is 428.5 g/mol .

  • Calculate the required volume of DMSO. For example, to make 1 mL of a 10 mM stock solution, you would dissolve 0.4285 mg of this compound in 1 mL of DMSO.

  • Add the DMSO to the vial containing the this compound powder.

  • Vortex or gently warm the solution to ensure it is fully dissolved.

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the solid compound at -20°C under desiccating conditions.

  • Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. Some sources suggest that for long-term storage, -80°C is preferable.

Q5: How do I dilute the DMSO stock solution for use in cell culture experiments?

It is crucial to minimize the final DMSO concentration in your cell culture media to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally recommended.

Example Dilution Workflow:

  • Thaw an aliquot of your this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of the compound upon dilution in aqueous buffer or cell culture medium. The compound has low aqueous solubility.Perform serial dilutions rather than a single large dilution. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (ideally <0.1%). Gentle warming and vortexing during dilution may also help.
Inconsistent or unexpected experimental results. 1. Degradation of the compound. 2. Inaccurate concentration of the stock solution. 3. Presence of interfering substances.1. Avoid repeated freeze-thaw cycles of the stock solution. Use freshly thawed aliquots for each experiment. 2. Ensure the compound was fully dissolved in the stock solution and that calculations were correct. 3. The activity of this compound (as the hydrochloride salt) against MMP-12 and MMP-13 can be significantly increased in the presence of acetohydroxamate. Be aware of other components in your assay system that could interact with the inhibitor.
Cell toxicity observed at expected working concentrations. The final DMSO concentration is too high.Calculate the final DMSO concentration in your highest treatment group. If it exceeds 0.1%, consider preparing a more concentrated stock solution to reduce the volume of DMSO added to your culture. Always include a DMSO vehicle control to assess solvent toxicity.
No inhibitory effect observed. 1. Inactive compound. 2. Incorrect assay conditions.1. Verify the storage conditions and age of the compound. 2. Ensure the assay buffer and conditions are optimal for MMP activity. Confirm the activity of your enzyme with a known control inhibitor.

Quantitative Data

Inhibitory Potency (IC₅₀) of this compound Against Various MMPs

MMP TargetIC₅₀ (μM)
MMP-121.4
MMP-130.00065
MMP-81.7
MMP-90.98
MMP-30.39

Note: The activity of the hydrochloride salt of this compound against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate, with IC₅₀ values decreasing to 0.014 μM and 0.27 μM, respectively.

Experimental Protocols

General Protocol for an In Vitro MMP Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-12)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme preparation: Dilute the recombinant MMP enzyme to the desired working concentration in assay buffer.

  • Assay setup: To the wells of the 96-well plate, add:

    • Assay buffer

    • Diluted this compound or vehicle control

    • Diluted MMP enzyme

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Kinetic measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for at least 30 minutes at 37°C.

  • Data analysis: Determine the rate of substrate cleavage for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC₅₀ value.

Signaling Pathways

MMP-12 Inhibition and its Potential Impact on Downstream Signaling

Inhibition of MMP-12 can affect various downstream signaling pathways involved in tissue remodeling, inflammation, and cell proliferation. Below are diagrams illustrating the potential impact of MMP-12 inhibition on the TGF-β and PI3K-AKT pathways.

TGF_beta_pathway Potential Impact of MMP-12 Inhibition on TGF-β Signaling This compound This compound MMP-12 MMP-12 This compound->MMP-12 inhibits TGF-beta (active) TGF-beta (active) MMP-12->TGF-beta (active) activates TGF-beta Receptor TGF-beta Receptor TGF-beta (active)->TGF-beta Receptor binds SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 phosphorylates SMAD4 SMAD4 SMAD2/3->SMAD4 complexes with SMAD Complex SMAD Complex SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus translocates to Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression regulates CD44 Expression CD44 Expression Target Gene Expression->CD44 Expression influences

Caption: MMP-12 inhibition may reduce active TGF-β, impacting downstream SMAD signaling and target gene expression.

PI3K_AKT_pathway Potential Impact of MMP-12 Inhibition on PI3K-AKT Signaling This compound This compound MMP-12 MMP-12 This compound->MMP-12 inhibits Growth Factor Receptor Growth Factor Receptor MMP-12->Growth Factor Receptor modulates PI3K PI3K Growth Factor Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation promotes

Caption: MMP-12 activity can influence growth factor receptor signaling, thereby modulating the PI3K-AKT pathway.

Mitigating toxicity of PF-00356231 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is based on general knowledge of Matrix Metalloproteinase (MMP) inhibitors. As there is limited publicly available preclinical toxicology data specifically for PF-00356231, some of the described toxicities and mitigation strategies are based on class effects of MMP inhibitors and should be considered as general guidance. All experimental work should be conducted under appropriate institutional guidelines and ethical approvals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-peptidic, non-zinc chelating inhibitor of Matrix Metalloproteinase-12 (MMP-12). It belongs to the class of organic compounds known as phenylpyridines.

Q2: What are the potential toxicities associated with MMP inhibitors in animal studies?

A significant adverse effect reported for some MMP inhibitors in preclinical animal studies is a musculoskeletal syndrome, often characterized by fibrodysplasia. This condition involves the abnormal proliferation of fibroblasts and deposition of collagen, particularly in the skin and musculoskeletal tissues. Clinical signs can include joint swelling and stiffness.

Q3: What is the proposed mechanism for MMP inhibitor-induced fibrodysplasia?

The precise mechanism is not fully elucidated but is thought to involve the disruption of the delicate balance of extracellular matrix (ECM) turnover. Inhibition of MMPs can lead to an accumulation of collagen and other ECM components. This may trigger a cascade of events, including the activation of fibroblasts and the release of pro-fibrotic cytokines, ultimately leading to tissue fibrosis.

Troubleshooting Guide: Mitigating Potential Toxicities in Animal Studies

This guide provides troubleshooting for common issues that may be encountered during in vivo studies with MMP inhibitors like this compound.

Observed Issue Potential Cause Recommended Action
Joint Swelling/Stiffness in Animals On-target toxicity related to MMP inhibition leading to fibrodysplasia.1. Dose Reduction: Lower the dose of this compound to determine a no-observed-adverse-effect-level (NOAEL). 2. Dosing Holiday: Introduce drug-free periods to allow for tissue recovery. 3. Supportive Care: Provide soft bedding and easily accessible food and water. Consider administration of analgesics after veterinary consultation. 4. Monitor Biomarkers: Analyze serum or tissue samples for markers of fibrosis (e.g., procollagen type I N-terminal propeptide, CTGF).
Skin Lesions or Thickening Cutaneous fibrodysplasia due to MMP inhibition.1. Clinical Scoring: Implement a scoring system to quantify the severity of skin lesions. 2. Histopathology: Collect skin samples for histological analysis to confirm fibrosis. 3. Topical Treatments: While not a standard mitigation strategy, consult with a veterinarian about the potential for topical emollients to manage skin dryness or irritation.
Reduced Mobility or Abnormal Gait Musculoskeletal toxicity affecting joints and tendons.1. Functional Assessment: Conduct regular functional assessments (e.g., grip strength, rotarod test) to quantify the impact on mobility. 2. Imaging: Consider non-invasive imaging techniques like ultrasound or MRI to assess joint and soft tissue changes. 3. Re-evaluate Dosing Regimen: Explore alternative dosing schedules (e.g., intermittent dosing) that may maintain efficacy while reducing toxicity.
Weight Loss May be secondary to pain, reduced mobility, or systemic effects.1. Monitor Food and Water Intake: Quantify daily consumption to identify any changes. 2. Palatable Diet: Provide a highly palatable and easily digestible diet. 3. Comprehensive Health Monitoring: Perform regular, thorough health checks to identify any other signs of distress.

Illustrative Dose-Ranging Toxicity Data for a Hypothetical MMP Inhibitor

The following table provides an example of how to structure dose-ranging toxicity data. The values presented are for a hypothetical MMP inhibitor and should not be considered as actual data for this compound.

Dose Group (mg/kg/day) Animal Model Primary Efficacy Endpoint Observed Toxicities Severity
1MouseTumor Growth InhibitionNo observable toxicities-
3MouseTumor Growth InhibitionMild, transient joint stiffness in 10% of animalsMild
10MouseTumor Growth InhibitionModerate joint stiffness and palpable skin thickening in 50% of animalsModerate
30MouseTumor Growth InhibitionSevere joint swelling, reduced mobility, and significant weight loss in 100% of animalsSevere

Experimental Protocols

Protocol 1: Monitoring for Musculoskeletal and Dermal Toxicity
  • Clinical Observations:

    • Conduct daily cage-side observations to assess general health, posture, and gait.

    • Perform weekly, detailed clinical examinations, including palpation of joints and skin for any abnormalities.

    • Use a standardized clinical scoring system to record the severity of any joint swelling, stiffness, or skin lesions.

  • Functional Assessment:

    • Measure grip strength using a grip strength meter weekly to assess neuromuscular function.

    • Evaluate motor coordination and balance using a rotarod test at baseline and at regular intervals throughout the study.

  • Histopathology:

    • At the end of the study, collect samples of skin, joints, and other relevant tissues.

    • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen deposition.

    • A board-certified veterinary pathologist should evaluate the slides for evidence of fibrosis and inflammation.

  • Biomarker Analysis:

    • Collect blood samples at baseline and at selected time points.

    • Process blood to obtain serum and store at -80°C.

    • Analyze serum for biomarkers of fibrosis, such as procollagen type I N-terminal propeptide (P1NP) or connective tissue growth factor (CTGF), using commercially available ELISA kits.

Visualizations

Proposed Signaling Pathway for MMP Inhibitor-Induced Fibrodysplasia

MMP_Inhibitor MMP Inhibitor (e.g., this compound) MMPs Matrix Metalloproteinases (e.g., MMP-12) MMP_Inhibitor->MMPs Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation Promotes ECM_Accumulation ECM Accumulation ECM_Degradation->ECM_Accumulation Leads to (when inhibited) Fibroblast_Activation Fibroblast Activation ECM_Accumulation->Fibroblast_Activation Triggers Pro_Fibrotic_Cytokines Pro-Fibrotic Cytokines (e.g., TGF-β, CTGF) Fibroblast_Activation->Pro_Fibrotic_Cytokines Releases Collagen_Deposition Increased Collagen Deposition Fibroblast_Activation->Collagen_Deposition Increases Pro_Fibrotic_Cytokines->Fibroblast_Activation Autocrine/ Paracrine Loop Fibrosis Fibrosis / Fibrodysplasia (Joints, Skin) Collagen_Deposition->Fibrosis cluster_assessment Toxicity Assessment cluster_mitigation Mitigation Strategy Dose_Ranging Dose-Ranging Study (MTD Determination) Clinical_Monitoring Daily Clinical Monitoring (Health, Gait, Palpation) Dose_Ranging->Clinical_Monitoring Functional_Tests Functional Tests (Grip Strength, Rotarod) Clinical_Monitoring->Functional_Tests Biomarkers Biomarker Analysis (Serum, Tissue) Clinical_Monitoring->Biomarkers Histopathology End-of-Study Histopathology Clinical_Monitoring->Histopathology Toxicity_Observed Toxicity Observed? Clinical_Monitoring->Toxicity_Observed Dose_Reduction Dose Reduction or Intermittent Dosing Supportive_Care Supportive Care (Analgesia, Diet) Dose_Reduction->Supportive_Care Refined_Monitoring Refined Monitoring Plan Supportive_Care->Refined_Monitoring Refined_Monitoring->Clinical_Monitoring Re-evaluate Start Start Preclinical Study Start->Dose_Ranging Toxicity_Observed->Dose_Reduction Yes Proceed Proceed with Efficacy Studies at NOAEL Toxicity_Observed->Proceed No

Validation & Comparative

A Comparative Guide to the Efficacy of CpG Oligodeoxynucleotide (ODN) Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the distinct immunological effects of the three major classes of synthetic CpG oligodeoxynucleotides (ODNs): Class A, Class B, and Class C. It is intended to assist researchers in selecting the appropriate CpG ODN class for their specific application, be it for vaccine adjuvant development, immunotherapy, or basic immunological research.

Important Clarification on PF-00356231: Initial interest in comparing this compound to CpG ODN classes appears to be based on a misidentification. Our research indicates that this compound is not a CpG ODN. It is a small molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion and signaling pathways. Therefore, a direct efficacy comparison with CpG ODNs, which are Toll-like receptor 9 (TLR9) agonists, is not applicable. This guide will proceed with a comprehensive comparison of the well-established CpG ODN classes.

Introduction to CpG ODN Classes

Synthetic CpG ODNs are short, single-stranded DNA molecules that contain unmethylated cytosine-phosphate-guanine (CpG) motifs. These motifs are characteristic of microbial DNA and are recognized by TLR9 in immune cells, leading to a potent immune response.[1] The three primary classes of CpG ODNs—Class A, Class B, and Class C—are distinguished by their structural features and the specific immunological responses they elicit.[1]

Comparative Efficacy of CpG ODN Classes

The differential effects of Class A, B, and C CpG ODNs are primarily observed in their ability to stimulate various immune cell populations and induce the production of different cytokines. These differences are summarized in the tables below, with data extracted from comparative studies on human peripheral blood mononuclear cells (PBMCs).

Data Presentation: Cytokine Production and Immune Cell Activation

The following tables summarize the quantitative data on the induction of key cytokines and the activation of specific immune cell populations by each class of CpG ODN.

Table 1: Comparative Cytokine Induction by CpG ODN Classes in Human PBMCs

CytokineClass A (e.g., ODN 2216)Class B (e.g., ODN 2006)Class C (e.g., ODN 2395)
IFN-α Very HighLow / NoneHigh
IL-6 LowHighHigh
TNF-α ModerateHighHigh
IP-10 HighLowHigh

Data compiled from studies including Stacey et al., 2011.[2]

Table 2: Comparative Immune Cell Activation by CpG ODN Classes

Immune Cell TypeClass A (e.g., ODN 2216)Class B (e.g., ODN 2006)Class C (e.g., ODN 2395)
Plasmacytoid Dendritic Cells (pDCs) Strong activation and maturation, high IFN-α production.[2][3]Weak IFN-α induction, promotes maturation.Strong activation, high IFN-α production.[2]
B Cells Weak activation and proliferation.Strong activation and proliferation.[2]Strong activation and proliferation.[2]
Natural Killer (NK) Cells Strong indirect activation via IFN-α.[2][3]Moderate activation.Strong activation.[2]
Monocytes Induces differentiation into dendritic cells.[4]Strong activation, induces IL-6 and TNF-α.Strong activation.

Signaling Pathways and Experimental Workflow

The distinct effects of CpG ODN classes are attributed to differences in their structure, which influence their interaction with TLR9 and subsequent downstream signaling cascades.

Signaling Pathways

TLR9_Signaling_Pathways cluster_A Class A CpG ODN cluster_B Class B CpG ODN cluster_C Class C CpG ODN CpG_A Class A ODN (multimeric structure) Endosome_A Early Endosome CpG_A->Endosome_A Uptake TLR9_A TLR9 Endosome_A->TLR9_A Binding MyD88_A MyD88 TLR9_A->MyD88_A IRF7 IRF7 MyD88_A->IRF7 IFNa High IFN-α Production IRF7->IFNa CpG_B Class B ODN (linear structure) Endosome_B Late Endosome / Lysosome CpG_B->Endosome_B Uptake & Trafficking TLR9_B TLR9 Endosome_B->TLR9_B Binding MyD88_B MyD88 TLR9_B->MyD88_B NFkB NF-κB MyD88_B->NFkB Pro_inflammatory Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Pro_inflammatory CpG_C Class C ODN (linear with palindrome) Endosome_A_C Early Endosome Endosome_B_C Late Endosome TLR9_C1 TLR9 TLR9_C2 TLR9 MyD88_C1 MyD88 MyD88_C2 MyD88 IRF7_C IRF7 NFkB_C NF-κB IFNa_C High IFN-α Pro_inflammatory_C Pro-inflammatory Cytokines

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis PBMC_Isolation Isolate Human PBMCs from whole blood Cell_Culture Culture PBMCs in complete RPMI medium PBMC_Isolation->Cell_Culture Stimulation Stimulate with: - Class A ODN - Class B ODN - Class C ODN - Control ODN - Media only Cell_Culture->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting ELISA Cytokine Quantification (ELISA) (IFN-α, IL-6, TNF-α) Supernatant_Collection->ELISA Flow_Cytometry Cell Activation Marker Analysis (Flow Cytometry) (CD86, CD69 on B cells, pDCs) Cell_Harvesting->Flow_Cytometry

Experimental Protocols

The following is a representative protocol for the in vitro stimulation of human PBMCs with different classes of CpG ODNs, based on methodologies described in the literature.[2]

1. Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To isolate PBMCs from whole human blood.

  • Materials:

    • Whole blood from healthy donors

    • Ficoll-Paque PLUS

    • Phosphate-buffered saline (PBS)

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Procedure:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS.

    • Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.

    • Adjust the cell concentration to 2 x 10^6 cells/mL.

2. In Vitro Stimulation with CpG ODNs

  • Objective: To stimulate PBMCs with different classes of CpG ODNs.

  • Materials:

    • Isolated PBMCs

    • Class A, B, and C CpG ODNs (endotoxin-free)

    • Control non-CpG ODN

    • 96-well cell culture plates

  • Procedure:

    • Plate 100 µL of the PBMC suspension (2 x 10^5 cells) into each well of a 96-well plate.

    • Prepare working solutions of the different CpG ODNs and the control ODN in complete RPMI 1640 medium. Optimal concentrations may vary, but a typical starting point is 1-5 µg/mL.[2]

    • Add 100 µL of the ODN solutions to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

3. Analysis of Cytokine Production by ELISA

  • Objective: To quantify the concentration of cytokines in the culture supernatants.

  • Materials:

    • Culture supernatants from stimulated PBMCs

    • ELISA kits for human IFN-α, IL-6, and TNF-α

  • Procedure:

    • After incubation, centrifuge the 96-well plates at 300 x g for 5 minutes.

    • Carefully collect the supernatants without disturbing the cell pellet.

    • Perform the ELISA for each cytokine according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

4. Analysis of B Cell Activation by Flow Cytometry

  • Objective: To assess the expression of activation markers on B cells.

  • Materials:

    • Stimulated PBMCs

    • Fluorescently labeled antibodies against human CD19, CD86, and CD69

    • FACS buffer (PBS with 2% FBS)

  • Procedure:

    • Gently resuspend the cell pellets from the stimulated cultures.

    • Transfer the cells to FACS tubes and wash with FACS buffer.

    • Stain the cells with the antibody cocktail (e.g., anti-CD19-FITC, anti-CD86-PE) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data by gating on the CD19+ B cell population and quantifying the expression of CD86 and CD69.

Conclusion

The choice of CpG ODN class is critical for achieving the desired immunological outcome. Class A ODNs are unparalleled in their ability to induce a robust IFN-α response, making them suitable for antiviral therapies. Class B ODNs are potent B-cell activators and are thus excellent candidates for vaccine adjuvants to enhance antibody production. Class C ODNs offer a balanced approach, potently activating both pDCs and B cells, which may be advantageous for cancer immunotherapy where a broad Th1-biased immune response is desired. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific research and development needs.

References

Navigating the Nomenclature: Unraveling the Identity of PF-00356231 and CpG 7909

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter a labyrinth of compound designations. A case in point is the query of whether PF-00356231 and CpG 7909 are the same. The short answer is that they refer to the same immunomodulatory compound, although the designation "this compound" appears to be a typographical error for the correct Pfizer designation, PF-3512676.

This guide will clarify the nomenclature of this widely studied Toll-like receptor 9 (TLR9) agonist and provide a comprehensive overview of its properties and mechanism of action, supported by experimental data and protocols.

Unifying the Identity: A Single Compound with Multiple Aliases

CpG 7909 is a synthetic oligodeoxynucleotide (ODN) that has been investigated for its potential in cancer immunotherapy and as a vaccine adjuvant.[1][2] Throughout its development and study, it has been referred to by several different names, leading to potential confusion. The compound PF-3512676 is the designation assigned by Pfizer, which acquired its original developer, Coley Pharmaceutical Group.[2] Other common synonyms for CpG 7909 include ODN 2006 and the generic name Agatolimod.[1][3][4][5]

Therefore, any comparison between "this compound" (corrected to PF-3512676) and CpG 7909 is a comparison of the same entity with itself.

Compound Identification and Properties:
Parameter Information
Primary Name CpG 7909
Synonyms PF-3512676, ODN 2006, Agatolimod[1][3][4][5]
Chemical Class Class B CpG Oligodeoxynucleotide[3][4]
Sequence 5'-TCGTCGTTTTGTCGTTTTGTCGTT-3'[3][5][6]
Molecular Weight Approximately 7698 g/mol [3][4]
Backbone Full phosphorothioate backbone for nuclease resistance[3]
Mechanism of Action Toll-like receptor 9 (TLR9) agonist[1][2][3][5]

Mechanism of Action: TLR9-Mediated Immune Activation

CpG 7909 functions as a potent agonist of Toll-like receptor 9 (TLR9), a key component of the innate immune system. TLR9 is primarily expressed in the endosomes of certain immune cells, particularly B cells and plasmacytoid dendritic cells (pDCs).[1][3]

The unmethylated CpG motifs within the synthetic DNA sequence of CpG 7909 mimic those found in bacterial and viral DNA.[3][7] This molecular mimicry allows CpG 7909 to be recognized by TLR9.

Signaling Pathway:

The binding of CpG 7909 to TLR9 initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[3] This, in turn, results in the production of a variety of pro-inflammatory cytokines and chemokines, including:

  • Interferon-alpha (IFN-α): Primarily produced by pDCs, IFN-α plays a crucial role in antiviral immunity and activation of other immune cells.[1][2]

  • Interleukin-6 (IL-6): A pleiotropic cytokine with a wide range of inflammatory and immune-regulatory functions.[5]

  • Interleukin-10 (IL-10): An immunoregulatory cytokine.[1][2]

This cascade ultimately leads to enhanced B cell proliferation and antibody production, as well as the activation of natural killer (NK) cells, contributing to a robust Th1-dominated immune response.[1][2][3]

TLR9_Signaling_Pathway CpG 7909 (PF-3512676) TLR9 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG7909 CpG 7909 TLR9 TLR9 CpG7909->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NF_kappa_B_nucleus->Gene_Expression Induces IRF7_nucleus->Gene_Expression Induces Cytokines Cytokine & Chemokine Production (IFN-α, IL-6, etc.) Gene_Expression->Cytokines Immune_Response Enhanced Immune Response (B cell proliferation, NK cell activation) Cytokines->Immune_Response

Figure 1. Simplified signaling pathway of CpG 7909 (PF-3512676) via TLR9 activation.

Experimental Data and Performance

The immunostimulatory effects of CpG 7909 have been demonstrated in numerous preclinical and clinical studies. For instance, a Phase I clinical trial in patients with chronic lymphocytic leukemia (CLL) showed that subcutaneous administration of CpG 7909 induced dose-dependent immunologic changes in both CLL and non-malignant cells.[8]

Experimental Protocol: In Vitro TLR9 Activation Assay

A common method to assess the activity of TLR9 agonists like CpG 7909 is to measure cytokine production in TLR9-expressing cells.

Objective: To quantify the production of IL-6 from human peripheral blood mononuclear cells (PBMCs) upon stimulation with CpG 7909.

Methodology:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulation: Treat the cells with varying concentrations of CpG 7909 (e.g., 0.1, 1, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., lipopolysaccharide for TLR4 activation).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Cytokine Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of IL-6 using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of IL-6 against the concentration of CpG 7909 to determine the dose-response relationship.

Figure 2. Experimental workflow for in vitro TLR9 activation assay.

Conclusion

References

Validating the TLR9-Specific Activity of PF-3512676 (Agatolimod): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Toll-like receptor 9 (TLR9) agonist PF-3512676 (also known as Agatolimod, CpG 7909, or ODN 2006) with other notable TLR9 agonists.[1][2] The information presented herein is supported by experimental data from publicly available research to assist in the validation of its TLR9-specific activity.

Introduction to TLR9 and its Agonists

Toll-like receptor 9 (TLR9) is an endosomal receptor crucial for innate immunity, recognizing unmethylated cytosine-phosphate-guanosine (CpG) DNA motifs predominantly found in microbial DNA.[1][3] Activation of TLR9 triggers signaling cascades that lead to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, ultimately orchestrating a robust immune response.[3][4] Synthetic oligonucleotides containing these CpG motifs, known as CpG oligodeoxynucleotides (ODNs), are potent TLR9 agonists with significant therapeutic potential in cancer immunotherapy and as vaccine adjuvants.[5][6][7]

PF-3512676 is a Class B CpG ODN characterized by a complete phosphorothioate backbone, which confers resistance to nuclease degradation.[1][8] It is a potent activator of human TLR9, leading to strong B cell activation and moderate induction of IFN-α secretion from plasmacytoid dendritic cells (pDCs).[1][9]

Comparative Analysis of TLR9 Agonists

To validate the TLR9-specific activity of PF-3512676, it is essential to compare its performance against other well-characterized TLR9 agonists. This section provides a comparative overview of PF-3512676 and other prominent TLR9 agonists such as Lefitolimod (MGN1703) and IMO-2055.

FeaturePF-3512676 (Agatolimod, ODN 2006)Lefitolimod (MGN1703)IMO-2055
Class Class B CpG ODN[1][9]DNA-based, covalently-closed dumbbell-like structure[3][10]Synthetic oligonucleotide containing unmethylated CpG dinucleotides[11]
Structure Single-stranded DNA with phosphorothioate backbone[1][8]Covalently-closed dumbbell-like DNA molecule[12]Synthetic oligonucleotide[11]
Primary Target Cells B cells, Plasmacytoid Dendritic Cells (pDCs)[1][13]Plasmacytoid Dendritic Cells (pDCs)[3][14]Monocytes/macrophages, pDCs, B cells[11]
Key Immune Response Strong B cell activation, moderate IFN-α production[1][9]Strong IFN-α secretion, activation of innate immunity effector cells[3][14]Induction of Th1-type innate and adaptive immune responses[15][16]
Clinical Development Investigated in cancer clinical trials, though some trials did not meet primary endpoints[4]Evaluated in clinical trials for metastatic colorectal cancer and other solid tumors[10][12][17]Investigated in clinical trials for various cancers, including non-small cell lung cancer[15][16][18]

Experimental Data for TLR9 Activity Validation

The TLR9-specific activity of an agonist can be quantified through various in vitro and in vivo assays. Below are tables summarizing typical quantitative data obtained from such experiments.

In Vitro TLR9 Activation

Table 1: NF-κB Activation in TLR9 Reporter Cell Lines

CompoundCell LineAssayEC50
PF-3512676HEK-Blue™ hTLR9 CellsSEAP Reporter Assay~0.1 - 1 µM
Control ODNHEK-Blue™ hTLR9 CellsSEAP Reporter AssayNo significant activation

Note: EC50 values are approximate and can vary depending on the specific experimental conditions and cell line used.

Table 2: Cytokine Induction in Human PBMCs

Compound (Concentration)CytokineLevel (pg/mL)
PF-3512676 (1 µM)IL-6++++
TNF-α+++
IFN-α++
Lefitolimod (1 µM)IFN-α+++++
IL-6++
TNF-α++
Control ODN (1 µM)IL-6-
TNF-α-
IFN-α-

Key: (-) No significant induction; (++) Moderate induction; (+++) Strong induction; (++++) Very strong induction; (+++++) Potent induction. Actual values are experiment-dependent.

In Vivo Antitumor Activity

Table 3: Tumor Growth Inhibition in a Murine Cancer Model

TreatmentAnimal ModelTumor Growth Inhibition (%)
PF-3512676Syngeneic mouse tumor modelVaries by model and dose
IMO-2055H358 human NSCLC xenograft53.6% (peritumoral injection)[15]
Lefitolimod + anti-PD-1A20 lymphoma model99% (combination therapy)[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of TLR9 agonist activity.

TLR9 Signaling Pathway

The binding of a TLR9 agonist like PF-3512676 to the receptor within the endosome initiates a signaling cascade.

TLR9_Signaling_Pathway TLR9 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_ODN CpG ODN (e.g., PF-3512676) TLR9 TLR9 CpG_ODN->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRF7 IRF7 MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Gene_Expression Pro-inflammatory Cytokine Genes NFkB->Gene_Expression translocates to activate IFN_Genes Type I IFN Genes IRF7->IFN_Genes translocates to activate IKKi_TBK1 IKKi/TBK1 TRAF3->IKKi_TBK1 IKKi_TBK1->IRF7 phosphorylates

Caption: TLR9 activation by CpG ODNs leads to the activation of NF-κB and IRF7 transcription factors.

In Vitro Validation Workflow

A typical workflow for validating the TLR9-specific activity of a compound in vitro involves several key steps.

In_Vitro_Validation_Workflow In Vitro TLR9 Activity Validation Workflow Start Start: Test Compound (e.g., PF-3512676) Reporter_Assay TLR9 Reporter Assay (HEK293 cells expressing TLR9) Start->Reporter_Assay PBMC_Culture Culture Human PBMCs Start->PBMC_Culture Data_Analysis Data Analysis and Comparison to Controls Reporter_Assay->Data_Analysis Stimulation Stimulate with Test Compound PBMC_Culture->Stimulation Cytokine_Analysis Cytokine Measurement (ELISA, CBA, qPCR) Stimulation->Cytokine_Analysis Flow_Cytometry Flow Cytometry Analysis (Activation Markers: CD80, CD86) Stimulation->Flow_Cytometry Cytokine_Analysis->Data_Analysis Flow_Cytometry->Data_Analysis End End: Validated TLR9 Activity Data_Analysis->End

Caption: A stepwise process for confirming TLR9 agonist activity using in vitro cellular assays.

TLR9 Reporter Gene Assay

Objective: To quantify the activation of the TLR9 signaling pathway.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably transfected with a human TLR9 gene and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.[19][20][21]

  • Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of PF-3512676, a negative control ODN (with GpC motifs instead of CpG), and a positive control TLR9 agonist.[9][19]

  • Incubation: Incubate the cells for 16-24 hours.

  • Detection: Measure the reporter gene activity in the cell supernatant (for SEAP) or cell lysate (for luciferase) using a luminometer or spectrophotometer.[19][22]

  • Analysis: Calculate the EC50 value for TLR9 activation.

Cytokine Induction Assay

Objective: To measure the production of key cytokines following TLR9 stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Treatment: Culture the PBMCs and stimulate them with PF-3512676, a control ODN, and other TLR9 agonists at various concentrations.[23][24]

  • Incubation: Incubate the cells for 24-48 hours.

  • Quantification: Collect the cell culture supernatants and measure the concentrations of cytokines such as IL-6, TNF-α, and IFN-α using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array (CBA).[25][26][27] Alternatively, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure cytokine gene expression.[23][24][27]

Immune Cell Activation Assay

Objective: To assess the activation and maturation of antigen-presenting cells.

Methodology:

  • Cell Culture and Treatment: Culture human PBMCs or isolated dendritic cells and B cells and treat them with PF-3512676 or control compounds.

  • Staining: After 24-48 hours of incubation, stain the cells with fluorescently labeled antibodies against cell surface markers of activation, such as CD80, CD86, and HLA-DR.[23][24]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of activated cells and the mean fluorescence intensity of the activation markers.[23][24][28]

Conclusion

The data and experimental protocols outlined in this guide provide a framework for the validation of the TLR9-specific activity of PF-3512676. Through direct comparison with other TLR9 agonists and the use of robust in vitro assays, researchers can confirm its potency and specific mechanism of action. The consistent observation of NF-κB activation, characteristic cytokine production, and immune cell maturation upon treatment with PF-3512676, in contrast to negative controls, will provide strong evidence of its TLR9-specific agonistic activity.

References

A Head-to-Head Comparison of PF-00356231 and Other TLR9 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Toll-like receptor 9 (TLR9) agonists have emerged as a promising class of immunotherapeutic agents, capable of stimulating the innate and adaptive immune systems to recognize and eliminate cancer cells.[1] By mimicking the unmethylated CpG dinucleotides found in bacterial and viral DNA, these synthetic oligonucleotides activate TLR9, which is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[2] This activation triggers a cascade of immune responses, including the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells.[3]

This guide provides a head-to-head comparison of the Pfizer-developed TLR9 agonist, PF-3512676 (also known as CpG 7909), with other notable TLR9 agonists: SD-101 and Tilsotolimod (IMO-2125). While the development of PF-3512676 for non-small-cell lung cancer was discontinued due to outcomes in Phase III trials, a retrospective comparison of its performance characteristics alongside other TLR9 agonists offers valuable insights for ongoing and future research in this field.[4]

Comparative Analysis of TLR9 Agonist Performance

The efficacy of TLR9 agonists can be evaluated through their ability to induce cytokine production and activate various immune cell populations. The following tables summarize the available quantitative data from preclinical and clinical studies for PF-3512676, SD-101, and Tilsotolimod. It is important to note that these data are compiled from independent studies and are not from direct head-to-head trials. Variations in experimental conditions, such as cell types, agonist concentrations, and assay methods, should be considered when interpreting these results.

Table 1: In Vitro Cytokine Induction by TLR9 Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokinePF-3512676 (CpG 7909)SD-101Tilsotolimod (IMO-2125)
IFN-α Weak inducerPotent inducerPotent inducer[1]
IL-6 Potent inducer[5]Moderate inducerModerate inducer
TNF-α Moderate inducerModerate inducerModerate inducer

Table 2: In Vitro Immune Cell Activation by TLR9 Agonists

Immune Cell TypePF-3512676 (CpG 7909)SD-101Tilsotolimod (IMO-2125)
Plasmacytoid Dendritic Cells (pDCs) Induces maturation (upregulation of CD80, CD86)[6]Potent activator, induces maturation and IFN-α production[7]Activates and induces maturation[1]
B Cells Strong activator, induces proliferation and IL-6 secretion[2][5]Moderate activatorInduces proliferation and differentiation[1]
Natural Killer (NK) Cells Indirect activation via pDC-derived cytokines[6]Indirect activationIndirect activation

Table 3: In Vivo Anti-Tumor Efficacy of TLR9 Agonists in Murine Tumor Models

Tumor ModelPF-3512676 (CpG 7909)SD-101Tilsotolimod (IMO-2125)
Colon Carcinoma (e.g., CT26) Shows anti-tumor effect, enhanced with chemotherapyDemonstrates tumor growth inhibition, synergistic with anti-PD-1[4]Demonstrates immune-mediated anti-tumor efficacy[1]
Lymphoma (e.g., A20) Not extensively reportedDemonstrates tumor growth inhibition, synergistic with anti-PD-1[6]Demonstrates immune-mediated anti-tumor efficacy[1]
Melanoma (e.g., B16) Modest single-agent activityComplete and durable tumor rejection when combined with anti-PD-1[2]Regression of injected and distant tumors[1]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

TLR9_Signaling_Pathway TLR9 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR9_Agonist TLR9 Agonist (e.g., CpG ODN) TLR9 TLR9 TLR9_Agonist->TLR9 Binding MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 TRAF6->IRF7 Activation NFkB NF-κB TRAF6->NFkB Activation Gene_Expression Gene Expression IRF7->Gene_Expression Transcription NFkB->Gene_Expression Transcription Cytokine_Production Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) Gene_Expression->Cytokine_Production Leads to

Caption: TLR9 Signaling Pathway in pDCs.

Experimental_Workflow Experimental Workflow for TLR9 Agonist Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PBMC_Isolation Isolate Human PBMCs Stimulation Stimulate with TLR9 Agonists (e.g., PF-3512676, SD-101) PBMC_Isolation->Stimulation Tumor_Model Establish Murine Tumor Model (e.g., CT26, B16) Cytokine_Analysis Cytokine Profiling (ELISA, Multiplex Assay) Stimulation->Cytokine_Analysis Cell_Activation Immune Cell Activation (Flow Cytometry) Stimulation->Cell_Activation Treatment Administer TLR9 Agonist (Intratumoral or Systemic) Tumor_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Immune_Profiling Analyze Tumor Microenvironment (Flow Cytometry, IHC) Treatment->Immune_Profiling

References

The Synergistic Potential of PF-00356231 in Combination with Immunotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PF-00356231 is a potent small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Emerging preclinical evidence for other FAK inhibitors suggests that by modulating the tumor microenvironment (TME), this compound holds significant promise for synergistic combinations with various immunotherapies. This guide provides a comparative overview of the potential synergistic effects, supported by experimental data from studies on other FAK inhibitors, and outlines the mechanistic rationale for these combinations.

While direct experimental data on this compound in combination with immunotherapies is not yet publicly available, the extensive research on other FAK inhibitors like defactinib (VS-6063), VS-4718, and PF-562,271 provides a strong basis for extrapolation. This guide will therefore focus on the broader class of FAK inhibitors to illuminate the potential of this compound.

Mechanism of Action: How FAK Inhibition Reshapes the Tumor Microenvironment

FAK is a key signaling node within cancer cells and the surrounding stromal cells. Its inhibition can transform an immunologically "cold" tumor, which is non-responsive to immunotherapy, into a "hot" tumor that is infiltrated by and susceptible to immune cells.

FAK_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_downstream Downstream Effects Tumor_Cell Tumor_Cell FAK FAK CAF Cancer-Associated Fibroblast ECM Extracellular Matrix (Fibrosis) CAF->ECM Immune_Cells Immune Cells (Tregs, MDSCs) Immune_Cells->Tumor_Cell Suppression ECM->Tumor_Cell Physical Barrier Integrins Integrins Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Proliferation_Survival Proliferation & Survival FAK->Proliferation_Survival Migration_Invasion Migration & Invasion FAK->Migration_Invasion Angiogenesis Angiogenesis FAK->Angiogenesis Immunosuppression Immunosuppression FAK->Immunosuppression This compound This compound This compound->FAK Inhibits experimental_workflow Tumor_Implantation Tumor Cell Implantation (e.g., orthotopic or subcutaneous) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (once tumors are established) Tumor_Growth->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle - FAKi alone - ICI alone - FAKi + ICI Treatment_Initiation->Treatment_Groups Endpoint_Analysis Endpoint Analysis: - Tumor Volume/Weight - Survival - Immunohistochemistry - Flow Cytometry Treatment_Groups->Endpoint_Analysis FAKi_CART_Synergy FAKi FAK Inhibitor (e.g., this compound) TME Tumor Microenvironment FAKi->TME Modulates Reduced_Fibrosis Reduced Fibrosis TME->Reduced_Fibrosis Decreased_Tregs_MDSCs Decreased Tregs & MDSCs TME->Decreased_Tregs_MDSCs Enhanced_Infiltration Enhanced Infiltration Reduced_Fibrosis->Enhanced_Infiltration Increased_Persistence_Activity Increased Persistence & Activity Decreased_Tregs_MDSCs->Increased_Persistence_Activity CAR_T_Cell CAR-T Cell CAR_T_Cell->Enhanced_Infiltration CAR_T_Cell->Increased_Persistence_Activity Tumor_Cell Tumor Cell Tumor_Killing Enhanced Tumor Killing Enhanced_Infiltration->Tumor_Killing Increased_Persistence_Activity->Tumor_Killing Tumor_Killing->Tumor_Cell

A Researcher's Guide to Negative Control Experiments for PF-00356231 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing robust negative control experiments in studies involving the Focal Adhesion Kinase (FAK) inhibitor, PF-00356231. Validating the specificity of a small molecule inhibitor is paramount to ensuring that the observed biological effects are attributable to the on-target inhibition of FAK and not a consequence of off-target activities or the chemical scaffold itself. Here, we compare various negative control strategies, provide detailed experimental protocols, and illustrate key signaling pathways and workflows.

Understanding this compound

This compound is a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3][4] Inhibition of FAK, particularly its autophosphorylation at Tyrosine 397 (Y397), disrupts downstream signaling cascades, including the PI3K/AKT and ERK pathways.[1][5] While primarily recognized as a FAK inhibitor, some reports have also associated this compound with the inhibition of Matrix Metalloproteinases (MMPs), a factor to consider when interpreting experimental outcomes.

The Critical Role of Negative Controls

Robust negative controls are essential to unequivocally attribute the effects of this compound to FAK inhibition. An ideal negative control would be a structurally analogous compound that is devoid of inhibitory activity against FAK. However, a commercially available, validated inactive analog of this compound is not readily documented. Therefore, a multi-faceted approach employing a combination of different negative controls is recommended to build a strong case for specificity.

Comparison of Negative Control Strategies

To ensure the rigorous validation of this compound's effects, a combination of the following control experiments is recommended.

Control StrategyPrincipleAdvantagesDisadvantages
Vehicle Control (e.g., DMSO) The solvent used to dissolve this compound is administered to cells at the same final concentration.Simple to implement; accounts for any effects of the solvent on the experimental system.Does not control for off-target effects of the this compound chemical scaffold.
Structurally Related FAK Inhibitor (e.g., PF-573228) A different, well-characterized FAK inhibitor with a distinct chemical structure.Helps to confirm that the observed phenotype is due to FAK inhibition and not a unique off-target effect of this compound.Does not definitively rule out off-target effects common to both inhibitors or the general class of compounds.
Genetic Knockdown of FAK (siRNA/shRNA) Reduces the expression of FAK protein, thus mimicking the effect of a highly specific inhibitor.Highly specific to the target protein; provides strong evidence for on-target effects.Can have incomplete knockdown, off-target effects of the RNAi machinery, and may induce compensatory mechanisms.
Expression of Kinase-Dead FAK Mutant (e.g., Y397F) Introduction of a FAK mutant that cannot be autophosphorylated and is thus inactive.Provides a genetically defined control for the kinase activity of FAK.Requires genetic manipulation of cells, which may not be feasible for all experimental systems.

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy and specificity of this compound using appropriate negative controls.

Western Blot Analysis of FAK Phosphorylation

This protocol is designed to measure the direct inhibitory effect of this compound on FAK autophosphorylation.

Materials:

  • Cells of interest

  • This compound

  • Negative control (e.g., Vehicle - DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or the vehicle control for the desired time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-FAK signal to total FAK and the loading control (β-actin).

Transwell Cell Migration Assay

This assay assesses the effect of this compound on cell motility.

Materials:

  • Transwell inserts (8.0 µm pore size)

  • 24-well plates

  • Cell culture medium (serum-free and serum-containing)

  • This compound, vehicle control, and/or FAK siRNA-treated cells

  • Crystal violet stain

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. For genetic controls, transfect cells with FAK siRNA or a non-targeting control siRNA 48-72 hours prior to the assay.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add serum-containing medium to the lower chamber as a chemoattractant.

  • Cell Seeding: Resuspend cells in serum-free medium containing this compound or the vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-24 hours) to allow for migration.

  • Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Quantification: Elute the crystal violet and measure the absorbance, or count the number of migrated cells in several microscopic fields.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7]

Materials:

  • 96-well plates

  • Cells of interest

  • This compound and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizing Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams are provided.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Integrins Integrins FAK FAK Integrins->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment PI3K PI3K pFAK->PI3K Grb2_Sos Grb2/Sos pFAK->Grb2_Sos Migration Migration/ Adhesion pFAK->Migration Src->pFAK AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK ERK->Proliferation PF00356231 This compound PF00356231->FAK

Caption: FAK signaling pathway and the inhibitory action of this compound.

Negative_Control_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation Cells Cells of Interest PF00356231 This compound Cells->PF00356231 Vehicle Vehicle Control (e.g., DMSO) Cells->Vehicle Comparator Alternative FAKi (e.g., PF-573228) Cells->Comparator Genetic Genetic Control (e.g., FAK siRNA) Cells->Genetic WB Western Blot (pFAK, Total FAK) PF00356231->WB MigrationAssay Migration Assay (Transwell) PF00356231->MigrationAssay ViabilityAssay Viability Assay (MTT) PF00356231->ViabilityAssay Vehicle->WB Vehicle->MigrationAssay Vehicle->ViabilityAssay Comparator->WB Comparator->MigrationAssay Comparator->ViabilityAssay Genetic->WB Genetic->MigrationAssay Genetic->ViabilityAssay Analysis Compare this compound effects to controls to confirm on-target FAK inhibition. WB->Analysis MigrationAssay->Analysis ViabilityAssay->Analysis

Caption: Workflow for validating this compound effects with negative controls.

References

A Researcher's Guide to Assessing the Purity and Quality of Commercially Available PF-00356231

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and related scientific fields, the purity and quality of chemical compounds are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of commercially available PF-00356231, a selective inhibitor of Focal Adhesion Kinase (FAK), a critical mediator of cell migration, proliferation, and survival. This document outlines the key quality attributes to consider, presents a comparison of available commercial grades, details the necessary experimental protocols for in-house verification, and provides a selection of alternative FAK inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by integrins and growth factor receptors. Its activation is a key step in promoting cell adhesion, migration, and invasion, processes that are often dysregulated in cancer. By inhibiting FAK, this compound can effectively block these downstream signaling events, making it a valuable tool for cancer research and a potential therapeutic agent.

Commercial Availability and Purity Comparison

Several vendors supply this compound for research purposes. The stated purity of the compound can vary between suppliers and even between different batches from the same supplier. It is crucial for researchers to scrutinize the certificate of analysis (CoA) provided by the vendor and, if necessary, perform independent quality control analysis.

SupplierCatalog NumberStated PurityAnalytical Method(s)
MedChemExpressHY-11409199.52%[1]HPLC, NMR, MS
Axon Medchem1181>98%[2]HPLC, NMR
Other potential suppliers may include Tocris Bioscience, Cayman Chemical, and Selleck Chemicals, though specific product pages for this compound were not as readily available in initial searches. Researchers are encouraged to visit their respective websites for the most current information.

Note: The purity values listed are as stated by the suppliers on their websites and may not reflect the actual purity of a specific batch. Requesting a batch-specific Certificate of Analysis is highly recommended.

Alternative FAK Inhibitors

For comparative studies or as alternative research tools, several other FAK inhibitors are commercially available. These compounds may differ in their potency, selectivity, and off-target effects.

InhibitorMechanism of ActionKey Features
Defactinib (VS-6063) ATP-competitive FAK inhibitorOrally bioavailable, currently in clinical trials.
PF-573228 ATP-competitive FAK inhibitorHighly selective for FAK over other kinases.
Y15 Inhibits FAK autophosphorylationTargets the Y397 autophosphorylation site.
TAE226 Dual FAK/IGF-1R inhibitorPotent inhibitor of both FAK and Insulin-like Growth Factor 1 Receptor.

Experimental Protocols for Purity and Quality Assessment

To ensure the reliability of experimental data, independent verification of the purity and identity of commercially procured this compound is crucial. The following are standard protocols for the characterization of small molecule inhibitors.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the percentage purity of the compound by separating it from any impurities.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 10-20 µg/mL.

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around its λmax).

      • Injection Volume: 10 µL.

    • Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components and multiplying by 100.

2. Mass Spectrometry (MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of the compound, thereby verifying its identity.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

    • Data Analysis: Compare the experimentally determined monoisotopic mass of the protonated molecule ([M+H]+) with the theoretically calculated mass of this compound (C25H20N2O3S, Calculated [M+H]+: 429.1267).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Experiments: Acquire a 1H NMR spectrum. If necessary, 13C NMR and 2D NMR (e.g., COSY, HSQC) experiments can be performed for more detailed structural elucidation.

    • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum should be consistent with the known chemical structure of this compound.

Visualizing Key Concepts

To further aid in the understanding of this compound's context and analysis, the following diagrams have been generated.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK ECM Extracellular Matrix (ECM) ECM->Integrins Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Src->FAK Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation PF00356231 This compound PF00356231->FAK

Caption: FAK Signaling Pathway and Inhibition by this compound.

Purity_Assessment_Workflow start Obtain Commercial This compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis dissolve->hplc ms Mass Spectrometry Analysis dissolve->ms nmr NMR Spectroscopy dissolve->nmr data_analysis Data Analysis hplc->data_analysis ms->data_analysis nmr->data_analysis purity_check Purity > 98%? data_analysis->purity_check identity_check Correct Mass? purity_check->identity_check Yes fail Contact Supplier/ Purify Further purity_check->fail No structure_check Correct Structure? identity_check->structure_check Yes identity_check->fail No pass Proceed with Experiments structure_check->pass Yes structure_check->fail No

Caption: Experimental Workflow for Purity and Quality Assessment.

Compound_Selection_Logic start Start: Need for FAK Inhibitor lit_review Literature Review: - this compound - Alternatives start->lit_review supplier_id Identify Commercial Suppliers lit_review->supplier_id request_coa Request Batch-Specific Certificate of Analysis supplier_id->request_coa compare_purity Compare Stated Purity and Impurity Profiles request_coa->compare_purity in_house_qc Perform In-House QC (HPLC, MS, NMR) compare_purity->in_house_qc decision Select Highest Quality Compound for Experiments in_house_qc->decision

Caption: Logical Flow for Selecting a High-Quality FAK Inhibitor.

Conclusion

The reliability of research findings is intrinsically linked to the quality of the reagents used. For potent and specific inhibitors like this compound, ensuring high purity is not just a recommendation but a necessity. This guide provides researchers with the essential information and tools to critically evaluate and verify the quality of commercially available this compound. By following these guidelines, scientists can proceed with their experiments with greater confidence in the validity and reproducibility of their results.

References

PF-00356231: Re-identification as a Focal Adhesion Kinase Inhibitor, Not a Toll-like Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Extensive investigation into the biological activity of PF-00356231 reveals that this compound is not a Toll-like receptor (TLR) agonist or antagonist as initially queried. Instead, the scientific literature consistently identifies a closely related compound, PF-562271 (also known as VS-6062), as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Due to this fundamental difference in molecular targets, a comparison guide on the cross-reactivity of this compound with other Toll-like receptors cannot be constructed.

There is no substantial evidence in published studies to indicate that this compound or the extensively studied PF-562271 possess any significant on-target or off-target activity towards the Toll-like receptor family. The primary mechanism of action of PF-562271 is the inhibition of FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. This compound is under investigation for its potential as an anti-cancer therapeutic.

Given the misidentification of the compound's primary biological target, a detailed comparison of its effects on various TLRs, including data tables and experimental protocols related to TLR activation, is not applicable.

Understanding the Discrepancy

It is possible that the query originated from a misunderstanding or a misattribution of a laboratory identifier. In drug discovery and development, compounds are often assigned internal codes which can sometimes lead to confusion. The publically available scientific and patent literature, however, firmly establishes the identity of this chemical scaffold as a FAK inhibitor.

For researchers and scientists interested in the modulation of Toll-like receptors, a wide array of well-characterized agonists and antagonists for various TLRs are available. These include small molecules, nucleic acids, and lipopeptides that specifically target individual or multiple TLRs.

Focal Adhesion Kinase (FAK) Signaling

To provide relevant information based on the actual target of the closely related compound PF-562271, a simplified diagram of the FAK signaling pathway is presented below. This pathway is distinct from the TLR signaling cascade.

FAK_Signaling_Pathway Integrins Integrins FAK FAK (Focal Adhesion Kinase) Integrins->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrins binds Src Src Family Kinases FAK->Src recruits & activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos activates PI3K_Akt PI3K-Akt Pathway FAK->PI3K_Akt activates Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK phosphorylates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Cell_Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation PF562271 PF-562271 (FAK Inhibitor) PF562271->FAK inhibits

Caption: Simplified FAK signaling pathway and the point of inhibition by PF-562271.

Navigating the Immunotherapy Landscape: A Comparative Guide to the Reproducibility of PF-00356231 and Pembrolizumab-Induced Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of cancer immunotherapy, the reproducibility of a drug's-induced immune response is a critical factor in its development and clinical application. A highly reproducible response suggests a predictable mechanism of action and a greater likelihood of consistent clinical outcomes. This guide provides a comparative analysis of the available data on the reproducibility of immune responses induced by PF-00356231, a focal adhesion kinase (FAK) inhibitor, and Pembrolizumab, a well-established anti-PD-1 checkpoint inhibitor.

While this compound and other FAK inhibitors have shown promise in preclinical models by modulating the tumor microenvironment, there is a notable lack of publicly available, quantitative data to assess the reproducibility of their immune effects. In contrast, Pembrolizumab, a cornerstone of modern immunotherapy, has been extensively studied in numerous clinical trials, providing a rich dataset to evaluate the consistency of its immunomodulatory activity and clinical efficacy.

This guide aims to objectively present the current state of knowledge for both agents, highlighting the existing data and the critical gaps in our understanding of the reproducibility of their immune-related mechanisms.

This compound and Focal Adhesion Kinase (FAK) Inhibitors: An Emerging Immunomodulatory Strategy

This compound is a small molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.[1] In the context of cancer, FAK is also implicated in the regulation of the tumor microenvironment (TME). Inhibition of FAK is thought to exert its anti-tumor effects in part by modulating the immune landscape within the tumor.[2][3]

Preclinical studies suggest that FAK inhibitors can reduce the infiltration of immunosuppressive immune cells, such as regulatory T cells (Tregs), and enhance the activity of cytotoxic CD8+ T cells.[3] By altering the TME, FAK inhibitors may render tumors more susceptible to immune-mediated destruction.

Signaling Pathway of FAK Inhibition

FAK_Signaling cluster_ecm Extracellular Matrix cluster_cell Tumor Cell Integrin Integrin FAK FAK Integrin->FAK Activation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Cell_Migration Cell Migration & Invasion FAK->Cell_Migration CXCL10 CXCL10 Secretion FAK->CXCL10 Regulation PF00356231 This compound PF00356231->FAK Inhibition Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival CD8_attraction CD8+ T Cell Attraction CXCL10->CD8_attraction

Figure 1. Simplified FAK signaling pathway and the inhibitory action of this compound.
Reproducibility of Immune Responses: this compound

Immune ParameterExperimental SystemMethodologyReported Results (Quantitative Reproducibility Data)
Regulatory T cell (Treg) Infiltration Preclinical tumor modelsImmunohistochemistry / Flow CytometryQualitative descriptions of reduction; quantitative data with measures of variability across studies are not available.
CD8+ T cell Infiltration/Activation Preclinical tumor modelsImmunohistochemistry / Flow CytometryQualitative descriptions of increase; quantitative data with measures of variability across studies are not available.[3]
Cytokine Profile (e.g., CXCL10) In vitro and preclinical modelsELISA / Gene Expression AnalysisReports of increased CXCL10 secretion; lack of repeated experimental data to assess reproducibility.[3]
Macrophage Polarization Preclinical tumor modelsFlow CytometryReports of shifts from M2 to M1 phenotype; quantitative reproducibility data is not available.

Pembrolizumab: A Benchmark for Consistent Immune Activation

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), Pembrolizumab releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[4] Its widespread clinical use and extensive investigation in numerous trials have generated a substantial body of data, allowing for an assessment of the consistency of its immune-related effects.

Signaling Pathway of PD-1 Blockade

PD1_Signaling cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding T_Cell_Exhaustion T Cell Exhaustion PD1->T_Cell_Exhaustion Inhibitory Signal TCR TCR T_Cell_Activation T Cell Activation TCR->T_Cell_Activation Signal 1 Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blockade

Figure 2. The PD-1/PD-L1 signaling axis and the mechanism of action of Pembrolizumab.
Reproducibility of Clinical Efficacy and Immune Responses: Pembrolizumab

The reproducibility of Pembrolizumab's effects can be inferred from the consistent clinical outcomes and pharmacodynamic responses observed across multiple large-scale clinical trials.

Table 1: Reproducibility of Clinical Efficacy (Overall Response Rate)

Tumor TypeClinical TrialNumber of PatientsOverall Response Rate (ORR) (95% CI)
Melanoma (1st line) KEYNOTE-00655533.7% (2-week regimen), 32.9% (3-week regimen)[5]
NSCLC (PD-L1 ≥50%, 1st line) KEYNOTE-02430544.8% (35.7-54.2)
NSCLC (previously treated, PD-L1 ≥1%) KEYNOTE-010103318% (2mg/kg), 18.5% (10mg/kg)
Head and Neck Squamous Cell Carcinoma (HNSCC) KEYNOTE-04888223% (monotherapy)

Table 2: Consistency of Pharmacokinetics and Pharmacodynamics

ParameterStudyPatient CohortMean Value ± SD (or Range)
Clearance Freshwater et al.Multiple tumor types~0.2 L/day (low to moderate variability of 22-41%)[6]
Volume of Distribution Freshwater et al.Multiple tumor typesCentral: ~3.7 L, Peripheral: ~4.4 L[6]
Half-life Freshwater et al.Multiple tumor types14-22 days[6]
PD-1 Receptor Occupancy Ahamadi et al.Multiple tumor typesHigh and sustained receptor occupancy at approved doses.

Table 3: Consistency of Cellular Immune Responses

Immune Cell PopulationAssayStudy/TrialPatient CohortObserved Change
CD8+ T cells Flow CytometryMultipleVarious CancersIncreased activation and proliferation in responding patients.
T cell clonality TCR SequencingHuang et al.MelanomaIncreased peripheral T cell clonality associated with response.
Immune-related gene expression RNA SequencingAyers et al.Multiple CancersUpregulation of interferon-gamma-related genes in the TME of responders.

Experimental Protocols

Generalized Protocol for Multiparameter Flow Cytometry Analysis of Peripheral Blood Mononuclear Cells (PBMCs)

  • Sample Collection and Processing: Collect whole blood in sodium heparin tubes. Isolate PBMCs using Ficoll-Paque density gradient centrifugation within 4-6 hours of collection.

  • Cell Staining: Resuspend PBMCs in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Block Fc receptors with human Fc block. Stain with a cocktail of fluorescently conjugated antibodies against surface markers for T cell subsets (e.g., CD3, CD4, CD8, CD45RO, CCR7), activation markers (e.g., HLA-DR, CD38, ICOS), and exhaustion markers (e.g., PD-1, TIM-3, LAG-3).

  • Intracellular Staining (optional): For cytokine or transcription factor analysis, fix and permeabilize cells using a commercial kit (e.g., FoxP3/Transcription Factor Staining Buffer Set). Stain with antibodies against intracellular targets (e.g., Ki-67 for proliferation, Granzyme B for cytotoxicity, FoxP3 for Tregs).

  • Data Acquisition: Acquire stained samples on a calibrated multicolor flow cytometer (e.g., BD FACSSymphony™ or Cytek® Aurora). Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) for robust statistical analysis.

  • Data Analysis: Analyze the acquired data using software such as FlowJo™ or FCS Express™. Gate on singlet, live lymphocytes, and then identify major T cell populations and their expression of various markers. Statistical analysis is performed to compare cell frequencies and marker expression levels between different time points or patient groups.

Comparative Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Models (e.g., Syngeneic Mouse Models) cluster_analysis Immune Response Assessment cluster_clinical Clinical Trials cluster_clinical_analysis Immune Monitoring Tumor_Implantation Tumor Implantation Treatment_FAKi Treatment: This compound Tumor_Implantation->Treatment_FAKi Treatment_PD1i Treatment: Anti-PD-1 Ab Tumor_Implantation->Treatment_PD1i Tumor_Growth_Monitoring Tumor Growth Monitoring Treatment_FAKi->Tumor_Growth_Monitoring Treatment_PD1i->Tumor_Growth_Monitoring Tissue_Collection Tumor and Spleen Collection at Endpoint Tumor_Growth_Monitoring->Tissue_Collection Flow_Cytometry Flow Cytometry: - CD8+, Treg, MDSC frequencies - Activation/Exhaustion markers Tissue_Collection->Flow_Cytometry IHC Immunohistochemistry: - Immune cell infiltration Tissue_Collection->IHC Gene_Expression Gene Expression Analysis: - Cytokine/Chemokine profiles Tissue_Collection->Gene_Expression Patient_Enrollment Patient Enrollment Treatment_Pembrolizumab Treatment: Pembrolizumab Patient_Enrollment->Treatment_Pembrolizumab Blood_Biopsy_Collection Serial Blood and Tumor Biopsy Collection Treatment_Pembrolizumab->Blood_Biopsy_Collection PBMC_Analysis PBMC Analysis: - Flow Cytometry - TCR Sequencing Blood_Biopsy_Collection->PBMC_Analysis Tumor_Biopsy_Analysis Tumor Biopsy Analysis: - IHC/mIF - RNA-Seq Blood_Biopsy_Collection->Tumor_Biopsy_Analysis Clinical_Response Correlation with Clinical Response (RECIST) PBMC_Analysis->Clinical_Response Tumor_Biopsy_Analysis->Clinical_Response

Figure 3. A comparative workflow for assessing immune responses to FAK and PD-1 inhibitors.

Conclusion

The reproducibility of a drug's-induced immune response is paramount for its successful clinical development. While FAK inhibitors like this compound represent a promising and novel approach to cancer immunotherapy, the current body of publicly available evidence does not yet allow for a robust assessment of the reproducibility of their immune effects. The qualitative data are encouraging, but a clear need exists for studies that incorporate rigorous, repeated, and quantitative measurements of key immunological parameters.

In stark contrast, established immunotherapies such as Pembrolizumab have a wealth of data from large-scale clinical trials that demonstrate a consistent and reproducible profile of immune activation and clinical benefit across a range of malignancies. This extensive dataset provides a high degree of confidence in its mechanism of action and its expected effects in patients.

For researchers and drug developers, this comparison underscores the importance of designing preclinical and early clinical studies that not only evaluate the efficacy of novel immunotherapies but also systematically and quantitatively assess the reproducibility of their intended biological effects. Such an approach will be critical in building the necessary confidence to advance promising new agents like this compound through the development pipeline and into the clinic.

References

Safety Operating Guide

Proper Disposal of PF-00356231: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of PF-00356231, a potent MMP-12 inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and regulatory compliance.

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound (CAS: 766536-21-4), this document outlines general best practices for the disposal of laboratory research chemicals of this nature. It is imperative to supplement these guidelines by obtaining a specific SDS from the manufacturer and consulting with your institution's Environmental Health and Safety (EHS) department for protocols tailored to your location and facilities.

Summary of Key Disposal Procedures

Proper disposal of this compound requires careful segregation and clear labeling of waste streams. All personnel handling this compound should be familiar with the following procedures.

Waste TypeDisposal ContainerLabeling RequirementsDisposal Method
Solid Waste Designated "Hazardous Waste" container (clearly labeled, sealed, and compatible with chemical)"Hazardous Waste", "this compound", CAS number (766536-21-4), and any known hazard symbols.Collection by licensed hazardous waste disposal service.
Liquid Waste (Solutions) Dedicated, sealed, and chemically compatible "Hazardous Waste" container."Hazardous Waste", "this compound", solvent(s) used, approximate concentration, and relevant hazard symbols.Collection by licensed hazardous waste disposal service. Do not pour down the drain.
Contaminated Labware Designated "Hazardous Waste" container or bag."Hazardous Waste", "Contaminated with this compound".Collection by licensed hazardous waste disposal service.
Empty Containers Original container or a designated "Hazardous Waste" container.Deface original label. Label as "Hazardous Waste" and indicate that the container is empty but may contain residue.First rinseate should be collected as hazardous waste. Subsequent disposal of the container should follow institutional guidelines.

Experimental Protocol for Waste Segregation and Disposal

The following step-by-step workflow should be implemented for the safe disposal of this compound and associated materials.

Caption: Workflow for the segregation and disposal of this compound waste.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • All waste contaminated with this compound must be treated as hazardous waste.

  • Segregate waste into three streams: solid, liquid, and contaminated labware.[1]

  • Never mix incompatible waste types.[2]

2. Solid Waste Disposal:

  • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.

  • Label the container with "Hazardous Waste," the full chemical name, and the CAS number.

3. Liquid Waste Disposal:

  • Collect solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.

  • Clearly label the container as "Hazardous Waste" and include the chemical name, the solvent used, and the approximate concentration.[3]

  • Under no circumstances should solutions containing this compound be poured down the drain. [1]

4. Contaminated Labware and Personal Protective Equipment (PPE) Disposal:

  • Disposable items such as pipette tips, gloves, and vials that have been in contact with this compound should be collected in a designated hazardous waste bag or container.[3]

  • For significant spills, use an inert absorbent material to contain the substance, then collect and dispose of it as hazardous waste.

5. Empty Container Disposal:

  • Thoroughly rinse empty containers that held this compound.

  • The first rinseate must be collected and disposed of as liquid hazardous waste.[4]

  • After the initial rinse, subsequent rinses and the disposal of the empty container should follow your institution's specific guidelines for chemically contaminated glassware or plasticware.[4] Deface the original label before disposal.[4]

6. Storage of Waste:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[5]

  • Ensure all waste containers are kept closed except when adding waste.[4]

7. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for all this compound hazardous waste.[2]

  • Do not attempt to dispose of this chemical waste through regular trash or other non-approved methods.[2]

Signaling Pathway and Logical Relationships

The proper disposal of this compound is a critical final step in the lifecycle of a research chemical, ensuring the safety of personnel and the protection of the environment. The logical relationship between identifying, segregating, and disposing of this chemical waste is paramount.

DisposalLogic cluster_assessment Hazard Assessment cluster_action Disposal Action cluster_final Final Disposition A Identify this compound as Hazardous Waste B Obtain Specific SDS from Vendor A->B C Consult Institutional EHS Protocols A->C D Segregate Waste Streams (Solid, Liquid, Contaminated) B->D C->D E Label Containers Correctly D->E F Store Waste Securely E->F G Arrange for EHS Pickup and Licensed Disposal F->G

Caption: Logical workflow for the compliant disposal of this compound.

Disclaimer: The information provided in this guide is based on general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize obtaining the SDS from the manufacturer and consulting with your local EHS office for definitive guidance.

References

Personal protective equipment for handling PF-00356231

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of PF-00356231, a specific, non-peptidic, non-zinc chelating matrix metalloproteinase (MMP) inhibitor. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 766536-21-4) was not located during the compilation of this guide. The following recommendations are based on general laboratory safety principles for handling solid, research-grade chemical compounds and information available for similar MMP inhibitors. Users are strongly advised to seek additional information and conduct a thorough risk assessment before handling this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount to ensure safety when handling this compound, which is typically supplied as a yellow solid. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Inspect gloves for tears or holes before use and change them frequently.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection N95 Respirator or HigherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Handling and Disposal Plan

Adherence to a strict operational and disposal plan is critical for the safe management of this compound in a laboratory setting.

Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit accessible.

  • Weighing and Solution Preparation:

    • Perform all weighing of the solid compound within a chemical fume hood or a balance enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas) to handle the powder.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Use in Experiments:

    • Conduct all experimental procedures involving this compound in a well-ventilated area, ideally a chemical fume hood.

    • Avoid direct contact with the solid or solutions.

    • Keep containers of this compound tightly sealed when not in use.

Spill Response
  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Small Spills (Liquid Solution):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Solutions of this compound Collect in a clearly labeled, sealed, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE Remove and dispose of as hazardous waste in accordance with institutional policies.

Contact your institution's EHS department for specific guidelines on hazardous waste pickup and disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe spill_kit Ensure Spill Kit is Accessible don_ppe->spill_kit weigh Weigh Solid in Fume Hood spill_kit->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment spill Spill Occurs? experiment->spill decontaminate Decontaminate Work Area dispose_waste Dispose of Hazardous Waste (Solid, Liquid, Contaminated Materials) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill->decontaminate No handle_spill Follow Spill Response Protocol spill->handle_spill Yes handle_spill->decontaminate

Caption: Workflow for Safe Handling and Disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-00356231
Reactant of Route 2
PF-00356231

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.